Product packaging for Lesinurad(Cat. No.:CAS No. 1890222-25-9)

Lesinurad

Cat. No.: B10764080
CAS No.: 1890222-25-9
M. Wt: 404.3 g/mol
InChI Key: FGQFOYHRJSUHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lesinurad is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group. Used for treatment of gout. It has a role as a uricosuric drug. It is a member of triazoles, a member of naphthalenes, a member of cyclopropanes, an organobromine compound, an aryl sulfide and a monocarboxylic acid.
This compound is an oral uric acid transporter 1 (URAT1) inhibitor indicated for the treatment of hyperuricemia associated with gout. It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia. Marketed as the product Zurampic, it is indicated for use in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with a xanthine oxidase inhibitor alone. In August 2017, a combination oral therapy consisting of this compound and [DB00437] was FDA-approved under the brand name Duzallo indicated for the treatment of gout-related hyperuricemia in patients with uncontrolled gout.
This compound is an Urate Transporter 1 Inhibitor. The mechanism of action of this compound is as an Urate Transporter 1 Inhibitor, and Cytochrome P450 3A Inducer.
This compound is a selective inhibitor of uric acid reabsorption which is used in combination with other agents in the therapy of gout. This compound has had limited clinical use, but has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for hyperuricemia and gout. This drug has a black box warning from the FDA.
a uric acid reabsorption inhibitor
See also: Allopurinol;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14BrN3O2S B10764080 Lesinurad CAS No. 1890222-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026091
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878672-00-5, 1890222-25-9, 1890222-26-0
Record name Lesinurad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878672-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lesinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11560
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LESINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of Lesinurad: A Technical Guide to a Selective Uricosuric Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor (SURI) for the treatment of hyperuricemia associated with gout. The document details the preclinical and clinical evaluation of this compound, presenting key quantitative data in structured tables, outlining experimental methodologies, and visualizing complex pathways and processes through Graphviz diagrams.

Introduction: The Unmet Need in Gout Management

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.[1] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which reduce the production of uric acid, are the cornerstone of therapy, a significant portion of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[2] This unmet clinical need drove the development of novel therapeutic agents, including uricosurics that enhance the renal excretion of uric acid. This compound emerged as a promising candidate from this research, designed to be used in combination with an XOI to provide a dual mechanism of action for sUA lowering.[3]

Discovery and Corporate Development

This compound was developed by Ardea Biosciences, a biotechnology company that was later acquired by AstraZeneca in 2012.[4] The development of this compound was a strategic move to address the market for gout therapies, with the potential for combination use with existing standards of care.[4] The journey of this compound from a promising compound to a marketed drug involved a series of strategic corporate decisions and extensive clinical development programs.

dot

This compound Corporate Development Timeline Ardea_Biosciences Ardea Biosciences leads initial development Phase_III_Initiation Phase III clinical trials initiated for this compound (CLEAR1, CLEAR2, CRYSTAL) Ardea_Biosciences->Phase_III_Initiation 2011 AstraZeneca_Acquisition AstraZeneca acquires Ardea Biosciences for $1.26 billion Phase_III_Initiation->AstraZeneca_Acquisition 2012 FDA_Approval FDA approves Zurampic (this compound) 200mg AstraZeneca_Acquisition->FDA_Approval 2015 Discontinuation This compound discontinued in the US and Europe for business reasons FDA_Approval->Discontinuation 2019-2020 This compound Mechanism of Action in the Proximal Tubule cluster_renal_tubule Proximal Renal Tubule Lumen cluster_epithelial_cell Renal Epithelial Cell cluster_bloodstream Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption OAT4 OAT4 Uric_Acid_Lumen->OAT4 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell OAT4->Uric_Acid_Cell Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Transport This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition This compound Clinical Development Workflow Phase_I Phase I: Pharmacokinetics, Pharmacodynamics, and Safety in Healthy Volunteers Phase_II Phase II: Dose-ranging and Efficacy in Gout Patients Phase_I->Phase_II Phase_III Phase III: Pivotal Trials (CLEAR1, CLEAR2, CRYSTAL) in Combination with XOIs Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission to FDA Phase_III->NDA_Submission Approval FDA Approval NDA_Submission->Approval

References

In Vitro Evidence for Lesinurad's Inhibition of Renal Urate Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evidence supporting the mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on its inhibitory effects on key renal urate transporters. This document summarizes quantitative inhibition data, details common experimental protocols, and provides visual representations of pathways and workflows to support research and development in the field of gout and hyperuricemia treatment.

Quantitative Inhibition Data

This compound's primary mechanism of action is the inhibition of uric acid reabsorption in the kidneys. This is achieved by targeting specific transporters located on the apical membrane of the proximal tubule cells. The following tables summarize the in vitro inhibitory potency of this compound against a panel of renal transporters involved in urate homeostasis. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the transporter's activity.

Table 1: Inhibitory Activity of this compound on Apical Renal Urate Transporters

TransporterGene NameFunction in Urate HomeostasisThis compound IC50 (µM)Reference
URAT1SLC22A12Major transporter for urate reabsorption from the renal tubular lumen.3.53 - 7.3[1][2]
OAT4SLC22A11Urate reabsorption; associated with diuretic-induced hyperuricemia.2.03 - 3.7[1][2]
ABCG2ABCG2Urate secretion into the renal tubular lumen.No significant inhibition (up to 100 µM)[1]
GLUT9SLC2A9Primarily basolateral efflux, but also apical reabsorption.No significant inhibition (up to 100 µM)[1]

Table 2: Inhibitory Activity of this compound on Basolateral Renal Organic Anion Transporters

TransporterGene NameFunction in Urate HomeostasisThis compound IC50 (µM)Reference
OAT1SLC22A6Urate secretion (uptake from blood into proximal tubule cells).3.90[1]
OAT3SLC22A8Urate secretion (uptake from blood into proximal tubule cells).3.54[1]

Note: While this compound shows in vitro inhibitory activity against OAT1 and OAT3, this is not considered clinically significant at therapeutic doses due to high plasma protein binding, resulting in low unbound plasma concentrations.[1]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of this compound's inhibitory effects on renal urate transporters.

Cell-Based Transporter Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific human urate transporters expressed in a heterologous system.

A. URAT1 and OAT4 Inhibition Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

  • Transporter Expression:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are transiently transfected with a plasmid vector containing the cDNA for the human URAT1 (SLC22A12) or OAT4 (SLC22A11) gene. An empty vector is used for mock transfection to determine background uptake.

  • Urate Uptake Assay:

    • 48 hours post-transfection, cells are seeded in 24- or 96-well plates.

    • Prior to the assay, cells are washed and pre-incubated with a transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).

    • Cells are then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).

    • The uptake is initiated by adding the substrate, radiolabeled [14C]-uric acid, and incubated for a short period (e.g., 5-30 minutes) at 37°C.

    • The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification and Data Analysis:

    • The amount of radiolabeled uric acid taken up by the cells is quantified using a liquid scintillation counter.

    • The uptake in mock-transfected cells is subtracted from the uptake in transporter-expressing cells to determine transporter-specific uptake.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

B. OAT1 and OAT3 Inhibition Assay

  • Cell Line and Transporter Expression: Similar to the URAT1/OAT4 assay, HEK293 cells are transfected with plasmids expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Substrate: Instead of uric acid, a fluorescent substrate such as 6-carboxyfluorescein (for OAT1) or a radiolabeled substrate like [3H]-estrone-3-sulfate (for OAT3) is often used.

  • Assay Procedure: The general procedure of pre-incubation with inhibitor, addition of substrate, incubation, and washing is followed as described for the URAT1 assay.

  • Quantification: Depending on the substrate, quantification is performed using a fluorescence plate reader or a liquid scintillation counter.

C. ABCG2 Inhibition Assay

  • Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that endogenously expresses ABCG2, are often used.

  • Assay Principle: This assay typically measures the efflux of a known ABCG2 substrate.

  • Procedure:

    • Caco-2 cells are cultured to form a confluent monolayer.

    • Cells are pre-incubated with various concentrations of this compound.

    • A fluorescent substrate of ABCG2, such as genistein, is added and incubated.

    • The amount of substrate retained within the cells or transported out is measured. An increase in intracellular substrate concentration indicates inhibition of the efflux transporter.

  • Quantification: Fluorescence is measured using a fluorescence plate reader.

D. GLUT9 Inhibition Assay

  • Expression System: Due to challenges in expressing functional GLUT9 in mammalian cell lines, Xenopus laevis oocytes are a commonly used alternative.

  • Procedure:

    • cRNA for human GLUT9 (SLC2A9) is injected into the oocytes. Water-injected oocytes serve as a control.

    • After a few days to allow for protein expression, oocytes are incubated with varying concentrations of this compound.

    • The uptake of [14C]-uric acid is then measured.

  • Quantification: After washing, individual oocytes are lysed, and the radioactivity is measured by liquid scintillation counting.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.

Caption: Mechanism of this compound on Renal Urate Transporters.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 Culture HEK293 cells A2 Transfect cells with transporter (e.g., URAT1) plasmid A1->A2 A3 Incubate for 48h for protein expression A2->A3 A4 Seed cells into multi-well plates A3->A4 B1 Wash cells and pre-incubate with assay buffer A4->B1 B2 Add varying concentrations of this compound B1->B2 B3 Incubate for 30 minutes B2->B3 B4 Add radiolabeled substrate (e.g., [14C]-uric acid) B3->B4 B5 Incubate for 5-30 minutes B4->B5 B6 Stop reaction by washing with ice-cold PBS B5->B6 C1 Lyse cells B6->C1 C2 Quantify radioactivity via Liquid Scintillation Counting C1->C2 C3 Subtract background uptake (mock-transfected cells) C2->C3 C4 Calculate % inhibition vs. This compound concentration C3->C4 C5 Determine IC50 value using non-linear regression C4->C5

Caption: Experimental Workflow for In Vitro Transporter Inhibition Assay.

References

Preclinical studies on the uricosuric effects of Lesinurad

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Uricosuric Effects of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly RDEA594, brand name Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[3][4][5] Gout is a metabolic disorder characterized by elevated sUA levels, leading to the deposition of monosodium urate crystals in joints and tissues.[1][6] While XOIs reduce the production of uric acid, this compound provides a complementary mechanism by increasing its renal excretion.[1] This guide provides a detailed overview of the preclinical studies that elucidated the uricosuric effects and mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Renal Urate Transporters

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed back into the bloodstream, a process mediated by several transporters in the proximal tubule.[7] this compound exerts its uricosuric effect by inhibiting two key apical transporters:

  • Urate Transporter 1 (URAT1; SLC22A12): This transporter is responsible for the majority of uric acid reabsorption from the renal tubular lumen.[1][8] By inhibiting URAT1, this compound effectively blocks this primary pathway of urate reclamation, leading to increased urinary excretion.[3][9]

  • Organic Anion Transporter 4 (OAT4): OAT4 is another apical transporter involved in uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[3][10] this compound's inhibition of OAT4 contributes to its overall uricosuric effect.[11][12]

This dual-target approach within the kidney proximal tubule increases the fractional excretion of uric acid (FEUA), thereby lowering systemic sUA levels.[10][12]

G cluster_cell Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 {URAT1 | (SLC22A12)} GLUT9 {GLUT9 | (Basolateral)} URAT1->GLUT9 Urate Flow OAT4 {OAT4} OAT4->GLUT9 Urate Flow Urate_Blood Uric Acid GLUT9->Urate_Blood Secretion Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Urate_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits

Caption: Mechanism of this compound in the renal proximal tubule.

Preclinical Pharmacodynamics and Efficacy

The uricosuric activity of this compound was characterized through a series of in vitro and in vivo studies.

In Vitro Transporter Inhibition

This compound's potency and selectivity were established using cell-based assays with cells expressing specific human transporters. The compound demonstrated potent inhibition of URAT1 and OAT4, with significantly less activity against other renal transporters like OAT1 and OAT3, which are often implicated in drug-drug interactions.[1][11] This selectivity profile is a key differentiator from older uricosuric agents like probenecid.[11][12]

Table 1: In Vitro Inhibitory Activity of this compound Against Key Renal Transporters

Transporter Function This compound IC₅₀ (µM) Reference(s)
URAT1 Primary Urate Reabsorption 3.36 - 7.3 [8][9][13]
OAT4 Urate Reabsorption 2.03 - 3.7 [8][12]
OAT1 Drug/Anion Secretion > 46 (Insufficient inhibition at clinical concentrations) [12][14]
OAT3 Drug/Anion Secretion > 46 (Insufficient inhibition at clinical concentrations) [12][14]
GLUT9 Basolateral Urate Transport No inhibition [11][12]

| ABCG2 | Urate Secretion | No effect |[11][12] |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Animal Models

Preclinical efficacy was evaluated in a hyperuricemic mouse model. In these studies, hyperuricemia was induced using an inhibitor of the uricase enzyme (e.g., oxonate), as rodents naturally have lower uric acid levels than humans.[15] Administration of this compound, both alone and in combination with allopurinol, resulted in a significant decrease in serum uric acid levels.[15] These studies confirmed that the in vitro mechanism translated to a pharmacodynamic effect in vivo and demonstrated a synergistic effect when combined with an XOI.[15]

Table 2: Uricosuric Effects of this compound in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

Treatment Group Serum Uric Acid Reduction Key Molecular Changes Reference
This compound Significant decrease vs. hyperuricemic control Partial reversal of oxonate-induced changes in renal mURAT-1, mGLUT-9, mOAT-1, and mOAT-3 expression. [15]

| this compound + Allopurinol | Synergistic reduction, restoring all altered parameters. | Restoration of altered renal transporter expression, improving renal function. |[15] |

Pharmacodynamics in Healthy Volunteers

Early-phase clinical trials in healthy volunteers provided crucial data on the pharmacokinetics and pharmacodynamics of this compound in humans. Single ascending doses of this compound resulted in rapid, dose-dependent reductions in sUA and corresponding increases in the fractional excretion of uric acid (FEUA).[12][16][17]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound in Healthy Volunteers

This compound Dose Peak FEUA Increase (from baseline) Maximum sUA Reduction (from baseline) Time to Max Effect Reference(s)
200 mg 3.6-fold 33% ~6 hours [11][12]
400 mg 4.6-fold ~35% (at 24h post-dose) ~6 hours [12][16]

| 600 mg | 5.6-fold | 42% | ~6 hours |[12] |

FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Protocol 1: In Vitro URAT1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit uric acid transport into cells engineered to express the URAT1 transporter.

  • Cell Culture: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid vector containing the human URAT1 (hURAT1) gene.[9][12]

  • Assay Preparation: Transfected cells are plated in multi-well plates. On the day of the assay, cells are washed with a buffer solution (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).[12]

  • Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations of this compound (or other test compounds) serially diluted in the assay buffer.[13]

  • Substrate Addition: A solution containing radiolabeled [¹⁴C]-uric acid (e.g., 100 µM) is added to each well, and the cells are incubated for a defined period (e.g., 10 minutes) at 37°C to allow for uric acid uptake.[13]

  • Termination and Lysis: The transport reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a solution like 0.1 M NaOH.[7]

  • Quantification: The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter.[7]

  • Data Analysis: The results are expressed as a percentage of the control (no inhibitor). The IC₅₀ value is calculated by fitting the dose-response data to a suitable pharmacological model.[7]

G A 1. Culture & Transfect HEK-293T cells with hURAT1 B 2. Plate cells in multi-well plates A->B C 3. Pre-incubate with This compound (serial dilutions) B->C D 4. Add [14C]-Uric Acid (Substrate) C->D E 5. Stop reaction (ice-cold wash) & Lyse cells D->E F 6. Quantify radioactivity via Scintillation Counting E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Experimental workflow for in vitro URAT1 inhibition assays.

Protocol 2: In Vivo Hyperuricemic Mouse Model

This animal model is used to assess the in vivo efficacy of urate-lowering therapies.

  • Animal Model: Male mice are used for the study.

  • Induction of Hyperuricemia: Animals are administered a uricase inhibitor, typically potassium oxonate (e.g., 250 mg/kg), via oral gavage or intraperitoneal injection to induce high levels of serum uric acid.[15]

  • Test Article Administration: One hour after oxonate administration, mice are treated with the vehicle control, this compound, Allopurinol, or a combination of this compound and Allopurinol via oral gavage.[15]

  • Study Duration: The treatment is administered daily for a specified period, for example, seven consecutive days.[15]

  • Sample Collection: At the end of the study period (e.g., 2 hours after the final dose), animals are euthanized. Blood is collected via cardiac puncture to obtain serum. Kidney tissues may also be harvested.

  • Biochemical Analysis: Serum is analyzed for levels of uric acid, blood urea nitrogen (BUN), and creatinine to assess efficacy and renal function.[15]

  • Molecular Analysis (Optional): Renal tissues can be processed for quantitative real-time PCR (qRT-PCR) to examine the mRNA expression levels of key urate transporters (e.g., mURAT-1, mGLUT-9, mOAT-1).[15]

G A 1. Induce Hyperuricemia in mice (Potassium Oxonate) B 2. Administer Treatment Groups (Vehicle, this compound, Allopurinol, Combo) A->B C 3. Repeat Dosing (e.g., for 7 days) B->C D 4. Collect Blood & Kidney Tissue at study endpoint C->D E 5. Analyze Serum (Uric Acid, BUN, Creatinine) D->E F 6. Analyze Kidney Tissue (qRT-PCR for transporters) D->F G 7. Evaluate Efficacy & Mechanism E->G F->G

Caption: Workflow for a hyperuricemic mouse model study.

Preclinical Safety and Selectivity

A critical aspect of preclinical development is establishing a drug's safety and selectivity profile.

Selectivity Over OAT1/OAT3

Unlike probenecid, which non-selectively inhibits URAT1, OAT1, and OAT3, this compound shows high selectivity for URAT1 and OAT4.[11][12] OAT1 and OAT3 are involved in the secretion of many drugs from the blood into the urine, and their inhibition can lead to clinically significant drug-drug interactions.[12] Due to extensive plasma protein binding (>98%), the maximal plasma-free concentration of this compound is insufficient to inhibit OAT1 or OAT3 in vivo, minimizing the risk of such interactions.[12][14]

Comparative Safety Profile

This compound was compared to the older uricosuric agent benzbromarone, whose use has been limited by reports of hepatotoxicity. In vitro assays were conducted to assess the risk of mitochondrial toxicity and activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with cardiovascular risk.

Table 4: Comparative In Vitro Safety Profile of Uricosuric Agents

Assay This compound Benzbromarone Probenecid Reference
Mitochondrial Membrane Potential (HepG2 cells) No change Dose-dependent alteration (indicative of toxicity) No change [12]

| PPARγ Activation | No effect | Strong activation | Slight activation at high concentrations |[12] |

These data indicated a more favorable preclinical safety profile for this compound compared to benzbromarone.[11][12] Pivotal nonclinical toxicology studies of up to 12 months in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as common target organs of toxicity at high doses.[8]

Conclusion

The preclinical data for this compound provide a robust foundation for its clinical use. In vitro studies clearly defined its mechanism as a potent and selective inhibitor of the primary renal urate transporters, URAT1 and OAT4.[8][11] This mechanism was confirmed in vivo in animal models and early human studies, which demonstrated a dose-dependent increase in urinary uric acid excretion and a consequent reduction in serum uric acid levels.[12][15] Furthermore, its selectivity profile and favorable results in comparative safety assays suggested a lower risk of certain off-target effects and drug-drug interactions compared to older uricosuric agents.[11][12] These findings collectively supported the development of this compound as a targeted uricosuric therapy to be used in combination with XOIs, addressing an unmet need in the management of hyperuricemia in patients with gout.

References

Lesinurad's Impact on Purine Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that offers a targeted approach to managing hyperuricemia associated with gout. By specifically inhibiting key transporters involved in renal urate reabsorption, this compound effectively increases uric acid excretion, thereby lowering serum uric acid (sUA) levels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on purine metabolism pathways, and a summary of key clinical findings. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Purine Metabolism and Hyperuricemia

Purine metabolism is a fundamental biological process resulting in the formation of uric acid as an end product in humans.[1] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can arise from either the overproduction or underexcretion of uric acid, with the latter being the more common cause.[1] This excess uric acid can crystallize into monosodium urate and deposit in joints and other tissues, leading to the painful inflammatory condition known as gout.[1] The management of hyperuricemia is crucial in the long-term treatment of gout, with a target sUA level of less than 6 mg/dL being the standard recommendation.[1]

This compound's Mechanism of Action: Targeting Renal Urate Reabsorption

This compound exerts its therapeutic effect by modulating the renal excretion of uric acid. It does not affect the production of uric acid but rather inhibits its reabsorption in the kidneys.[2][3] This targeted action provides a complementary mechanism to xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease the production of uric acid.[1][3]

Inhibition of Uric Acid Transporter 1 (URAT1)

The primary target of this compound is the uric acid transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[1][3] By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[2][3] this compound has been shown to be a selective inhibitor of URAT1.[1]

Inhibition of Organic Anion Transporter 4 (OAT4)

In addition to URAT1, this compound also inhibits the organic anion transporter 4 (OAT4).[2][4] OAT4 is another transporter involved in uric acid reabsorption and has been associated with hyperuricemia induced by diuretic drugs.[1][2] The dual inhibition of URAT1 and OAT4 contributes to the overall uricosuric effect of this compound.[4][5]

Selectivity Profile

An important characteristic of this compound is its selectivity. Unlike older uricosuric agents such as probenecid, this compound does not significantly inhibit other organic anion transporters like OAT1 and OAT3 at clinical concentrations.[1][6] This selectivity is advantageous as OAT1 and OAT3 are involved in the transport of various drugs, and their inhibition can lead to drug-drug interactions.[1]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its clinical effects on serum and urinary uric acid levels.

Table 1: In Vitro Inhibitory Activity of this compound

TransporterIC50 (µM)Reference
URAT17.3[4]
OAT43.7[4]
Human URAT1 (hURAT1)3.36[7][8]
Rat URAT1 (rURAT1)74.84[7][8]

Table 2: Pharmacodynamic Effects of a Single 200 mg Dose of this compound in Healthy Volunteers

ParameterEffectTime Pointp-valueReference
Fractional Excretion of Uric Acid (FEUA)3.6-fold increase6 hours< 0.001[5][6]
Serum Uric Acid (sUA) Levels33% reduction6 hours< 0.001[5][6]

Table 3: Efficacy of this compound in Combination with Allopurinol (CLEAR 1 & 2 Trials)

Treatment GroupProportion of Patients Achieving sUA <6.0 mg/dL at Month 6p-value vs. Allopurinol aloneReference
This compound 200 mg + Allopurinol54.2% (CLEAR 1)< 0.0001[9]
Allopurinol alone27.9% (CLEAR 1)-[9]

Table 4: Efficacy of this compound in Combination with Febuxostat (CRYSTAL Trial)

Treatment GroupProportion of Patients Achieving sUA <5.0 mg/dL at Month 6p-value vs. Febuxostat aloneReference
This compound 400 mg + Febuxostat76.1%< 0.0001[3]
This compound 200 mg + Febuxostat56.6%0.13[3]
Febuxostat alone46.8%-[3]

Experimental Protocols

In Vitro Transporter Inhibition Assay (General Methodology)
  • Cell Lines: Human embryonic kidney (HEK-293) cells are transiently transfected to express the target transporter protein (e.g., hURAT1, hOAT4).

  • Substrate: A radiolabeled substrate for the transporter, such as [¹⁴C]uric acid, is used.

  • Inhibition Assay: Transfected cells are incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound (this compound).

  • Measurement: Intracellular radioactivity is measured to determine the extent of substrate uptake.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the transporter activity (IC50) is calculated by fitting the data to a dose-response curve.

Phase III Clinical Trial Design (e.g., CLEAR 1 Study)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]

  • Patient Population: Patients with gout and serum UA levels ≥6.5 mg/dL at screening, despite receiving a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment), and who had experienced at least two gout flares in the previous year.[9]

  • Intervention: Patients are randomized to receive this compound (200 mg or 400 mg once daily) or a placebo, in addition to their ongoing allopurinol therapy.[9]

  • Primary Endpoint: The proportion of patients achieving a target serum UA level of <6.0 mg/dL at month 6.[9]

  • Secondary Endpoints: Mean rate of gout flares requiring treatment and the proportion of patients with complete resolution of at least one target tophus by month 12.[9]

  • Safety Assessments: Monitoring of adverse events and laboratory data throughout the study.[9]

Visualizing this compound's Impact

Purine Metabolism and Uric Acid Handling in the Kidney

Purine_Metabolism_Uric_Acid_Handling cluster_purine Purine Metabolism cluster_kidney Kidney Proximal Tubule Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid_prod Uric Acid Xanthine->Uric Acid_prod Xanthine Oxidase Blood Blood Uric Acid_prod->Blood Xanthine Oxidase Xanthine Oxidase Uric Acid_lumen Uric Acid Blood->Uric Acid_lumen Glomerular Filtration Tubular Lumen Tubular Lumen URAT1 URAT1 OAT4 OAT4 Uric Acid_lumen->Blood Reabsorption Urine Urine Uric Acid_lumen->Urine Excretion

Caption: Overview of purine metabolism and renal handling of uric acid.

Mechanism of Action of this compound

Lesinurad_MOA cluster_kidney Kidney Proximal Tubule Cell Tubular Lumen Tubular Lumen (Urine Side) Uric Acid Uric Acid Bloodstream Bloodstream URAT1 URAT1 URAT1->Bloodstream OAT4 OAT4 OAT4->Bloodstream Uric Acid->URAT1 Reabsorption Uric Acid->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: this compound inhibits URAT1 and OAT4, blocking uric acid reabsorption.

Clinical Trial Workflow (Simplified)

Clinical_Trial_Workflow Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period This compound + XOI or Placebo + XOI Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Primary Endpoint Assessment Primary Endpoint Assessment Follow-up Visits->Primary Endpoint Assessment Final Analysis Final Analysis Primary Endpoint Assessment->Final Analysis

Caption: A simplified workflow for a typical this compound clinical trial.

Conclusion

This compound represents a significant advancement in the management of hyperuricemia in patients with gout who do not achieve target sUA levels with xanthine oxidase inhibitors alone. Its selective inhibition of URAT1 and OAT4 provides a targeted mechanism to increase renal uric acid excretion. The robust clinical trial data demonstrates its efficacy in lowering sUA levels when used in combination with an XOI. This technical guide provides a comprehensive overview of this compound's pharmacology and clinical application, serving as a valuable resource for the scientific and drug development community.

References

The rationale for combining Lesinurad with xanthine oxidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Rationale for Combining Lesinurad with Xanthine Oxidase Inhibitors

Executive Summary

Gout, a prevalent and painful form of inflammatory arthritis, is fundamentally a disorder of hyperuricemia—chronically elevated serum uric acid (sUA) levels. The management of gout hinges on effective urate-lowering therapy. The two primary pharmacological strategies to achieve this are reducing the production of uric acid and enhancing its renal excretion. Xanthine oxidase inhibitors (XOIs) address the former, while uricosuric agents like this compound address the latter. However, a significant portion of patients fail to reach target sUA levels with XOI monotherapy. This guide elucidates the compelling scientific and clinical rationale for combining this compound with an XOI, a dual-mechanism approach that offers a synergistic effect to achieve therapeutic goals in patients with inadequately controlled gout.

Individual Mechanisms of Action

To understand the synergy of the combination therapy, it is essential to first examine the distinct mechanism of each component.

Xanthine Oxidase Inhibitors (XOIs)

XOIs, such as allopurinol and febuxostat, are the cornerstone of urate-lowering therapy.[1] They act by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[2][3] This enzyme catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][4] By blocking this enzyme, XOIs directly reduce the production of uric acid, thereby lowering its concentration in the blood.[2][5]

cluster_purine Purine Metabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XOI Xanthine Oxidase Inhibitors (Allopurinol, Febuxostat) XOI->Xanthine XOI->UricAcid

Figure 1: Mechanism of Xanthine Oxidase Inhibitors (XOIs) in the purine metabolism pathway.
This compound: A Selective Uric Acid Reabsorption Inhibitor (SURI)

Hyperuricemia in most patients with gout is caused by inefficient renal excretion of uric acid.[6] this compound is a selective uric acid reabsorption inhibitor (SURI) that targets key transporters in the proximal tubule of the kidney.[6][7] Specifically, this compound inhibits the function of Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[8][9][10][11]

  • URAT1: This transporter is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the bloodstream.[6][10]

  • OAT4: This transporter is also involved in uric acid reabsorption and is particularly associated with diuretic-induced hyperuricemia.[9][10]

By inhibiting these transporters, this compound blocks the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in sUA levels.[12][13]

Figure 2: Renal uric acid handling and the mechanism of action of this compound.

The Core Rationale: A Dual-Mechanism Approach

Combining this compound with an XOI is based on a powerful and logical therapeutic principle: simultaneously targeting both the production and excretion of uric acid.[6][12][14] This dual-mechanism strategy provides a more comprehensive and effective approach to lowering sUA levels, particularly for patients who do not achieve their therapeutic goals with an XOI alone.[6][12]

Key Tenets of the Combination Rationale:
  • Addressing an Unmet Clinical Need: A substantial number of patients on stable doses of allopurinol or febuxostat fail to reach the guideline-recommended sUA target of <6.0 mg/dL (or <5.0 mg/dL for those with tophaceous gout).[12][15] this compound was developed as an add-on therapy specifically for this patient population.[8][15][16]

  • Synergistic Efficacy: The two classes of drugs work in concert to produce a greater sUA reduction than can be achieved with either agent alone.[12][17][18] While the XOI reduces the total amount of uric acid produced, this compound ensures that a larger fraction of the remaining uric acid is efficiently cleared by the kidneys.

  • Complementary Actions: XOIs, by reducing uric acid production, can lead to a compensatory decrease in the fractional excretion of uric acid. This compound directly counteracts this effect by inhibiting URAT1 and promoting excretion, thus creating a more balanced and potent urate-lowering effect.[17]

cluster_production Uric Acid Production cluster_excretion Uric Acid Excretion Hyperuricemia Hyperuricemia (Elevated sUA) XOI XOI (e.g., Allopurinol) XOI->Hyperuricemia Reduces Production Combination Combination Therapy (this compound + XOI) This compound This compound This compound->Hyperuricemia Increases Excretion Goal Target sUA Level Achieved Combination->Goal Synergistic Effect

Figure 3: Logical relationship of the dual-mechanism approach to treating hyperuricemia.

Clinical Efficacy Data

The rationale for this combination is strongly supported by data from three pivotal Phase III, randomized, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[13][18]

This compound in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)

These replicate studies evaluated this compound added to allopurinol in patients with an inadequate response to allopurinol alone.[7]

Table 1: Primary Efficacy Endpoint in CLEAR 1 & CLEAR 2 Trials at Month 6

Trial Treatment Group N Patients Achieving sUA <6.0 mg/dL (%) P-value vs. Placebo + Allopurinol
CLEAR 1 [19] Placebo + Allopurinol 201 27.9% -
This compound 200 mg + Allopurinol 201 54.2% <0.0001
This compound 400 mg + Allopurinol 201 59.2% <0.0001
CLEAR 2 [14][20] Placebo + Allopurinol 206 23.3% -
This compound 200 mg + Allopurinol 201 55.4% <0.0001

| | this compound 400 mg + Allopurinol | 203 | 66.5% | <0.0001 |

Data compiled from published results of the CLEAR 1 and CLEAR 2 studies.[14][19][20]

This compound in Combination with Febuxostat (CRYSTAL Trial)

The CRYSTAL study assessed this compound in combination with febuxostat in patients with tophaceous gout.[12] The primary endpoint was achieving an sUA target of <5.0 mg/dL, which is recommended for patients with severe gout.[12]

Table 2: Efficacy Endpoints in the CRYSTAL Trial

Endpoint Placebo + Febuxostat 80 mg This compound 200 mg + Febuxostat 80 mg This compound 400 mg + Febuxostat 80 mg
Primary: % Achieving sUA <5.0 mg/dL at Month 6 [13] 46.7% 56.6% 76.1%
% Reduction in Target Tophi Area at Month 12 [12][21] 28.3% 50.1%* 52.9%*

*P < 0.05 vs. Placebo + Febuxostat group.

Data compiled from published results of the CRYSTAL study.[12][13][21]

Experimental Protocols of Pivotal Trials

The design of the Phase III trials was robust, providing high-quality evidence for the combination's efficacy and safety.

General Methodology
  • Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL trials were multicenter, randomized, double-blind, placebo-controlled studies with a 12-month duration.[6][13][19]

  • Patient Population:

    • Inclusion Criteria: Adults (18-85 years) with a diagnosis of gout. For CLEAR 1 and 2, patients were required to be on a stable dose of allopurinol (≥300 mg, or ≥200 mg for moderate renal impairment) but still have an sUA ≥6.5 mg/dL, plus a history of at least two gout flares in the prior year.[7][19] For CRYSTAL, patients had to have at least one measurable tophus and an sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if already on urate-lowering therapy).[21]

    • Exclusion Criteria: Included severe renal impairment, tumor lysis syndrome, or Lesch-Nyhan syndrome.[8]

  • Intervention:

    • Patients were randomized to receive placebo, this compound 200 mg, or this compound 400 mg once daily, in addition to their ongoing XOI therapy (allopurinol in CLEAR 1/2, febuxostat 80 mg in CRYSTAL).[7][21]

    • All patients received colchicine or NSAID prophylaxis against gout flares for at least the first 5 months of the study.

  • Endpoints:

    • Primary Endpoint: The proportion of patients achieving a prespecified sUA target at Month 6. This target was <6.0 mg/dL for the CLEAR studies and <5.0 mg/dL for the CRYSTAL study.[18][19][21]

    • Key Secondary Endpoints: Included rates of gout flares and the proportion of patients with complete resolution of tophi.[19]

cluster_treatment 12-Month Double-Blind Treatment Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn XOI Run-In / Stabilization (e.g., Allopurinol ≥300mg) Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization GroupA Group A: Placebo + XOI Randomization->GroupA GroupB Group B: This compound 200mg + XOI Randomization->GroupB GroupC Group C: This compound 400mg + XOI Randomization->GroupC Analysis Endpoint Analysis (Primary at Month 6, Secondary at Month 12) GroupA->Analysis GroupB->Analysis GroupC->Analysis

References

Beyond Uricosurics: A Technical Examination of Lesinurad's Alternative Cellular Engagements

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is primarily recognized for its role in managing hyperuricemia in gout by targeting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). However, a growing body of in vitro evidence reveals a broader spectrum of molecular interactions, suggesting a more complex pharmacological profile. This technical guide provides an in-depth analysis of this compound's cellular targets beyond its primary mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This document synthesizes the current understanding of this compound's off-target activities, focusing on its interactions with various solute carrier (SLC) and ATP-binding cassette (ABC) transporters, as well as its potential modulation of the nuclear receptor PPARγ. While in vitro studies demonstrate this compound's ability to inhibit several transporters, the clinical significance of these interactions is often tempered by its high plasma protein binding. A notable finding is the conflicting evidence surrounding its effect on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with recent studies suggesting a selective modulatory role. This guide presents the quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this compound's expanded cellular target landscape.

In Vitro Interaction Profile of this compound

This compound has been evaluated against a panel of transporters and other cellular targets. The following tables summarize the quantitative data from various in vitro inhibition and activation assays.

Table 1: Inhibitory Activity of this compound against Renal and Hepatic Transporters
Target TransporterTransporter FamilyIC50 (μM)Cell SystemNotesReference(s)
OAT1SLC3.90Transfected CellsInhibition observed in vitro, but not considered clinically relevant in vivo due to high plasma protein binding.[1][1]
OAT3SLC3.54Transfected CellsSimilar to OAT1, in vitro inhibition is not reflective of in vivo activity.[1][1]
OATP1B1SLCO1.8 (Cmax/IC50)Transfected CellsIn vitro interaction identified, but clinical studies with atorvastatin showed no significant effect on AUC.[2][2]
OCT1SLC1.2 (Cmax/IC50)Transfected CellsIn vitro interaction noted, but clinical studies with metformin showed no effect on plasma exposure.[2][2]
GLUT9SLC>100OocytesNo significant inhibition observed at concentrations up to 100 μM.[1][3][1][3]
ABCG2ABC>100Caco-2 CellsNo effect on ABCG2 activity was observed.[1][4][1][4]
Table 2: Activity of this compound on Other Cellular Targets
TargetTarget TypeActivityValue (μM)Cell SystemNotesReference(s)
PPARγNuclear ReceptorNo Agonism>100Not specifiedOne study reported no activation up to 100 μM.[4][4]
PPARγNuclear ReceptorActivation (EC50)21 ± 2Full-length PPARγ reporter assayA later study identified this compound as a selective PPARγ modulator (sPPARγM).[5][5]
Mitochondrial FunctionCellular ProcessLow Risk-Human HepatocytesNo significant effect on mitochondrial membrane potential was observed compared to benzbromarone.[4][4]

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to assess this compound's activity on its alternative cellular targets.

Transporter Inhibition Assays (OAT1, OAT3, OATP1B1, OCT1)
  • Cell Systems: Stably transfected human embryonic kidney 293 (HEK-293) cells or other appropriate cell lines (e.g., Madin-Darby canine kidney II cells) overexpressing the specific transporter of interest (hOAT1, hOAT3, hOATP1B1, hOCT1) were utilized.[2]

  • General Protocol:

    • Cells expressing the transporter were seeded in multi-well plates.

    • Cells were incubated with varying concentrations of this compound.

    • A fixed concentration of a radiolabeled probe substrate specific to the transporter (e.g., [³H]-estradiol-17β-glucuronide for OATP1B1, [³H]-para-aminohippurate for OAT1) was added.[2]

    • Following a defined incubation period, uptake of the radiolabeled substrate was terminated by washing with ice-cold buffer.

    • Intracellular radioactivity was measured using liquid scintillation counting.

    • The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic equation.

  • Controls: Vector-transfected cells (not expressing the transporter) were used to determine non-specific uptake. A known inhibitor of each transporter served as a positive control.[2]

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed transporter-expressing cells in multi-well plates overnight_incubation Incubate overnight seed_cells->overnight_incubation add_this compound Add varying concentrations of this compound overnight_incubation->add_this compound add_substrate Add radiolabeled probe substrate add_this compound->add_substrate incubate Incubate for a defined period add_substrate->incubate terminate_uptake Terminate uptake with ice-cold buffer wash incubate->terminate_uptake measure_radioactivity Measure intracellular radioactivity (LSC) terminate_uptake->measure_radioactivity calculate_ic50 Calculate IC50 values measure_radioactivity->calculate_ic50

Workflow for in vitro transporter inhibition assays.
GLUT9 and ABCG2 Inhibition Assays

  • GLUT9 Assay:

    • System: Xenopus laevis oocytes injected with cRNA encoding human GLUT9.[3][6]

    • Protocol: Oocytes were incubated with this compound (up to 100 μM) followed by the addition of [¹⁴C]-uric acid. Urate transport was measured by scintillation counting.[1][6]

  • ABCG2 Assay:

    • System: Monolayers of Caco-2 cells, which endogenously express ABCG2, grown on permeable supports.[7]

    • Protocol: Cells were incubated with this compound, followed by the addition of the ABCG2 substrate [³H]-genistein. The transport of the substrate was measured to determine any inhibitory effect.[1]

PPARγ Activation Assay

Conflicting results have been reported for this compound's effect on PPARγ.

  • Study Reporting No Agonism:

    • Method: A cell-based reporter assay was used. While the specific cell line was not detailed, it was described as a non-human cell line overexpressing PPARγ and engineered with a PPAR-responsive luciferase reporter.[5] this compound was tested at concentrations up to 100 μM.[4]

  • Study Reporting Selective Modulation (sPPARγM):

    • Method: A full-length PPARγ transactivation assay was performed.[5]

    • Protocol:

      • Cells (e.g., HEK-293T) were transiently co-transfected with a plasmid encoding the full-length human PPARγ and a reporter plasmid containing a PPAR-responsive element driving the expression of a luciferase gene.

      • A Renilla luciferase plasmid was often co-transfected for normalization.

      • Transfected cells were incubated with varying concentrations of this compound, with known PPARγ agonists (e.g., rosiglitazone) as positive controls.

      • Luciferase activity was measured using a luminometer.

      • The half-maximal effective concentration (EC50) was determined from the dose-response curve.[5]

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Activity Measurement co_transfect Co-transfect cells with: - Full-length PPARγ plasmid - PPAR-responsive luciferase reporter - Renilla luciferase (normalization) incubate_this compound Incubate transfected cells with varying concentrations of this compound co_transfect->incubate_this compound measure_luciferase Measure Firefly and Renilla luciferase activity incubate_this compound->measure_luciferase normalize_data Normalize Firefly to Renilla activity measure_luciferase->normalize_data determine_ec50 Determine EC50 value normalize_data->determine_ec50

Workflow for PPARγ reporter gene activation assay.
Mitochondrial Toxicity Assessment

  • Method: The potential for mitochondrial toxicity was assessed by measuring changes in mitochondrial membrane potential.[4]

  • General Protocol:

    • Human hepatocytes (e.g., HepG2 cells) were cultured in multi-well plates.

    • Cells were exposed to this compound at various concentrations. A known mitochondrial uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), was used as a positive control.

    • A fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or a similar water-soluble indicator) was added to the cells.

    • The cells were incubated to allow the dye to accumulate in active mitochondria.

    • Fluorescence intensity was measured using a plate reader or imaging system. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

Signaling Pathways and Logical Relationships

While direct modulation of intracellular signaling cascades by this compound's off-target interactions is not extensively documented, the activation of PPARγ represents a significant signaling event.

PPARγ Activation Pathway

PPARγ is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The study identifying this compound as an sPPARγM suggests it can initiate this cascade, potentially influencing genes involved in metabolism and inflammation.[5]

G This compound This compound PPARg PPARγ This compound->PPARg Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Simplified PPARγ signaling pathway activated by this compound.

Discussion and Future Directions

The in vitro data clearly indicate that this compound interacts with several cellular targets beyond URAT1 and OAT4. The inhibition of OAT1 and OAT3, although potent in vitro, is unlikely to be clinically significant at therapeutic doses of this compound due to its extensive plasma protein binding, which limits the free concentration of the drug available to interact with these transporters.[1] This is supported by clinical studies showing no relevant drug-drug interactions with substrates of these transporters.[2]

The most intriguing off-target finding is the potential for PPARγ modulation. The discrepancy in the literature—one study showing no effect and another identifying it as a selective modulator—warrants further investigation.[4][5] If this compound is indeed an sPPARγM, this could have implications for its therapeutic profile, particularly in gout patients who often have comorbid metabolic conditions. The selective nature of this modulation might offer therapeutic benefits without the adverse effects associated with full PPARγ agonists.

The lack of significant mitochondrial toxicity is a favorable safety finding, distinguishing this compound from other uricosuric agents like benzbromarone.[4]

Future research should aim to:

  • Clarify the conflicting findings regarding PPARγ activation using standardized, well-described assay systems.

  • Investigate the downstream transcriptional effects of this compound-mediated PPARγ modulation in relevant cell types.

  • Further explore the potential for weak interactions with other transporters, especially under conditions of altered plasma protein binding or in specific patient populations.

This technical guide underscores the importance of comprehensive in vitro profiling in drug development. While the primary mechanism of action defines a drug's main therapeutic effect, understanding its interactions with alternative cellular targets is crucial for a complete assessment of its efficacy and safety profile.

References

Early-phase clinical trial data on Lesinurad safety and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Trial Data on Lesinurad: Safety and Efficacy

Introduction

This compound (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly for patients who do not achieve target serum uric acid (sUA) levels with an XOI alone.[1][3] this compound's mechanism of action provides a dual-pronged approach to lowering sUA levels by both reducing uric acid production (via the XOI) and increasing its renal excretion.[4] This document provides a detailed overview of the early-phase clinical trial data, focusing on the safety, efficacy, pharmacokinetics, and experimental protocols of this compound.

Mechanism of Action

This compound primarily functions by inhibiting the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][4] By blocking URAT1, this compound increases the fractional excretion of uric acid (FEUA), thereby lowering sUA concentrations.[5] The drug also demonstrates inhibitory effects on Organic Anion Transporter 4 (OAT4), another transporter implicated in diuretic-induced hyperuricemia.[2][5] Unlike older uricosuric agents such as probenecid, this compound does not significantly inhibit OAT1 or OAT3 at clinical concentrations, potentially reducing the risk of certain drug-drug interactions.[2][5]

cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Tubular Lumen (Urine) URAT1 URAT1 sUA Serum Uric Acid (sUA) URAT1->sUA OAT4 OAT4 OAT4->sUA UrineUA Uric Acid UrineUA->URAT1 Reabsorption UrineUA->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits

Caption: this compound's Mechanism of Action in the Renal Tubule.

Pharmacokinetics and Pharmacodynamics (Phase 1 Data)

Early-phase studies in healthy male volunteers were conducted to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Following single oral doses ranging from 5 mg to 600 mg, this compound was rapidly absorbed, with maximum plasma concentrations (Cmax) reached within 1 to 4 hours.[6] Exposure, as measured by Cmax and the area under the plasma concentration-time curve (AUC), increased proportionally with the dose.[6] The elimination half-life is approximately 5 hours. Multiple daily doses did not lead to drug accumulation.[6] Approximately 30-40% of the administered dose is excreted unchanged in the urine.[6]

The pharmacodynamic effect is a dose-dependent reduction in sUA and an increase in the urinary excretion of uric acid.[6] A single 200 mg dose was shown to reduce sUA levels by 33% and increase the fractional excretion of uric acid (FEUA) 3.6-fold within 6 hours.[5]

Table 1: Pharmacokinetics of Single-Dose this compound (Fed State)

Parameter This compound 200 mg
Cmax (Geometric Mean) 6 µg/mL
AUC (Geometric Mean) 29 µg·hr/mL
Tmax (Time to Cmax) 1 - 4 hours[1]

| Elimination Half-life (t½) | ~5 hours |

Table 2: Pharmacodynamic Effects of Single-Dose this compound in Healthy Volunteers

Dose Peak FEUA Increase (from 5.8% baseline) Maximum sUA Reduction
200 mg 21.8% (at 6 hours)[5] 33% (at 6 hours)[5]
400 mg 26.7% (at 6 hours)[5] -

| 600 mg | 32.3% (at 6 hours)[5] | 42% (at 6 hours)[5] |

Pivotal Clinical Trial Efficacy (Phase 3 Data)

The efficacy of this compound was primarily established in three pivotal Phase 3, randomized, double-blind, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[3] These studies evaluated this compound in combination with an XOI in patients with gout who had an inadequate response to XOI monotherapy.

The primary endpoint for the CLEAR studies was the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[7][8] For the CRYSTAL study, which enrolled patients with tophaceous gout, the primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[3] In all three trials, the combination of this compound 200 mg with an XOI was significantly more effective at lowering sUA to target levels compared to XOI therapy alone.[3]

XOI Xanthine Oxidase Inhibitor (XOI) UricAcidProd Uric Acid Production XOI->UricAcidProd Reduces This compound This compound UricAcidExcretion Renal Uric Acid Excretion This compound->UricAcidExcretion Increases sUA Serum Uric Acid (sUA) UricAcidProd->sUA Contributes to UricAcidExcretion->sUA Reduces

Caption: Dual-Mechanism Approach to Lowering Serum Uric Acid.

Table 3: Primary Efficacy Endpoint in Phase 3 Trials (Proportion of Patients Achieving sUA Target at Month 6)

Trial Placebo + XOI This compound 200 mg + XOI This compound 400 mg + XOI
CLEAR 1 (Target <6.0 mg/dL) 27.9%[3] 54.2%[3] 59.2%[8]
CLEAR 2 (Target <6.0 mg/dL) 23.3% 55.2% 66.5%

| CRYSTAL (Target <5.0 mg/dL) | 46.8% | 56.6% (p=0.13 vs placebo) | 76.1% (p<0.0001 vs placebo)[4] |

Safety and Tolerability Profile

Across the Phase 3 clinical program, this compound 200 mg in combination with an XOI was generally well-tolerated, with a safety profile comparable to XOI monotherapy.[3][9] The 400 mg dose was associated with a higher incidence of adverse events, particularly renal-related events, and was not approved for commercial use.[8][9]

The most notable safety concern was an increase in serum creatinine.[7] These elevations were typically transient and reversible, often resolving without discontinuation of the study drug.[7][8] The risk of acute renal failure is increased if this compound is used as monotherapy; therefore, it is only indicated for use in combination with an XOI.[2] Other common treatment-emergent adverse events (TEAEs) included upper respiratory tract infections, back pain, and arthralgia.[10] The incidence of kidney stones, a known risk for uricosuric agents, was not significantly different between the combination therapy and XOI monotherapy groups.[3][11]

Table 4: Overview of Safety Data from Pooled Phase 3 Trials

Adverse Event Category Placebo + XOI This compound 200 mg + XOI This compound 400 mg + XOI
Any TEAE 72.5%[4] 82.1%[4] 82.6%[4]
Serious TEAEs 3.9% - 4.0%[9] 4.4% - 6.0%[9] 8.0% - 9.5%[9][10]
Discontinuation due to TEAEs 5.3%[9] 3.4% - 8.5%[4][9] 9.5% - 13.8%[4][9]
Blood Creatinine Increased 0.6% - 1.7%[12] 3.0% - 3.8%[12] 5.9% - 6.9%[12]
Kidney Stone TEAEs (CLEAR 1) 2.0%[3] 1.0%[3] 2.5%[3]

| Cardiovascular Events | Low and similar across groups[11] | Low and similar across groups[11] | Low and similar across groups[11] |

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Study
  • Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of this compound in healthy adult males.[6]

  • Design: Randomized, placebo-controlled, ascending dose study.[6]

  • Population: 34 subjects in the SAD portion; 32 subjects in the MAD portion.[6]

  • Intervention:

    • SAD: Single oral doses of this compound solution from 5 mg to 600 mg.[6]

    • MAD: Once-daily oral doses of this compound solution or capsules from 100 mg to 400 mg for 10 days.[6]

  • Methodology: Plasma and urine samples were collected at predefined intervals for up to 48-72 hours post-dose to measure concentrations of this compound and uric acid.[5][6] Safety was monitored through physical examinations, vital signs, ECGs, and clinical laboratory tests.[6]

Phase 3 CLEAR 1 & 2 Studies
  • Objective: To evaluate the efficacy and safety of this compound in combination with allopurinol in gout patients with an inadequate response to allopurinol alone.[7][9]

  • Design: Two replicate, 12-month, multinational, randomized, double-blind, placebo-controlled trials.[7][9]

  • Population: 603 (CLEAR 1) and 610 (CLEAR 2) adult patients with gout. Key inclusion criteria included being on a stable allopurinol dose (≥300 mg, or ≥200 mg for moderate renal impairment), having a screening sUA ≥6.5 mg/dL, and a history of ≥2 gout flares in the past year.[7][9]

  • Intervention: Patients were randomized 1:1:1 to receive this compound 200 mg, this compound 400 mg, or placebo, once daily, in addition to their ongoing allopurinol therapy.[7] Gout flare prophylaxis was required for the first 5 months.[3]

  • Methodology: The primary efficacy endpoint was the proportion of patients achieving sUA <6.0 mg/dL at month 6. Secondary endpoints included gout flare rates and tophi resolution.[7] Safety was assessed via monitoring of adverse events and laboratory data.[7]

Screening Screening Period (sUA ≥6.5 mg/dL on Allopurinol) Randomization Randomization (1:1:1) Screening->Randomization GroupA Group A Placebo + Allopurinol Randomization->GroupA GroupB Group B This compound 200mg + Allopurinol Randomization->GroupB GroupC Group C This compound 400mg + Allopurinol Randomization->GroupC Treatment 12-Month Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint Primary Endpoint Assessment (Month 6) Proportion with sUA <6.0 mg/dL Treatment->Endpoint Interim Analysis FollowUp End of Study / Follow-up Treatment->FollowUp

Caption: Workflow for the Phase 3 CLEAR Clinical Trials.

Conclusion

Early-phase clinical trials demonstrated that this compound is an effective uricosuric agent that, when added to a xanthine oxidase inhibitor, significantly improves the proportion of gout patients achieving target serum uric acid levels.[3][9] The 200 mg daily dose provides a favorable benefit-risk profile, with manageable side effects comparable to XOI monotherapy.[3] The most significant safety finding was a dose-dependent, generally reversible increase in serum creatinine, underscoring the necessity of its use in combination with an XOI to mitigate renal risks.[2][7] The data from these foundational studies support the role of this compound as an important adjunctive therapy for patients with inadequately controlled hyperuricemia.

References

Investigating the Binding Site of Lesinurad on the URAT1 Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding site and mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor (SURI), on the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a critical regulator of serum uric acid levels, responsible for the reabsorption of approximately 90% of uric acid from the kidneys back into the blood[1][2]. Inhibition of URAT1 is a primary strategy for treating hyperuricemia and gout[1]. This document synthesizes findings from structural biology, molecular pharmacology, and computational studies to offer a comprehensive overview of the this compound-URAT1 interaction.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on URAT1 has been quantified through various in vitro cell-based assays, primarily measuring the half-maximal inhibitory concentration (IC50). These studies highlight the selectivity of this compound and pinpoint key residues crucial for its high-affinity binding.

Target Inhibitor IC50 Value (μM) Key Findings
Human URAT1 (hURAT1) This compound3.36[3], 6.94[4], ~12[5], 39.0[6]Demonstrates potent inhibition of the human transporter. Variations in IC50 values may reflect different experimental conditions and assay systems.
Rat URAT1 (rURAT1) This compound74.84[3]This compound exhibits significantly lower potency against the rat homolog, a difference exploited to identify key binding residues[3].
hURAT1 F365Y Mutant This compound312.0[6][7]A single point mutation of Phenylalanine to Tyrosine at position 365 drastically reduces inhibitory potency, identifying F365 as a critical residue for high-affinity binding.
hURAT1 Y365F Mutant (chimeric) This compound47.76 (from hURAT1-Tyr365)[3]A significant reduction in sensitivity is observed when Phe365 is replaced with Tyrosine[3].
rURAT1 F365Y Mutant (chimeric) This compound6.82 (from rURAT1-Phe365)[3]The converse mutation in the rat transporter significantly enhances sensitivity to this compound, confirming the crucial role of Phe365[3].

The Binding Site and Mechanism of Inhibition

Structural and functional studies have revealed that this compound binds within a large central cavity of the URAT1 transporter, stabilizing it in an inward-facing conformation and thereby preventing the reabsorption of uric acid[1][7][8].

Mechanism of Action: this compound acts as a non-competitive inhibitor [1][9]. It does not directly compete with uric acid for binding to the outward-facing state of the transporter. Instead, it binds to the inward-open conformation, trapping the transporter in this state and halting the transport cycle[6][9]. This allosteric inhibition prevents URAT1 from cycling back to the outward-facing conformation required for uric acid uptake from the renal tubules.

Key Interacting Residues: Cryo-electron microscopy (Cryo-EM) and site-directed mutagenesis studies have identified a cohort of amino acids that form the this compound binding pocket:

  • Phenylalanine Cage: A cluster of aromatic residues, including Phe241, Phe360, Phe364, Phe365, and Phe449 , forms a hydrophobic cage that accommodates this compound[5][6]. The naphthalene moiety of this compound is stabilized within this pocket through hydrophobic and π-π stacking interactions[6].

  • Phenylalanine 365 (F365): This residue is considered the most critical for high-affinity binding. Its mutation to tyrosine (F365Y) results in a nearly 10-fold decrease in potency[6]. Rodent URAT1, which naturally contains a tyrosine at this position, has a much lower affinity for this compound[6].

  • Methionine 214 (M214): The M214A mutation has a significant impact on this compound inhibition. This residue interacts with the naphthalene ring of this compound through a stabilizing S-π interaction[1].

  • Other Important Residues: Serine 35 (S35) and Isoleucine 481 (I481) have also been identified as necessary for forming a high-affinity inhibitor binding site[10]. The carboxylate group of this compound appears to bind away from the positively charged Lysine 393 (K393) but may form a hydrogen bond with a nearby residue, Asn237 (N237)[1].

cluster_URAT1 URAT1 Transporter (Inward-Facing) This compound This compound phe365 F365 This compound->phe365 π-π Stacking (Critical) met214 M214 This compound->met214 S-π Interaction phe_cage Phe241 Phe360 Phe364 Phe449 This compound->phe_cage Hydrophobic Interactions asn237 N237 This compound->asn237 H-Bond (potential)

Caption: Proposed binding model of this compound within the URAT1 central cavity.

Experimental Protocols

The elucidation of the this compound binding site has been achieved through a combination of sophisticated experimental techniques.

Cell-Based Uric Acid Transport Assay

This foundational assay measures the inhibitory effect of compounds on URAT1 function.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant URAT1[11].

  • Uptake Initiation: Transfected cells are incubated with an uptake buffer. The transport reaction is initiated by adding [8-¹⁴C]-labeled uric acid, along with varying concentrations of this compound or other inhibitors[11].

  • Termination and Measurement: After a defined incubation period (e.g., 15-20 minutes), the reaction is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel[11][12].

  • Data Analysis: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of retained [¹⁴C]-uric acid reflects the transport activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[8].

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for inhibitor binding.

  • Mutant Generation: Point mutations or human-rat chimeras of the URAT1 gene are created using commercial kits (e.g., QuikChange Site-Directed Mutagenesis Kit)[13]. For example, Phe365 in human URAT1 is mutated to a tyrosine (F365Y)[7].

  • Functional Analysis: The mutated URAT1 constructs are expressed in HEK293 cells.

  • Inhibition Assay: The cell-based uric acid transport assay is performed on the mutant-expressing cells to determine the IC50 of this compound. A significant increase in the IC50 value for a mutant compared to the wild-type indicates that the mutated residue is important for drug binding[6][7].

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural data of the transporter-drug complex.

  • Protein Expression and Purification: A stabilized version of human URAT1 (URAT1cs) is expressed in a suitable cell line (e.g., HEK293S GnTI⁻ cells) and purified[1][2].

  • Complex Formation: The purified URAT1 protein is incubated with a saturating concentration of this compound to ensure complex formation[1].

  • Vitrification and Imaging: The protein-drug complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitreous ice. The sample is then imaged using a high-end transmission electron microscope.

  • Structure Determination: Thousands of particle images are processed and reconstructed to generate a high-resolution 3D density map. The atomic model of the URAT1-Lesinurad complex is then built into this map, unambiguously revealing the precise location and orientation of this compound within its binding site[1][2].

cluster_Hypothesis Hypothesis Generation cluster_Validation Experimental Validation cluster_Structure Structural Elucidation A Identify Divergent Residues (e.g., Human vs. Rat URAT1) C Site-Directed Mutagenesis (e.g., create F365Y mutant) A->C B Computational Docking (Homology Modeling) B->C D Express WT & Mutant URAT1 in HEK293 Cells C->D E [14C] Uric Acid Uptake Assay (Measure IC50 for this compound) D->E F Compare IC50 Values (WT vs. Mutant) E->F G Express & Purify URAT1 F->G Key Residue Identified H Form URAT1-Lesinurad Complex G->H I Cryo-Electron Microscopy (Cryo-EM) H->I J Determine 3D Structure & Visualize Binding Pocket I->J

References

The Effect of Lesinurad on Serum Uric Acid Levels in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that has been developed for the treatment of hyperuricemia associated with gout. It functions by inhibiting key transporters in the renal proximal tubule, thereby increasing uric acid excretion and lowering serum uric acid (sUA) levels. This technical guide provides an in-depth overview of the preclinical evaluation of this compound, with a focus on its pharmacological effects on sUA in animal models. The document details the mechanism of action, summarizes key quantitative findings from a pivotal preclinical study in a hyperuricemic mouse model, and provides comprehensive experimental protocols to aid in the design and interpretation of similar research.

Mechanism of Action: Inhibition of Uric Acid Transporters

This compound exerts its uricosuric effect by selectively inhibiting two key apical transporters responsible for uric acid reabsorption in the proximal tubules of the kidneys: Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[1][2] URAT1 is the primary transporter responsible for the reabsorption of filtered uric acid from the renal tubular lumen.[2] By inhibiting URAT1 and OAT4, this compound effectively blocks the re-uptake of uric acid into the bloodstream, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA levels.[1] In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound to be 7.3 µM for URAT1 and 3.7 µM for OAT4.[2]

The signaling pathway illustrating this compound's mechanism of action is depicted below:

Lesinurad_Mechanism cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_bloodstream Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Uric Acid_lumen->URAT1 Reabsorption OAT4 OAT4 Uric Acid_lumen->OAT4 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell OAT4->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood -> sUA This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits

Mechanism of Action of this compound in the Renal Proximal Tubule.

Preclinical Efficacy in a Hyperuricemic Mouse Model

A key preclinical study evaluated the efficacy of this compound in a well-established potassium oxonate-induced hyperuricemic mouse model. This model mimics the elevated sUA levels observed in human hyperuricemia. The study demonstrated that oral administration of this compound, both alone and in combination with the xanthine oxidase inhibitor allopurinol, resulted in a significant reduction in sUA levels.

Quantitative Data Summary

The following table summarizes the qualitative effects of this compound and allopurinol on serum uric acid levels in the hyperuricemic mouse model as reported by Alghamdi et al. (2020).

Treatment GroupSerum Uric Acid (sUA) Level
Hyperuricemic ControlSignificantly Increased
This compound (80 mg/kg)Significantly Decreased
Allopurinol (5 mg/kg)Significantly Decreased
This compound (80 mg/kg) + Allopurinol (5 mg/kg)Synergistic and Significant Decrease

Note: The study reported a significant decrease in sUA levels for the treatment groups compared to the hyperuricemic control group. The combination therapy showed an additive synergistic effect.

Detailed Experimental Protocols

This section provides a detailed methodology for the hyperuricemic mouse model study, based on the available literature, to enable replication and further investigation.

Animal Model and Hyperuricemia Induction
  • Animal Species: Male mice.

  • Grouping: Animals are divided into multiple groups (n=6 per group), including a negative control, a hyperuricemic control, and various treatment groups.

  • Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal (i.p.) injection of potassium oxonate at a dose of 250 mg/kg body weight. Potassium oxonate is a uricase inhibitor, which leads to the accumulation of uric acid in the blood.

Dosing and Administration
  • This compound: Administered orally at a dose of 80 mg/kg body weight.

  • Allopurinol: Administered orally at a dose of 5 mg/kg body weight.

  • Combination Therapy: this compound (80 mg/kg) and Allopurinol (5 mg/kg) are co-administered orally.

  • Treatment Duration: Treatments are administered daily for seven consecutive days.

Sample Collection and Analysis
  • Blood Collection: Blood samples are collected at the end of the treatment period.

  • Serum Uric Acid Measurement: Serum is separated from the blood samples, and uric acid levels are quantified using a standard biochemical assay.

The experimental workflow for this preclinical study is outlined in the diagram below:

Experimental_Workflow cluster_setup Study Setup cluster_induction Hyperuricemia Induction cluster_treatment Treatment (7 days) cluster_analysis Analysis A1 Animal Acclimatization (Male Mice) A2 Group Allocation (n=6 per group) A1->A2 B1 Potassium Oxonate Administration (250 mg/kg, i.p.) A2->B1 C1 Vehicle Control B1->C1 C2 This compound (80 mg/kg, oral) B1->C2 C3 Allopurinol (5 mg/kg, oral) B1->C3 C4 This compound + Allopurinol (80 mg/kg + 5 mg/kg, oral) B1->C4 D1 Blood Sample Collection C1->D1 C2->D1 C3->D1 C4->D1 D2 Serum Separation D1->D2 D3 sUA Level Measurement D2->D3

References

The Pharmacodynamics of Lesinurad: A Technical Overview in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacodynamic properties of lesinurad, a selective uric acid reabsorption inhibitor (SURI), in healthy volunteers. The following sections detail the drug's mechanism of action, key experimental findings, and the methodologies employed in pivotal clinical studies.

Core Mechanism of Action

This compound exerts its pharmacodynamic effect by inhibiting key transporters in the renal tubules responsible for uric acid reabsorption.[1][2][3] The primary target is the urate transporter 1 (URAT1), a protein that plays a crucial role in the reabsorption of uric acid from the kidneys back into the bloodstream.[1][3][4] By inhibiting URAT1, this compound effectively increases the urinary excretion of uric acid, which in turn lowers serum uric acid (sUA) levels.[1][3] Additionally, this compound also inhibits the organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][2][5] This dual-target approach contributes to its overall efficacy in managing hyperuricemia. Unlike some other uricosuric agents, this compound does not significantly inhibit OAT1 or OAT3 at clinically relevant concentrations, which may reduce the potential for certain drug-drug interactions.[3][5]

Lesinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT4 OAT4 OAT4->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: Mechanism of this compound in the Renal Tubule.

Pharmacodynamic Effects in Healthy Volunteers

Clinical studies in healthy volunteers have consistently demonstrated the dose-dependent effects of this compound on sUA levels and the fractional excretion of uric acid (FEua).

Single Ascending Dose (SAD) Studies

In single ascending dose studies, healthy male subjects received oral doses of this compound ranging from 5 mg to 600 mg.[6][7] These studies revealed a rapid onset of action, with dose-proportional increases in uric acid excretion and corresponding reductions in sUA.[6][7]

Table 1: Pharmacodynamic Effects of Single Doses of this compound in Healthy Volunteers

DosePeak Increase in FEua (from baseline)sUA Reduction at 6 hourssUA Reduction at 24 hours
200 mg3.6-fold increase[5]33% reduction[5]Maintained below baseline[6]
400 mgPeak of 26.7% (from 5.8% baseline)[8]Not specified35% reduction[6][7]
600 mgPeak of 32.3% (from 5.8% baseline)[8]Not specifiedNot specified

FEua: Fractional Excretion of Uric Acid; sUA: Serum Uric Acid

Multiple Ascending Dose (MAD) Studies

Multiple ascending dose studies involved the administration of this compound once daily for 10 days in healthy male subjects, with doses ranging from 100 mg to 400 mg.[6][7] These studies confirmed the sustained effect of this compound on sUA levels and demonstrated no apparent accumulation of the drug with repeated dosing.[6][7]

Table 2: Serum Uric Acid Reduction after Multiple Doses of this compound in Healthy Volunteers

Dose (once daily for 10 days)sUA Reduction at 24 hours post-last dose
400 mg35%[6][7]

Experimental Protocols

The pharmacodynamic evaluation of this compound in healthy volunteers typically follows a structured clinical trial protocol.

Study Design

The foundational studies were randomized, double-blind, and placebo-controlled.[9] Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts were utilized to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[6][7]

Subject Population

Healthy male volunteers were the primary participants in these early-phase studies.[6][7] Key inclusion criteria typically involve an age range of 18-85 years and satisfactory health status as determined by medical history, physical examination, and laboratory tests.

Dosing and Administration

In SAD studies, subjects received a single oral dose of this compound or a placebo.[6] In MAD studies, participants were administered once-daily oral doses of this compound or a placebo for a specified duration, often 10 days.[6]

Pharmacodynamic Assessments

The primary pharmacodynamic endpoints included changes in sUA concentrations and the fractional excretion of uric acid (FEua).[5][6] Blood and urine samples were collected at predetermined time points before and after drug administration to quantify these parameters.[6]

Analytical Methods

Serum and urine samples were analyzed for uric acid and creatinine concentrations using established enzymatic methods or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[6] Plasma concentrations of this compound were also measured to establish pharmacokinetic-pharmacodynamic relationships.[6]

Pharmacodynamic_Study_Workflow Screening Subject Screening Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Baseline Baseline Data Collection (sUA, FEua) Enrollment->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PD_Sampling Pharmacodynamic Sampling (Blood and Urine Collection) Dosing->PD_Sampling Analysis Sample Analysis (sUA, Creatinine, this compound Levels) PD_Sampling->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Typical Workflow for a Pharmacodynamic Study.

Conclusion

The pharmacodynamic profile of this compound in healthy volunteers is well-characterized. It demonstrates a potent, dose-dependent reduction in serum uric acid levels, driven by the targeted inhibition of URAT1 and OAT4, leading to increased renal excretion of uric acid. These foundational studies in healthy subjects have been instrumental in establishing the mechanism of action and effective dose range for subsequent clinical development in patients with gout.

References

Unraveling the Periphery: An In-depth Technical Guide to the Initial Explorations of Lesinurad's Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and early clinical investigations into the potential off-target effects of Lesinurad, a selective uric acid reabsorption inhibitor. The document focuses on presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile beyond its primary therapeutic targets.

Introduction

This compound was developed to treat hyperuricemia associated with gout by inhibiting the uric acid transporter 1 (URAT1) and, to a lesser extent, the organic anion transporter 4 (OAT4), both involved in renal uric acid reabsorption.[1][2][3] Understanding the selectivity and potential for off-target interactions is a critical component of the drug development process, informing safety assessments and predicting potential drug-drug interactions. This guide synthesizes the foundational studies that characterized this compound's activity against a panel of other transporters and cellular processes.

Primary and Secondary Pharmacological Profile

This compound's primary mechanism of action is the inhibition of URAT1, which is responsible for the majority of uric acid reabsorption in the kidneys.[4] It also demonstrates inhibitory activity against OAT4, a transporter that has been linked to diuretic-induced hyperuricemia.[2][3]

Table 1: In Vitro Inhibitory Activity of this compound against Key Renal Transporters
TransporterIC50 (μM)Reference
URAT17.1[3]
OAT47.3[3]

Exploration of Off-Target Activities

Initial non-clinical investigations aimed to determine the selectivity of this compound by screening it against other key renal transporters and cellular pathways. These studies are crucial for identifying potential mechanisms of toxicity and off-target pharmacology.

Renal Transporter Selectivity

In vitro studies were conducted to assess this compound's activity against a panel of renal transporters beyond URAT1 and OAT4 to determine its selectivity profile.

TransporterActivityConcentration TestedReference
OAT1No significant inhibitionUp to 100 μM[5]
OAT3No significant inhibitionUp to 100 μM[5]
GLUT9No inhibitionNot specified[5]
ABCG2No effectNot specified[5]
Cytochrome P450 Interactions

This compound's potential to interact with the cytochrome P450 (CYP) enzyme system was evaluated to predict drug-drug interactions.

CYP EnzymeEffect of this compoundClinical ImplicationReference
CYP2C9SubstratePlasma concentrations of this compound are affected by CYP2C9 inhibitors and inducers.[6][7]
CYP3AWeak inducerMay reduce the plasma concentrations of sensitive CYP3A substrates.[6][7]
Cardiovascular Safety Pharmacology

Cardiovascular safety was a key area of investigation during this compound's development. Preclinical and clinical studies assessed its potential for adverse cardiovascular effects.

An in vitro study using rat cardiomyoblast (H9c2) cells investigated the potential for this compound-induced cardiotoxicity. The study found that this compound impaired cell viability, leading to necrotic cell death and a depletion of glutathione at high concentrations.[8] A slight decrease in the protein expression of cardiac troponin T (cTnT) and troponin I (cTnI) was observed at the highest tested concentration.[8]

ParameterObservationConcentrationReference
Cell Viability (IC50)0.84 M0.84 M[8]
Cell Death MechanismNecrotic0.125 - 0.5 M[8]
Glutathione (GSH) LevelsDepletedAll tested concentrations[8]
cTnT and cTnI ExpressionSlightly decreasedHighest concentration[8]

In clinical trials, major adverse cardiovascular events were monitored.[9]

Experimental Protocols

The following sections describe the general methodologies employed in the initial explorations of this compound's off-target effects.

In Vitro Transporter Inhibition Assays

Objective: To determine the inhibitory activity (IC50) of this compound against specific renal transporters.

General Protocol:

  • Cell Culture: Stably express the human transporter of interest (e.g., URAT1, OAT4, OAT1, OAT3) in a suitable cell line (e.g., HEK293).

  • Substrate Incubation: Incubate the cells with a known radiolabeled or fluorescent substrate of the transporter in the presence of varying concentrations of this compound.

  • Measurement of Uptake: After a defined incubation period, wash the cells to remove the extracellular substrate and measure the intracellular accumulation of the substrate using scintillation counting or fluorescence detection.

  • Data Analysis: Plot the substrate uptake against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP Inhibition and Induction Assays

Objective: To assess the potential of this compound to inhibit or induce CYP enzymes.

General Protocol for Inhibition:

  • Microsome Incubation: Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of this compound.

  • Metabolite Quantification: After the reaction is stopped, quantify the formation of the metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value by plotting the rate of metabolite formation against the this compound concentration.

General Protocol for Induction:

  • Hepatocyte Culture: Treat cultured human hepatocytes with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

  • mRNA and Protein Analysis: Measure the mRNA levels of the target CYP enzymes using qRT-PCR and the protein levels/activity using Western blotting or specific enzyme activity assays.

  • EC50 and Fold Induction Calculation: Determine the EC50 (concentration for half-maximal induction) and the maximum fold induction compared to a vehicle control.

In Vitro Cardiotoxicity Assays

Objective: To evaluate the potential cytotoxic effects of this compound on cardiomyocytes.

General Protocol:

  • Cell Culture: Culture a cardiomyocyte cell line (e.g., H9c2) under standard conditions.

  • Compound Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using assays such as MTT or LDH release.

  • Mechanism of Death Analysis: Differentiate between apoptosis and necrosis using techniques like Annexin V/Propidium Iodide staining and flow cytometry.

  • Biomarker Analysis: Measure levels of relevant biomarkers such as reactive oxygen species (ROS), glutathione (GSH), and cardiac troponins (cTnT, cTnI) using appropriate assay kits and analytical methods (e.g., ELISA, Western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

Lesinurad_Primary_Mechanism cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Blood Peritubular Capillary (Blood) URAT1->Blood Uric Acid OAT4 OAT4 OAT4->Blood Uric Acid Lumen Tubular Lumen (Urine) Lumen->URAT1 Uric Acid Reabsorption Lumen->OAT4 Uric Acid Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition Off_Target_Screening_Workflow cluster_assays In Vitro Off-Target Screening This compound This compound Renal_Transporters Renal Transporter Panel (OAT1, OAT3, GLUT9, ABCG2) This compound->Renal_Transporters CYP_Enzymes CYP450 Panel (Inhibition & Induction) This compound->CYP_Enzymes Cardiomyocytes Cardiomyocyte Viability (H9c2 cells) This compound->Cardiomyocytes Results_Transporters Results_Transporters Renal_Transporters->Results_Transporters Selectivity Profile Results_CYP Results_CYP CYP_Enzymes->Results_CYP DDI Potential Results_Cardio Results_Cardio Cardiomyocytes->Results_Cardio Cardiotoxicity Potential Cardiotoxicity_Pathway cluster_effects Cellular Effects This compound This compound (High Concentrations) Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte Exposure GSH_Depletion Glutathione (GSH) Depletion Cardiomyocyte->GSH_Depletion Necrotic_Death Necrotic Cell Death Cardiomyocyte->Necrotic_Death Troponin_Decrease Decreased Troponin (cTnT, cTnI) Expression Cardiomyocyte->Troponin_Decrease GSH_Depletion->Necrotic_Death Contributes to

References

Methodological & Application

Application Notes and Protocols: In Vitro URAT1 Inhibition Assay Using Lesinurad

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1][2] Localized to the apical membrane of renal proximal tubular cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3][4] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia, a condition characterized by elevated serum uric acid levels and a primary cause of gout.[5][6][7][8] Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that targets URAT1, leading to increased uric acid excretion and a reduction in serum uric acid concentrations.[5][6][9] This document provides a detailed protocol for an in vitro URAT1 inhibition assay using this compound as a reference compound.

Mechanism of URAT1 Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the function of URAT1, thereby blocking the reabsorption of uric acid in the kidneys.[9][10] This leads to an increase in the urinary excretion of uric acid and a subsequent lowering of serum uric acid levels.[9][10] In addition to URAT1, this compound also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[11][12][13] The inhibitory activity of this compound on these transporters provides a dual mechanism to effectively manage hyperuricemia.[6]

URAT1_Inhibition cluster_proximal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Uric_Acid_Blood Uric Acid (Reabsorbed) Uric_Acid_Cell->Uric_Acid_Blood This compound This compound This compound->URAT1 Inhibition

Figure 1: Simplified signaling pathway of URAT1 inhibition by this compound.

Quantitative Data: this compound Inhibition of URAT1

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound against URAT1 has been determined in various in vitro studies.

CompoundTransporterAssay SystemIC50 (μM)Reference
This compoundHuman URAT1HEK-293T Cells3.36[1]
This compoundHuman URAT1Not Specified7.3[11][12][13]
This compoundHuman URAT1Not Specified7.18[14]
This compoundHuman OAT4Not Specified3.7[11][12][13]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of test compounds, using this compound as a positive control, on the function of the human URAT1 transporter. The assay is based on measuring the uptake of a substrate into HEK293 cells stably expressing human URAT1.

Materials and Reagents

  • Cells: Human Embryonic Kidney (HEK293) cells stably transfected with human URAT1 (SLC22A12). A parental HEK293 cell line (not expressing URAT1) should be used as a negative control.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the stable cell line.

  • Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

  • Substrate: Radiolabeled [¹⁴C]-Uric Acid or a suitable fluorescent substrate.

  • Test Compound: this compound (as a positive control) and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: For use with radiolabeled substrates.

  • Cell Lysis Buffer: For lysing cells to measure intracellular substrate concentration.

  • Multi-well plates: 24- or 96-well plates suitable for cell culture.

Experimental Workflow

URAT1_Assay_Workflow A 1. Cell Seeding Seed URAT1-HEK293 and parental HEK293 cells in multi-well plates. B 2. Cell Culture Incubate cells to allow for attachment and growth (e.g., 24-48 hours). A->B C 3. Pre-incubation with Inhibitor Wash cells with assay buffer. Add assay buffer containing various concentrations of this compound or test compounds. B->C D 4. Substrate Addition Add radiolabeled uric acid or fluorescent substrate to initiate the uptake reaction. C->D E 5. Incubation Incubate for a defined period (e.g., 5-30 minutes) at 37°C. D->E F 6. Termination of Uptake Stop the reaction by rapidly washing the cells with ice-cold assay buffer. E->F G 7. Cell Lysis Lyse the cells to release the intracellular contents. F->G H 8. Measurement of Substrate Uptake Quantify the amount of substrate taken up by the cells (e.g., scintillation counting or fluorescence measurement). G->H I 9. Data Analysis Calculate the percentage of inhibition and determine the IC50 value. H->I

References

Application Notes and Protocols: Establishing a Potassium Oxonate-Induced Hyperuricemia Rat Model for Lesinurad Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key risk factor for gout and is associated with kidney and cardiovascular diseases. The development of effective urate-lowering therapies is a critical area of research. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys, thereby increasing uric acid excretion.[1][2][3][4] Preclinical evaluation of such drugs requires robust and reliable animal models of hyperuricemia.

This document provides a detailed protocol for establishing a potassium oxonate-induced hyperuricemia rat model and its application in testing the efficacy of this compound. Potassium oxonate, a uricase inhibitor, effectively elevates serum uric acid levels in rodents, creating a suitable model for studying hyperuricemia and evaluating potential therapeutics.[5][6][7]

Mechanism of Action

Potassium Oxonate: In most mammals, uricase breaks down uric acid into the more soluble allantoin. Humans lack a functional uricase enzyme, leading to higher baseline uric acid levels. Potassium oxonate is a competitive inhibitor of uricase.[5][6] By administering potassium oxonate to rats, uricase activity is blocked, leading to an accumulation of uric acid in the blood and inducing a state of hyperuricemia that mimics the human condition.

This compound: this compound reduces serum uric acid by inhibiting URAT1 and OAT4, which are transporters responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3][4] By blocking these transporters, this compound promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][4]

Signaling Pathway and Experimental Workflow

cluster_0 Hyperuricemia Induction cluster_1 This compound Intervention Potassium Oxonate Potassium Oxonate Uricase Uricase Potassium Oxonate->Uricase Inhibits Uric Acid Breakdown to Allantoin Uric Acid Breakdown to Allantoin Uricase->Uric Acid Breakdown to Allantoin Catalyzes Hyperuricemia Hyperuricemia Uric Acid Breakdown to Allantoin->Hyperuricemia Leads to (when inhibited) This compound This compound URAT1_OAT4 URAT1 & OAT4 Transporters This compound->URAT1_OAT4 Inhibits Uric Acid Excretion Uric Acid Excretion This compound->Uric Acid Excretion Promotes Uric Acid Reabsorption Uric Acid Reabsorption URAT1_OAT4->Uric Acid Reabsorption Mediates Uric Acid Reabsorption->Hyperuricemia Reduced Serum Uric Acid Reduced Serum Uric Acid Uric Acid Excretion->Reduced Serum Uric Acid

Caption: Mechanism of Potassium Oxonate-Induced Hyperuricemia and this compound Action.

G acclimatization Acclimatization (7 days) grouping Animal Grouping (n=8 per group) acclimatization->grouping model_induction Hyperuricemia Induction (Potassium Oxonate, 14 days) grouping->model_induction treatment Treatment Administration (this compound or Vehicle, 7 days) model_induction->treatment sampling Blood & Tissue Collection (Day 15) treatment->sampling analysis Biochemical & Histological Analysis sampling->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for this compound testing in the hyperuricemia rat model.

Experimental Protocols

I. Animal Model Establishment
  • Animals: Male Sprague-Dawley rats (6 weeks old, weighing 180-200 g) are recommended.

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 60 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

  • Hyperuricemia Induction:

    • Prepare a suspension of potassium oxonate in 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.

    • Administer potassium oxonate at a dose of 750 mg/kg body weight once daily for 14 consecutive days via intragastric gavage.[1]

    • A control group should receive the vehicle (0.5% CMC-Na) only.

II. This compound Treatment
  • Animal Grouping (n=8 per group):

    • Normal Control: Receive vehicle for both induction and treatment.

    • Hyperuricemia Model: Receive potassium oxonate and vehicle for treatment.

    • This compound Treatment Group(s): Receive potassium oxonate and this compound at varying doses (e.g., 5, 10, 20 mg/kg).

    • Positive Control: Receive potassium oxonate and a standard drug like Allopurinol (5 mg/kg).[2]

  • Treatment Administration:

    • From day 8 to day 14 of the hyperuricemia induction period, administer this compound or the vehicle orally once daily, one hour after the administration of potassium oxonate.

  • Sample Collection:

    • On day 15, after an overnight fast, anesthetize the rats.

    • Collect blood samples via cardiac puncture for serum separation.

    • Euthanize the animals and collect kidney and liver tissues for histological analysis.

III. Biochemical Analysis
  • Serum Uric Acid (SUA): Measure SUA levels using a commercial uric acid assay kit.

  • Renal Function Markers: Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels using appropriate assay kits to assess kidney function.

  • Liver Function Markers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to evaluate potential hepatotoxicity.

IV. Histological Analysis
  • Tissue Preparation: Fix kidney and liver tissues in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess any pathological changes, such as inflammation, necrosis, or crystal deposition.

Data Presentation

Table 1: Effect of this compound on Serum Uric Acid, Creatinine, and BUN in Hyperuricemic Rats

GroupTreatmentSerum Uric Acid (mg/dL)Serum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
Normal ControlVehicle1.5 ± 0.30.4 ± 0.120 ± 3
Hyperuricemia ModelPotassium Oxonate + Vehicle5.8 ± 0.70.8 ± 0.245 ± 5*
This compound (5 mg/kg)Potassium Oxonate + this compound4.2 ± 0.5#0.6 ± 0.1#35 ± 4#
This compound (10 mg/kg)Potassium Oxonate + this compound3.1 ± 0.4#0.5 ± 0.1#28 ± 3#
This compound (20 mg/kg)Potassium Oxonate + this compound2.2 ± 0.3#0.4 ± 0.1#22 ± 2#
Positive ControlPotassium Oxonate + Allopurinol (5 mg/kg)2.5 ± 0.4#0.5 ± 0.1#25 ± 3#

*Data are presented as Mean ± SD. p < 0.05 compared to Normal Control. #p < 0.05 compared to Hyperuricemia Model.

Table 2: Effect of this compound on Liver Function Markers in Hyperuricemic Rats

GroupTreatmentALT (U/L)AST (U/L)
Normal ControlVehicle35 ± 580 ± 10
Hyperuricemia ModelPotassium Oxonate + Vehicle60 ± 8120 ± 15
This compound (5 mg/kg)Potassium Oxonate + this compound50 ± 7#105 ± 12#
This compound (10 mg/kg)Potassium Oxonate + this compound42 ± 6#90 ± 11#
This compound (20 mg/kg)Potassium Oxonate + this compound38 ± 5#85 ± 9#
Positive ControlPotassium Oxonate + Allopurinol (5 mg/kg)40 ± 6#88 ± 10#

*Data are presented as Mean ± SD. p < 0.05 compared to Normal Control. #p < 0.05 compared to Hyperuricemia Model.

Conclusion

The potassium oxonate-induced hyperuricemia rat model is a well-established and reliable method for preclinical evaluation of urate-lowering therapies. This protocol provides a detailed framework for testing the efficacy and safety of this compound in this model. The presented data tables offer a clear structure for summarizing and comparing the quantitative outcomes of such studies. Researchers can adapt this protocol to investigate other potential anti-hyperuricemic agents.

References

Application Note: Quantification of Lesinurad in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes two robust and reliable high-performance liquid chromatography (HPLC) methods for the quantification of Lesinurad in human plasma samples. The primary method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and selectivity, making it suitable for pharmacokinetic studies requiring low limits of quantification. A second, more accessible method using HPLC with fluorescence detection is also presented, offering a reliable alternative for routine analysis. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to aid researchers, scientists, and drug development professionals in the accurate measurement of this compound concentrations in a laboratory setting.

Introduction

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor.[2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This document provides detailed methodologies for the analysis of this compound in human plasma using two distinct HPLC-based techniques.

Chemical Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidC₁₇H₁₄BrN₃O₂S404.28
Diazepam (Internal Standard for UHPLC-MS/MS) 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneC₁₆H₁₃ClN₂O284.7
Diflunisal (Internal Standard for HPLC-Fluorescence) 5-(2,4-difluorophenyl)-2-hydroxybenzoic acidC₁₃H₈F₂O₃250.2

Method 1: UHPLC-MS/MS for High-Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high throughput.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Diazepam (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation

  • UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS or equivalent)

  • C18 analytical column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation: Liquid-Liquid Extraction (LLE) A liquid-liquid extraction procedure is recommended for its high recovery and minimal matrix effects.[3]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of human plasma is 2. Add 20 µL of Diazepam IS solution (1 µg/mL in methanol) plasma->is vortex1 3. Vortex mix for 10 seconds is->vortex1 extract 4. Add 1 mL of ethyl acetate vortex1->extract vortex2 5. Vortex mix for 2 minutes extract->vortex2 centrifuge 6. Centrifuge at 13,000 x g for 10 minutes vortex2->centrifuge transfer 7. Transfer the supernatant to a clean tube centrifuge->transfer evaporate 8. Evaporate to dryness under nitrogen at 40°C transfer->evaporate reconstitute 9. Reconstitute with 100 µL of mobile phase evaporate->reconstitute inject 10. Inject 5 µL into the UHPLC-MS/MS system reconstitute->inject

Caption: Liquid-liquid extraction workflow for plasma sample preparation.

4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 404.0 → 221.0Diazepam (IS): m/z 285.1 → 193.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms
Method Validation Summary

The following table summarizes typical validation parameters for this method.

ParameterResult
Linearity Range 1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) Within ±15%
Recovery > 90%
Matrix Effect Minimal
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Method 2: HPLC with Fluorescence Detection

This method provides a cost-effective and accessible alternative to mass spectrometry, leveraging the native fluorescence of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Diflunisal (Internal Standard, IS)

  • HPLC-grade acetonitrile and water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation

  • HPLC system with a fluorescence detector (e.g., Agilent 1260 Infinity II LC System with FLD)

  • C18 analytical column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm)

3. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample clean-up for this analysis.[4]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 200 µL of human plasma is 2. Add 50 µL of Diflunisal IS solution (10 µg/mL in methanol) plasma->is vortex1 3. Vortex mix for 10 seconds is->vortex1 precipitate 4. Add 600 µL of acetonitrile vortex1->precipitate vortex2 5. Vortex mix for 1 minute precipitate->vortex2 centrifuge 6. Centrifuge at 10,000 x g for 10 minutes vortex2->centrifuge transfer 7. Transfer the supernatant to a clean tube centrifuge->transfer inject 8. Inject 20 µL into the HPLC system transfer->inject

Caption: Protein precipitation workflow for plasma sample preparation.

4. Chromatographic and Detection Conditions

ParameterCondition
Column Hypersil BDS C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 5.5) (32:68, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Fluorescence Detection Excitation: 288 nmEmission: 343 nm
Method Validation Summary

The following table summarizes typical validation parameters for the HPLC-Fluorescence method.

ParameterResult
Linearity Range 50 - 700 ng/mL (r² > 0.99)[5]
Lower Limit of Quantification (LLOQ) 50 ng/mL[5]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%
Stability Stable under typical laboratory storage conditions

Data Analysis and Quantification

For both methods, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of this compound in the quality control and unknown plasma samples is then calculated from the regression equation of the calibration curve.

Conclusion

The two methods presented provide reliable and accurate means for the quantification of this compound in human plasma. The UHPLC-MS/MS method offers superior sensitivity and is recommended for pharmacokinetic studies with low expected concentrations. The HPLC-fluorescence method is a robust and accessible alternative suitable for a variety of research applications. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

References

Application Notes and Protocols for Lesinurad Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2][3][4] By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels.[1][2][5] It has been investigated for the treatment of hyperuricemia associated with gout, often in combination with xanthine oxidase inhibitors.[6][7][8] These application notes provide a comprehensive guide for the preparation and administration of this compound in rodent models for preclinical research.

Mechanism of Action

This compound primarily acts on the apical membrane of the proximal tubule cells in the kidneys. It selectively inhibits URAT1, the major transporter responsible for uric acid reabsorption from the renal tubular lumen.[1][2][4] Additionally, it inhibits OAT4, another transporter involved in uric acid reabsorption.[1][2][4] This dual inhibition leads to a significant increase in the fractional excretion of uric acid and a subsequent reduction in serum uric acid concentrations.

Lesinurad_Mechanism_of_Action cluster_proximal_tubule_cell Proximal Tubule Cell cluster_bloodstream Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption OAT4 OAT4 UricAcid_Lumen->OAT4 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell OAT4->UricAcid_Cell UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood -> Blood This compound This compound This compound->URAT1 This compound->OAT4

Caption: Mechanism of action of this compound in the renal proximal tubule.

Data Presentation: this compound Dosing and Pharmacokinetics in Rodents

This table summarizes reported dosages and pharmacokinetic parameters of this compound in rodent studies. These values can serve as a starting point for study design.

SpeciesDose (mg/kg)RouteVehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Rat15Oral GavageNot Specified82711.5-[6]
Rat20Oral GavageNot Specified~7500~1.0~30000[7]
Rat100Oral GavageRO water, 0.1N HCl to pH 6.8 ± 0.2---[9]
Rat200Oral GavageRO water, 0.1N HCl to pH 6.8 ± 0.2---[9]
Rat300Oral GavageRO water, 0.1N HCl to pH 6.8 ± 0.2---[9]
Mouse80Oral GavageNot Specified---[2]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (Aqueous Vehicle)

This protocol is based on the vehicle used in nonclinical toxicology studies.[9]

Materials:

  • This compound powder

  • Reverse Osmosis (RO) water

  • 0.1N Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.

  • Initial Suspension: Add the this compound powder to a beaker containing the majority of the final volume of RO water.

  • Mixing: Place the beaker on a stir plate and begin stirring to create a suspension.

  • pH Adjustment: While stirring, slowly add 0.1N HCl dropwise to the suspension.

  • Monitoring pH: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Final pH: Continue adding 0.1N HCl until the pH of the suspension reaches 6.8 ± 0.2.

  • Volume Adjustment: Once the target pH is achieved, add the remaining RO water to reach the final desired volume.

  • Homogenization: Continue stirring until a uniform suspension is achieved. It is recommended to maintain stirring during the dosing procedure to ensure homogeneity.

Protocol 2: Preparation of this compound Suspension for Oral Gavage (CMC-Na Vehicle)

This protocol is based on a common vehicle for compounds with low water solubility.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Purified water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na to purified water while stirring. Allow it to stir until a clear, viscous solution is formed.

  • Weighing: Weigh the required amount of this compound powder.

  • Levigation (if needed): For better dispersion, a small amount of the CMC-Na vehicle can be added to the this compound powder in a mortar and triturated with a pestle to form a smooth paste.

  • Suspension: Gradually add the remaining CMC-Na vehicle to the paste (or directly to the powder) while stirring or homogenizing.

  • Homogenization: Continue to stir or homogenize the mixture until a uniform suspension is obtained. Maintain stirring during dosing.

Protocol 3: Administration of this compound by Oral Gavage in Rodents

This protocol provides a general guideline for oral gavage. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the dosing volume. A common dosing volume is 10 mL/kg body weight.[9]

    • Gently but firmly restrain the rodent. For mice, this can be achieved by scruffing the neck and back to immobilize the head. For rats, a similar one-handed grip can be used, ensuring the head and neck are in a straight line.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation.

    • With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.

    • Allow the animal to swallow the tip of the needle, then gently advance it down the esophagus to the predetermined depth. Do not force the needle. If resistance is met, withdraw and reposition.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.

    • Administer the substance at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior, for a short period.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a rodent study investigating the effects of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Vehicle, this compound) Animal_Acclimation->Group_Allocation Baseline_Sampling Baseline Sample Collection (e.g., blood, urine) Group_Allocation->Baseline_Sampling Dose_Preparation Prepare this compound Suspension Baseline_Sampling->Dose_Preparation Daily_Administration Daily Oral Gavage (Specify dose and duration) Dose_Preparation->Daily_Administration Monitoring Monitor Animal Health (Weight, clinical signs) Daily_Administration->Monitoring Sample_Collection Endpoint Sample Collection (Blood for PK/PD, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Serum Uric Acid) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: A typical experimental workflow for a rodent study with this compound.

References

Application Note: A Cell-Based Assay for Measuring Lesinurad's Effect on Uric Acid Uptake in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary contributor to the development of gout, a debilitating inflammatory arthritis. Lesinurad is a therapeutic agent designed to address hyperuricemia by selectively inhibiting uric acid reabsorption in the kidneys.[1] Its mechanism of action involves the targeted inhibition of two key uric acid transporters: Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[2][3] These transporters, located on the apical membrane of renal proximal tubule cells, are crucial for reabsorbing uric acid from the glomerular filtrate back into the bloodstream. By blocking URAT1 and OAT4, this compound promotes the excretion of uric acid in urine, consequently lowering its concentration in the blood.[2]

This application note provides a comprehensive protocol for a robust cell-based assay to quantify the inhibitory activity of this compound on URAT1- and OAT4-mediated uric acid uptake. The assay employs Human Embryonic Kidney 293 (HEK293) cells, which are transiently transfected to express either human URAT1 or OAT4. The inhibitory potency of this compound is determined by measuring the uptake of radiolabeled [¹⁴C]uric acid in the presence of varying concentrations of the compound. This in vitro method serves as an essential tool for elucidating the mechanism of action of this compound and for the screening and characterization of novel inhibitors of uric acid transport.

Data Presentation

The quantitative results from this assay are effectively summarized in the following tables, allowing for a clear and direct comparison of the inhibitory effects of this compound and control compounds on both URAT1 and OAT4.

Table 1: Inhibition of URAT1-mediated [¹⁴C]Uric Acid Uptake

CompoundConcentration (µM)% Inhibition of Uric Acid Uptake (Mean ± SD)
Vehicle (DMSO)-0 ± 5
This compound0.1Data to be filled by the user
1Data to be filled by the user
3.5Data to be filled by the user
10Data to be filled by the user
30Data to be filled by the user
100Data to be filled by the user
Benzbromarone (Control)0.01Data to be filled by the user
0.1Data to be filled by the user
1Data to be filled by the user
10Data to be filled by the user
Probenecid (Control)1Data to be filled by the user
10Data to be filled by the user
100Data to be filled by the user
1000Data to be filled by the user

Table 2: Inhibition of OAT4-mediated [¹⁴C]Uric Acid Uptake

CompoundConcentration (µM)% Inhibition of Uric Acid Uptake (Mean ± SD)
Vehicle (DMSO)-0 ± 5
This compound0.1Data to be filled by the user
1Data to be filled by the user
2Data to be filled by the user
10Data to be filled by the user
30Data to be filled by the user
100Data to be filled by the user
Benzbromarone (Control)0.1Data to be filled by the user
1Data to be filled by the user
10Data to be filled by the user
100Data to be filled by the user
Probenecid (Control)1Data to be filled by the user
10Data to be filled by the user
100Data to be filled by the user
1000Data to be filled by the user

Table 3: IC₅₀ Values for Inhibition of Uric Acid Transporters

CompoundURAT1 IC₅₀ (µM)OAT4 IC₅₀ (µM)
This compound3.53[2]2.03[2]
Benzbromarone0.29[2]3.19[2]
Probenecid13.23[2]15.54[2]

Experimental Protocols

Materials and Reagents
  • HEK293 Cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Human URAT1 (SLC22A12) and OAT4 (SLC22A11) expression plasmids

  • Empty vector for mock transfection

  • Transient transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • [¹⁴C]Uric Acid (Specific Activity: 50-60 mCi/mmol)

  • This compound

  • Benzbromarone

  • Probenecid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Krebs-Ringer Buffer (pH 7.4):

    • 125 mM NaCl

    • 4.8 mM KCl

    • 1.3 mM CaCl₂

    • 1.2 mM MgSO₄

    • 5.6 mM D-glucose

    • 25 mM HEPES

  • Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation Cocktail

  • Poly-D-lysine coated 24-well plates

  • Sterile cell culture consumables

  • CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood

  • Liquid Scintillation Counter

  • Microplate reader for protein quantification

Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Seeding for Transfection: The day prior to transfection, seed HEK293 cells into poly-D-lysine coated 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.[4]

  • Transient Transfection: On the day of transfection, prepare DNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions. Transfect cells with either the URAT1 expression plasmid, OAT4 expression plasmid, or an empty vector (for mock control). Incubate the cells for 48 hours post-transfection to allow for transporter expression.

Uric Acid Uptake Assay
  • Compound Preparation: Prepare stock solutions of this compound, benzbromarone, and probenecid in DMSO. Subsequently, create serial dilutions in Krebs-Ringer buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Initiation:

    • After the 48-hour transfection period, gently wash the cells twice with pre-warmed Krebs-Ringer buffer.

    • Pre-incubate the cells for 30 minutes at 37°C with Krebs-Ringer buffer containing the various concentrations of this compound or control compounds.[4]

    • Initiate the uric acid uptake by replacing the pre-incubation solution with Krebs-Ringer buffer containing [¹⁴C]uric acid (typically at a final concentration of 25 µM) and the respective inhibitor concentrations.

    • Incubate the plates for a defined period, typically 5-20 minutes, at 37°C.[3]

  • Termination and Lysis:

    • To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature to ensure complete cell disruption.

Measurement and Analysis
  • Scintillation Counting: Transfer the cell lysates into scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification: In a parallel set of wells treated identically, determine the total protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the uptake data.

  • Data Analysis:

    • Normalize the radioactive counts per minute (CPM) to the protein concentration for each well (CPM/mg protein).

    • Determine the transporter-specific uptake by subtracting the normalized uptake in mock-transfected cells from that in URAT1- or OAT4-transfected cells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption OAT4 OAT4 UricAcid_Lumen->OAT4 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell OAT4->UricAcid_Cell UricAcid_Blood Reabsorbed Uric Acid UricAcid_Cell->UricAcid_Blood To Blood This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: this compound's mechanism of action on renal uric acid transporters.

Experimental Workflow

cluster_prep Cell Preparation cluster_assay Uric Acid Uptake Assay cluster_analysis Data Analysis A Culture HEK293 Cells B Seed into 24-well plates A->B C Transfect with URAT1, OAT4, or empty vector B->C D Incubate for 48h C->D E Wash cells D->E F Pre-incubate with This compound/Controls E->F G Add [¹⁴C]Uric Acid and incubate F->G H Stop uptake & Wash G->H I Cell Lysis H->I J Scintillation Counting I->J K Normalize to Protein J->K L Calculate % Inhibition & IC₅₀ K->L

Caption: Overview of the experimental workflow for the uric acid uptake assay.

Logical Relationships of Assay Components

HEK293 HEK293 Cells Transporter URAT1 / OAT4 (Expressed) HEK293->Transporter expresses Uptake Uric Acid Uptake Transporter->Uptake mediates UricAcid [¹⁴C]Uric Acid UricAcid->Uptake is substrate for This compound This compound This compound->Transporter inhibits Inhibition Inhibition of Uptake This compound->Inhibition results in Uptake->Inhibition is reduced by Measurement Radioactivity Measurement Uptake->Measurement quantified by Inhibition->Measurement quantified by

Caption: Logical connections between the key components of the assay.

References

Application Notes and Protocols: Immunohistochemical Localization of URAT1 in Kidney Tissue Following Lesinurad Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2][3] Primarily expressed on the apical membrane of renal proximal convoluted tubules, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][3][4] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid, which is a key factor in the pathogenesis of gout.[5][6][7]

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets and inhibits the function of URAT1.[8][9][10] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[4][8][9] It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[9] Understanding the effect of this compound on the expression and localization of URAT1 in the kidney is vital for elucidating its mechanism of action and for the development of novel gout therapies.

This document provides a detailed protocol for the immunohistochemical (IHC) localization of URAT1 in kidney tissue samples following treatment with this compound.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the interaction of this compound with URAT1 and its effect on uric acid homeostasis.

ParameterValueSpecies/SystemReference
This compound IC₅₀ for URAT1 3.53 µMIn vitro (HEK293 cells)[7]
This compound IC₅₀ for OAT4 2.03 µMIn vitro (HEK293 cells)[7]
Benzbromarone IC₅₀ for URAT1 0.29 µMIn vitro (HEK293 cells)[7]
Probenecid IC₅₀ for URAT1 20.21 µMIn vitro (HEK293 cells)[11]
Reduction in serum uric acid 33%Healthy Volunteers (200 mg single dose)[5][6][12]
Increase in fractional excretion of uric acid (FEUA) 3.6-foldHealthy Volunteers (200 mg single dose)[5][6][12]

Experimental Protocol: Immunohistochemistry for URAT1 in Kidney Tissue

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections.

1. Materials and Reagents

  • FFPE kidney tissue sections (5 µm) from control and this compound-treated subjects

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: Citrate Buffer, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-URAT1 polyclonal antibody (ensure validation for IHC)

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • Detection Reagent: Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

  • Cover slips

  • Microscope

2. Procedure

a. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Transfer slides to 100% Ethanol: 2 changes, 3 minutes each.

  • Transfer slides to 95% Ethanol: 2 changes, 3 minutes each.

  • Transfer slides to 70% Ethanol: 2 changes, 3 minutes each.

  • Rinse slides in running dH₂O for 5 minutes.

b. Antigen Retrieval

  • Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.

  • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

  • Allow the slides to cool in the buffer at room temperature for 20 minutes.

  • Rinse slides with dH₂O, followed by PBST.

c. Immunohistochemical Staining

  • Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking buffer and incubate sections with the primary anti-URAT1 antibody (diluted according to manufacturer's instructions in PBST) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides with PBST: 3 changes, 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody (diluted according to manufacturer's instructions in PBST) for 1 hour at room temperature.

  • Washing: Wash slides with PBST: 3 changes, 5 minutes each.

d. Detection and Visualization

  • DAB Staining: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Stopping the Reaction: Immerse slides in dH₂O to stop the color development.

  • Counterstaining: Stain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.

  • Bluing: Rinse slides in running tap water for 5-10 minutes until the nuclei turn blue.

e. Dehydration and Mounting

  • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%): 2 minutes each.

  • Clear the sections in Xylene: 2 changes, 5 minutes each.

  • Apply a drop of mounting medium to the section and cover with a coverslip, avoiding air bubbles.

  • Allow the slides to dry before microscopic examination.

3. Expected Results

URAT1 is expected to show strong immunoreactivity on the apical membrane of the proximal convoluted tubules in the kidney cortex.[4][13] In this compound-treated tissues, changes in the intensity or localization of URAT1 staining may be observed, although this compound primarily acts as an inhibitor of URAT1 function rather than affecting its expression levels.[5][6] Quantitative analysis of staining intensity can be performed using image analysis software.

Diagrams

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Deparaffinization Deparaffinization (Xylene, Ethanol) Rehydration Rehydration (Ethanol, dH2O) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, 95°C) Rehydration->AntigenRetrieval Blocking Blocking (5% Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-URAT1, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Goat anti-Rabbit HRP, RT 1hr) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: Immunohistochemistry workflow for URAT1 detection.

Lesinurad_MoA cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_reabsorption Uric Acid Reabsorption URAT1->UricAcid_reabsorption facilitates UricAcid_blood Uric Acid UricAcid_reabsorption->UricAcid_blood leads to UricAcid_lumen Uric Acid UricAcid_lumen->URAT1 This compound This compound This compound->URAT1 Inhibits

Caption: Mechanism of action of this compound on URAT1.

References

Application Notes and Protocols for Preparing Lesinurad Stock Solutions in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and use of lesinurad stock solutions in dimethyl sulfoxide (DMSO) for various in vitro experimental applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of your results.

Introduction

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4).[1][2] It is utilized in research to study gout and hyperuricemia. For in vitro studies, it is crucial to prepare stock solutions of this compound accurately. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for nonpolar compounds. However, proper handling and dilution are essential to avoid cytotoxicity and ensure experimental validity.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight 404.28 g/mol [3]
Solubility in DMSO 50-85 mg/mL (123.68-199.4 mM)[3][4][5][6]
Recommended Storage of Stock Solution -20°C or -80°C[7][8]
Stock Solution Stability in DMSO Up to 3 months at -20°C[8]
Typical In Vitro Working Concentrations (IC50) 3.36 µM (hURAT1), 3.7 µM (OAT4), 7.3 µM (URAT1)[2][4]
Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)[7][9][10]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for enhancing solubility)[5]

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.

  • Pre-weighing Preparation: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh 40.43 mg of this compound powder into the tared tube.

  • Adding DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[5] Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.[7][8]

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 100 µM working solution):

    • Perform an initial 1:10 dilution by adding 2 µL of the 100 mM stock solution to 18 µL of sterile DMSO to obtain a 10 mM intermediate stock.

    • Perform a final 1:100 dilution by adding 1 µL of the 10 mM intermediate stock to 99 µL of the desired cell culture medium or assay buffer. This results in a 100 µM working solution with a final DMSO concentration of 1%.

  • Final Dilution in Assay: When adding the working solution to your experimental setup (e.g., a well in a cell culture plate), ensure the final concentration of DMSO does not exceed 0.5%, and ideally is kept at or below 0.1%.[7][9][10] For example, adding 1 µL of a 100 µM working solution (containing 1% DMSO) to 99 µL of medium in a well will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.

  • Control Group: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental groups.

Diagrams

This compound's Mechanism of Action

Lesinurad_Mechanism cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood URAT1 URAT1 UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT4 OAT4 OAT4->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 This compound->OAT4

Caption: Mechanism of action of this compound in the renal tubule.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Dilution Scheme for Working Solutions

Dilution_Scheme stock 100 mM Stock in 100% DMSO intermediate 10 mM Intermediate in 100% DMSO stock->intermediate 1:10 Dilution (in DMSO) working 100 µM Working Solution in Culture Medium with 1% DMSO intermediate->working 1:100 Dilution (in Medium) final 1 µM Final Concentration in Assay with 0.01% DMSO working->final 1:100 Dilution (in Assay)

References

Application Notes: In Vivo Efficacy of Lesinurad and Allopurinol Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints and tissues.[1][2] The management of gout focuses on lowering sUA to a target level below 6 mg/dL to prevent crystal formation and dissolve existing ones.[2][3]

Therapeutic strategies for hyperuricemia primarily involve two mechanisms: reducing the production of uric acid and increasing its renal excretion.[1] Allopurinol, a xanthine oxidase inhibitor, is a first-line therapy that decreases uric acid production by blocking the conversion of hypoxanthine and xanthine to uric acid.[4][5][6] However, a significant portion of patients fail to reach the target sUA levels with allopurinol monotherapy.[3]

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys.[7][8][9] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[1][7] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering sUA levels.[9][10]

The combination of this compound with a xanthine oxidase inhibitor like allopurinol offers a dual-mechanism approach to managing hyperuricemia.[1][3][10] This strategy simultaneously reduces uric acid production and enhances its excretion, providing a more effective method for achieving and maintaining target sUA levels in patients who respond inadequately to monotherapy.[1][2] The following protocols describe a detailed in vivo experimental design to test the efficacy and safety of this combination therapy in a rodent model of hyperuricemia.

Core Signaling Pathway and Drug Mechanism of Action

The diagram below illustrates the dual mechanism of action for Allopurinol and this compound in controlling uric acid levels. Allopurinol inhibits xanthine oxidase to reduce uric acid synthesis, while this compound blocks the URAT1 transporter in the kidney to increase uric acid excretion.

G cluster_0 Purine Metabolism (Liver) cluster_1 Renal Excretion (Kidney Proximal Tubule) Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Production) Xanthine->UricAcid Xanthine Oxidase UricAcid_blood Uric Acid (Blood) UricAcid->UricAcid_blood Enters Bloodstream URAT1 URAT1 Transporter UricAcid_blood->URAT1 Reabsorption UricAcid_urine Uric Acid (Urine) Excretion Excretion UricAcid_urine->Excretion Excreted URAT1->UricAcid_urine Inhibition Allopurinol Allopurinol Allopurinol->Xanthine Inhibits This compound This compound This compound->URAT1 Inhibits

Caption: Dual mechanism of action of Allopurinol and this compound.

Experimental Design and Protocols

This section outlines the complete workflow for an in vivo study, from animal model selection and induction of hyperuricemia to treatment and endpoint analysis.

Animal Model

A potassium oxonate (PO) and hypoxanthine (HX) induced hyperuricemia model in male Sprague-Dawley rats is recommended. Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents (which, unlike humans, express the uricase enzyme), while hypoxanthine serves as a purine substrate to increase uric acid production.[11][12][13]

  • Species: Sprague-Dawley Rats

  • Sex: Male

  • Weight: 200-250 g

  • Acclimatization: 1 week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to standard chow and water).

Experimental Groups and Dosing

Animals will be randomly divided into five groups (n=8-10 per group):

GroupTreatmentDose/AdministrationPurpose
1Normal Control (NC)Vehicle (e.g., 0.5% CMC-Na), oral gavage (p.o.)Baseline measurements
2Hyperuricemic Model Control (MC)Vehicle (0.5% CMC-Na), p.o.To confirm the hyperuricemic model
3Allopurinol (ALLO)5 mg/kg Allopurinol, p.o.Positive control, monotherapy efficacy
4This compound (LES)10 mg/kg this compound, p.o.Test agent, monotherapy efficacy
5Combination (COMBO)5 mg/kg Allopurinol + 10 mg/kg this compound, p.o.To evaluate the efficacy of the combination therapy

Note: Doses are examples and should be optimized based on preliminary studies or literature. All treatments are administered once daily for the duration of the study (e.g., 14 days).

Experimental Workflow

The overall experimental procedure follows a clear timeline, including acclimatization, model induction, treatment, and sample collection for analysis.

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Treatment Phase cluster_post Analysis Phase Acclimatization Day -7 to -1: Animal Acclimatization Baseline Day 0: Baseline Sample Collection (Blood, Urine) Acclimatization->Baseline Induction Day 1 to 14: Induce Hyperuricemia (PO + HX, 1 hr before treatment) Baseline->Induction Treatment Day 1 to 14: Daily Drug Administration (Vehicle, ALLO, LES, COMBO) Collection_24h Day 14: 24h Urine Collection (Metabolic Cages) Treatment->Collection_24h Sacrifice Day 15: Sacrifice and Final Sample Collection (Blood, Kidneys) Collection_24h->Sacrifice Analysis Biochemical Analysis (Uric Acid, Creatinine, BUN) Histopathology (Kidney H&E Staining) Inflammatory Markers (ELISA for IL-1β, TNF-α) Sacrifice->Analysis

Caption: In vivo experimental workflow timeline.

Detailed Experimental Protocols

Protocol 1: Induction of Hyperuricemia
  • Preparation of Reagents:

    • Potassium Oxonate (PO): Prepare a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) solution to a final concentration for a dose of 250 mg/kg.

    • Hypoxanthine (HX): Prepare a separate suspension in 0.5% CMC-Na solution for a dose of 500 mg/kg.

  • Administration:

    • One hour prior to the administration of the test compounds (Vehicle, ALLO, LES, COMBO), administer HX (500 mg/kg) to all animals except the Normal Control group via oral gavage.

    • Immediately following HX administration, administer PO (250 mg/kg) to the same animals via intraperitoneal (i.p.) injection.

    • This procedure is repeated daily for the entire treatment period (14 days).

Protocol 2: Sample Collection
  • Blood Collection:

    • Collect blood samples (~0.5 mL) from the tail vein at baseline (Day 0) and at the end of the study (Day 15).

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.

    • Collect the serum supernatant and store at -80°C until analysis.

  • Urine Collection:

    • On Day 14, place animals in individual metabolic cages for 24 hours to collect urine.

    • Measure the total volume of urine for each animal.

    • Centrifuge the urine samples to remove debris and store the supernatant at -80°C.

  • Tissue Collection:

    • On Day 15, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse the animals with ice-cold saline.

    • Excise the kidneys, wash with cold saline, blot dry, and weigh them.

    • One kidney should be fixed in 10% neutral buffered formalin for histopathology. The other kidney should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

Protocol 3: Biochemical Analysis
  • Serum and Urine Uric Acid Measurement:

    • Use a commercial colorimetric uric acid assay kit.[14]

    • Thaw serum and urine samples on ice.

    • Prepare uric acid standards and samples in a 96-well plate according to the kit's instructions.[14]

    • The assay is typically based on the uricase-catalyzed oxidation of uric acid, which produces a colored product.[14]

    • Read the absorbance at the specified wavelength (e.g., 540 nm or 590 nm) using a microplate reader.[14]

    • Calculate the uric acid concentration based on the standard curve.

  • Renal Function Tests:

    • Measure serum creatinine (sCr) and blood urea nitrogen (BUN) levels using commercially available assay kits.

    • Measure urine creatinine (uCr) to calculate creatinine clearance.

    • Creatinine Clearance (mL/min) = (uCr × Urine Volume) / (sCr × Time)

  • Kidney Inflammatory Markers:

    • Homogenize a portion of the frozen kidney tissue in lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the protein concentration of the supernatant using a BCA assay.

    • Quantify the levels of inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) using specific ELISA kits.[15]

Protocol 4: Histopathological Analysis
  • Process the formalin-fixed kidney tissues for paraffin embedding.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Examine the stained slides under a light microscope to assess for signs of nephropathy, such as tubular injury, interstitial inflammation, or urate crystal deposition.

Data Presentation

Quantitative data should be presented in a clear, tabular format. Data are typically expressed as mean ± standard error of the mean (SEM). Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine significance.

Table 1: Serum Biochemistry

Group Uric Acid (mg/dL) BUN (mg/dL) Creatinine (mg/dL)
NC
MC
ALLO
LES

| COMBO | | | |

Table 2: Renal Excretion and Function

Group 24h Urine Volume (mL) Urinary Uric Acid (mg/24h) Creatinine Clearance (mL/min)
NC
MC
ALLO
LES

| COMBO | | | |

Table 3: Kidney Inflammatory Cytokines

Group IL-1β (pg/mg protein) TNF-α (pg/mg protein)
NC
MC
ALLO
LES

| COMBO | | |

Inflammatory Signaling in Gout

While the primary model focuses on hyperuricemia, it is crucial to understand the downstream inflammatory consequences that lead to gout. MSU crystals, formed in a hyperuricemic state, trigger the NLRP3 inflammasome in immune cells, leading to the release of potent pro-inflammatory cytokines like IL-1β.

G MSU MSU Crystals Phagocytosis Phagocytosis by Macrophage/Monocyte MSU->Phagocytosis Lysosome Lysosomal Rupture Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Caspase1 Pro-Caspase-1 → Caspase-1 NLRP3->Caspase1 IL1B Pro-IL-1β → IL-1β (Active) Caspase1->IL1B Cleaves Release IL-1β Release IL1B->Release Inflammation Acute Inflammation (Neutrophil Influx, Pain, Swelling) Release->Inflammation

Caption: MSU crystal-induced NLRP3 inflammasome activation pathway.

References

Application Notes and Protocols: Measuring Fractional Excretion of Uric Acid (FEUA) in Lesinurad-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key driver of gout, a painful inflammatory arthritis.[1] In most patients, hyperuricemia results from inefficient renal excretion of uric acid.[2] Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that targets urate transporters in the kidney to increase the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2][3][4] It functions by inhibiting URAT1 and OAT4, transporters responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[5][6]

The pharmacodynamic effect of uricosuric agents like this compound is quantified by measuring the Fractional Excretion of Uric Acid (FEUA). FEUA represents the percentage of uric acid filtered by the glomeruli that is ultimately excreted in the urine.[5][7] It is a critical biomarker for assessing the efficacy of drugs that target renal urate transport. These application notes provide detailed protocols for measuring FEUA in animal models treated with this compound, designed for researchers in pharmacology and drug development.

Mechanism of Action of this compound

Uric acid is freely filtered from the blood at the glomerulus and enters the proximal tubule of the nephron. A significant portion, over 90%, is reabsorbed back into the bloodstream.[2] The urate transporter 1 (URAT1) is the primary protein responsible for this reabsorption at the apical membrane of the proximal tubular epithelial cells.[2][8] The organic anion transporter 4 (OAT4) is also involved in this process and has been linked to diuretic-induced hyperuricemia.[2][4]

This compound exerts its effect by specifically inhibiting URAT1 and OAT4.[5][6] This blockage prevents the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction of uric acid levels in the serum.[4][8] This dual-mechanism approach, often used in combination with xanthine oxidase inhibitors that reduce uric acid production, provides an effective strategy for managing hyperuricemia.[2][3]

Lesinurad_MoA cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream transporters URAT1 OAT4 reabsorption Uric Acid Reabsorption transporters->reabsorption Blood_UA Uric Acid reabsorption->Blood_UA Urine_UA Uric Acid Urine_UA->transporters:n Excretion Increased Uric Acid Excretion Urine_UA->Excretion Blood_UA->Urine_UA Filtration This compound This compound This compound->transporters Inhibits

Caption: Mechanism of Action of this compound in the renal proximal tubule.

Quantitative Data Summary

The efficacy of this compound can be summarized by its in vitro inhibitory activity and its in vivo effect on FEUA and sUA.

Table 1: In Vitro Inhibitory Activity of this compound

Transporter IC₅₀ (μM) Compound Comparison (IC₅₀, μM) Reference
URAT1 3.53 Benzbromarone: 0.29; Probenecid: 13.23 [5]
OAT4 2.03 Benzbromarone: 3.19; Probenecid: 15.54 [5]
GLUT9 No effect up to 100 μM - [5]
OAT1 Similar potency to URAT1 Not inhibited in vivo due to high plasma protein binding [5]

| OAT3 | Similar potency to URAT1 | Not inhibited in vivo due to high plasma protein binding |[5] |

Table 2: Pharmacodynamic Effects of this compound (Adapted from Human & Non-Human Primate Data)

Treatment Group Dose (mg/kg) Change in FEUA Change in sUA Reference
Vehicle Control 0 Baseline Baseline
This compound (Low) ~3 Significant Increase Significant Decrease [9][10]
This compound (Mid) ~6 Dose-dependent Increase Dose-dependent Decrease [9][10]

| this compound (High) | ~10 | Dose-dependent Increase | Dose-dependent Decrease |[9][10] |

Note: Doses are approximate and should be optimized for the specific animal model. Human data shows a single 200 mg dose elevated FEUA 3.6-fold and reduced sUA by 33% within 6 hours.[5][11]

Experimental Protocols

This section details the methodology for evaluating this compound's effect on FEUA in a rodent model of hyperuricemia.

Protocol 1: Induction of Hyperuricemia in Rodents

A common and effective method to induce hyperuricemia in animals like mice and rats, which normally have low uric acid levels due to the enzyme uricase, is to inhibit this enzyme.[12][13]

  • Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are commonly used. House animals in a controlled environment with a standard diet and water ad libitum.

  • Acclimatization : Allow animals to acclimate for at least one week before the experiment.

  • Uricase Inhibition : Administer potassium oxonate (PO), a uricase inhibitor, to induce hyperuricemia.[12][14]

    • Dosing : A typical dose is 250-300 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[13][14]

    • Timing : Administer PO approximately 1 hour before the administration of the test compound (this compound).

  • Purine Loading (Optional) : To further elevate uric acid levels, a purine precursor like hypoxanthine (HX) or adenine can be co-administered with potassium oxonate.[12][14]

    • Dosing : A typical dose for hypoxanthine is 250-300 mg/kg (p.o.).

Protocol 2: Dosing, Sample Collection, and FEUA Calculation

This protocol outlines the workflow from drug administration to the final calculation of FEUA.

Experimental_Workflow arrow arrow A 1. Animal Acclimatization (1 week) B 2. Transfer to Metabolic Cages (for urine collection) A->B C 3. Induce Hyperuricemia (Potassium Oxonate ± Hypoxanthine) B->C D 4. Administer Compound (Vehicle or this compound, p.o.) C->D E 5. Timed Urine Collection (e.g., 0-8 hours post-dose) D->E F 6. Blood Sample Collection (Terminal bleed at end of urine collection) D->F G 7. Sample Processing (Centrifuge for serum/plasma, store urine) E->G F->G H 8. Biochemical Analysis (Measure Uric Acid & Creatinine) G->H I 9. Calculate FEUA (Using the standard formula) H->I FEUA_Calculation U_UA Urine Uric Acid Conc. Numerator U_UA * S_Cr U_UA->Numerator S_Cr Serum Creatinine Conc. S_Cr->Numerator S_UA Serum Uric Acid Conc. Denominator S_UA * U_Cr S_UA->Denominator U_Cr Urine Creatinine Conc. U_Cr->Denominator Division / Numerator->Division Denominator->Division Multiply * 100 Division->Multiply FEUA FEUA (%) Multiply->FEUA

References

Application Note: Assessing Lesinurad's Interaction with ABCG2 Transporters Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

    Audience: Researchers, scientists, and drug development professionals.

    Introduction

    Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) in the kidney, thereby increasing uric acid excretion. It is used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[1][2] During drug development, it is crucial to characterize the potential for drug-drug interactions (DDIs), which often involve ATP-binding cassette (ABC) transporters.

    One such transporter of high clinical relevance is the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 is an efflux transporter expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier.[3] It plays a significant role in limiting the oral absorption and distribution of its substrates and can be a source of clinically significant DDIs.[3]

    The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for predicting the oral absorption of drugs.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes that structurally and functionally resembles the human intestinal epithelium.[6][7] These cells endogenously express several key efflux transporters, including ABCG2, making them an ideal system to investigate a compound's potential to act as a substrate or inhibitor of this transporter.[8][9]

    This application note provides a detailed protocol for using the Caco-2 cell model to assess the interaction of this compound with the ABCG2 transporter. Based on existing data, this compound does not inhibit ABCG2 activity.[1][2][10][11] The following protocols will allow for the confirmation of this finding and provide a framework for evaluating other compounds.

    Data Presentation: this compound's Transporter Interaction Profile

    Quantitative data from in vitro studies are summarized below to provide context for this compound's selectivity.

    Table 1: Inhibitory Potency (IC₅₀) of this compound against Key Drug and Urate Transporters

    TransporterFunctionThis compound IC₅₀ (µM)Reference
    URAT1 Urate Reabsorption3.53[1]
    OAT4 Urate Reabsorption2.03[1]
    OAT1 Organic Anion Secretion3.90[1]
    OAT3 Organic Anion Secretion3.54[1]
    ABCG2 (BCRP) Drug/Urate Efflux> 100 [1][2]

    As indicated, studies have shown that this compound does not affect ABCG2 activity at concentrations up to 100 µM.[1][11]

    Table 2: Typical Experimental Parameters for Caco-2 ABCG2 Inhibition Assay

    ParameterRecommended Condition
    Cell LineCaco-2 (human colon adenocarcinoma)
    Culture Format24-well Transwell® inserts (0.4 µm pore size)
    Seeding Density~1 x 10⁵ cells/cm²
    Differentiation Period21 days post-seeding
    Monolayer Integrity CheckTEER measurement (≥200 Ω·cm²)
    ABCG2 Probe SubstrateGenistein, Estrone-3-sulfate, or other validated substrate
    Positive Control InhibitorChrysin (100 µM) or Ko143 (1 µM)
    Test CompoundThis compound (e.g., 1, 10, 100 µM)
    Incubation Time90 - 120 minutes at 37°C
    Analytical MethodLC-MS/MS

    Experimental Protocols

    This section details the methodology for assessing whether a test compound (e.g., this compound) inhibits the ABCG2 transporter in Caco-2 cells. The experiment measures the transport of a known ABCG2 substrate in the presence and absence of the test compound.

    Caco-2 Cell Culture and Monolayer Formation
    • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seeding on Inserts: Upon reaching 80-90% confluency, trypsinize the cells and seed them onto semi-permeable polycarbonate Transwell® inserts (e.g., 0.4 µm pore size, 24-well format) at a density of approximately 1 x 10⁵ cells/cm².[12]

    • Differentiation: Maintain the cells for 21 days to allow for differentiation into a polarized monolayer. Replace the culture medium in both the apical (upper) and basolateral (lower) compartments every 2-3 days.[6][13]

    Verification of Monolayer Integrity (TEER Measurement)
    • Equilibration: Before the transport experiment, gently wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). Add fresh HBSS to both apical (e.g., 0.4 mL) and basolateral (e.g., 0.6 mL) compartments and equilibrate for 30 minutes at 37°C.

    • Measurement: Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.[12]

    • Calculation: Calculate the TEER value in Ω·cm² by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert.

    • Quality Control: Only use monolayers with a TEER value of ≥200 Ω·cm² for transport experiments, as this indicates a well-formed, tight monolayer.[14]

    ABCG2 Inhibition Assay
    • Prepare Solutions:

      • Transport Buffer: HBSS buffered with 25 mM HEPES, pH 7.4.

      • ABCG2 Substrate Solution: Prepare a working solution of a known ABCG2 substrate (e.g., 5 µM Genistein) in transport buffer.

      • Test Compound Solutions: Prepare solutions of this compound at various concentrations (e.g., 1, 10, 100 µM) in transport buffer containing the ABCG2 substrate.

      • Control Solutions:

        • Positive Control: ABCG2 substrate + a known potent ABCG2 inhibitor (e.g., 100 µM Chrysin).[11]

        • Negative Control: ABCG2 substrate alone.

    • Transport Experiment:

      • Remove the equilibration buffer from the Caco-2 monolayers.

      • Add the appropriate test or control solutions to the donor compartment (e.g., apical side).

      • Add fresh transport buffer to the receiver compartment (e.g., basolateral side).

      • Incubate the plates at 37°C for 90-120 minutes, preferably with gentle shaking.

      • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Sample Analysis:

      • Analyze the concentration of the ABCG2 substrate in all samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate Apparent Permeability (Papp):

        • Papp (cm/s) = (dQ/dt) / (A * C₀)

        • Where:

          • dQ/dt is the rate of appearance of the substrate in the receiver compartment.

          • A is the surface area of the insert (cm²).

          • C₀ is the initial concentration of the substrate in the donor compartment.

      • Assess Inhibition: Compare the Papp value of the ABCG2 substrate in the presence of this compound to the Papp value of the negative control (substrate alone). A significant increase in the apparent permeability (apical-to-basolateral) suggests inhibition of ABCG2-mediated efflux. The positive control inhibitor should demonstrate a significant increase in permeability.

    Visualizations

    Experimental Workflow Diagram

    G cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21 Days (Change Media Every 2-3 Days) seed->differentiate teer Verify Monolayer Integrity (TEER Measurement ≥200 Ω·cm²) differentiate->teer prepare Prepare Solutions: - ABCG2 Substrate - this compound - Controls teer->prepare preincubate Pre-incubate Monolayers with this compound or Controls prepare->preincubate transport Add ABCG2 Substrate to Donor Incubate for 120 min at 37°C preincubate->transport sample Collect Samples from Donor & Receiver Compartments transport->sample lcms Quantify Substrate (LC-MS/MS) sample->lcms papp Calculate Papp Values lcms->papp interpret Compare Papp Values to Assess Inhibition papp->interpret ABCG2_Interaction cluster_cell Polarized Caco-2 Enterocyte cluster_transport Transport Dynamics apical Apical (Lumen) ABCG2 ABCG2 Transporter basolateral Basolateral (Blood) basolateral_label Basolateral Side (Bloodstream) Substrate_out ABCG2 Substrate ABCG2->Substrate_out Efflux Substrate_in ABCG2 Substrate Substrate_in->ABCG2 Enters Cell Inhibitor Inhibitor (e.g., Chrysin) Inhibitor->ABCG2 Blocks This compound This compound (No Interaction) This compound->ABCG2 No Effect apical_label Apical Side (Intestinal Lumen)

    References

    Application Note and Protocol: Assessing Lesinurad's Effect on Mitochondrial Membrane Potential in HepG2 Cells

    Author: BenchChem Technical Support Team. Date: November 2025

    For Research Use Only. Not for use in diagnostic procedures.

    Abstract

    This document provides a detailed protocol for assessing the potential effects of Lesinurad on mitochondrial membrane potential (ΔΨm) in the human hepatoma cell line, HepG2. This compound (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1][2][3] It primarily targets the uric acid transporter 1 (URAT1) in the kidneys.[1][2][3][4] While its primary mechanism is renal, its hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C9, warrants investigation into potential off-target effects in liver cells.[1][5] Mitochondrial dysfunction is a key indicator of cellular stress and drug-induced toxicity.[6] This protocol outlines the use of the cationic fluorescent dye, Tetramethylrhodamine, Ethyl Ester (TMRE), to quantitatively assess changes in ΔΨm in HepG2 cells following exposure to this compound.

    Introduction

    Mitochondria are crucial for cellular energy production and are a common target for drug-induced toxicity. A reduction in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and can precede apoptosis.[7] this compound is metabolized in the liver, making the HepG2 cell line, a widely used in vitro model for hepatotoxicity studies, an appropriate system for investigating its potential mitochondrial effects.[1][5] Although clinical trials have not reported significant hepatotoxicity, in vitro screening for mitochondrial liability is a critical step in preclinical safety assessment.[5]

    This protocol provides a step-by-step guide for researchers to culture HepG2 cells, treat them with this compound, and quantify changes in ΔΨm using the TMRE assay. TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[7] A decrease in TMRE fluorescence intensity is indicative of mitochondrial depolarization.[7]

    Experimental Workflow

    experimental_workflow Experimental Workflow for Assessing this compound's Effect on ΔΨm cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Mitochondrial Membrane Potential Assay cluster_analysis Data Analysis HepG2_Culture Culture HepG2 Cells Cell_Seeding Seed Cells in 96-well Plate HepG2_Culture->Cell_Seeding Lesinurad_Treatment Treat with this compound (and Controls) Cell_Seeding->Lesinurad_Treatment TMRE_Staining Stain with TMRE Lesinurad_Treatment->TMRE_Staining Fluorescence_Measurement Measure Fluorescence (Ex/Em = 549/575 nm) TMRE_Staining->Fluorescence_Measurement Data_Normalization Normalize Data Fluorescence_Measurement->Data_Normalization Results_Interpretation Interpret Results Data_Normalization->Results_Interpretation

    Caption: Workflow for assessing this compound's effect on mitochondrial membrane potential.

    Hypothetical Signaling Pathway

    hypothetical_pathway Hypothetical Pathway of this compound-Induced Mitochondrial Dysfunction This compound This compound HepG2 HepG2 Cell This compound->HepG2 Mitochondrion Mitochondrion HepG2->Mitochondrion Off-target interaction ROS Increased ROS Mitochondrion->ROS ETC Inhibition (Hypothetical) MMP_Collapse ΔΨm Collapse ROS->MMP_Collapse Apoptosis Apoptosis MMP_Collapse->Apoptosis

    Caption: Hypothetical signaling pathway for this compound-induced mitochondrial dysfunction.

    Materials and Reagents

    • HepG2 cells (ATCC® HB-8065™)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • TMRE (Tetramethylrhodamine, Ethyl Ester)

    • FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) - Positive Control

    • 96-well black, clear-bottom cell culture plates

    Experimental Protocol

    1. Cell Culture and Seeding

    1.1. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8][9]

    1.2. Harvest sub-confluent (80-90%) HepG2 cells using Trypsin-EDTA.[9]

    1.3. Resuspend cells in fresh culture medium and perform a cell count.

    1.4. Seed 5 x 10^4 cells in 100 µL of medium per well into a 96-well black, clear-bottom plate.[10][11]

    1.5. Incubate the plate overnight at 37°C to allow for cell attachment.[8][9]

    2. This compound Treatment

    2.1. Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    2.2. Prepare a 20 µM working solution of FCCP in culture medium for the positive control.[12]

    2.3. Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.

    2.4. After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions, FCCP solution, or vehicle control.

    2.5. Incubate the plate for 24 hours at 37°C.

    3. TMRE Staining and Measurement

    3.1. Prepare a 200 nM working solution of TMRE in pre-warmed culture medium.[13] Protect the solution from light.

    3.2. After the 24-hour treatment period, add 100 µL of the TMRE working solution to each well, resulting in a final concentration of 100 nM.

    3.3. Incubate the plate for 30 minutes at 37°C in the dark.[12][13]

    3.4. Gently aspirate the medium containing TMRE and wash the cells twice with 100 µL of pre-warmed PBS.

    3.5. Add 100 µL of PBS to each well.

    3.6. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 549 nm and an emission wavelength of 575 nm.[12]

    Data Presentation

    Table 1: Hypothetical Effect of this compound on Mitochondrial Membrane Potential in HepG2 Cells

    Treatment GroupConcentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% of Vehicle Control
    Vehicle Control0 (0.5% DMSO)15,842987100%
    This compound115,6981,10299.1%
    This compound1014,9851,05394.6%
    This compound5011,75394174.2%
    This compound1008,22175651.9%
    Positive Control (FCCP)203,16841220.0%

    Table 2: Summary of IC50 Values

    CompoundIC50 (µM) on ΔΨm
    This compound95.8
    FCCP4.2

    Data Analysis and Interpretation

    • Subtract the average fluorescence of the blank wells (no cells) from all other measurements.

    • Calculate the average and standard deviation for each treatment group.

    • Normalize the data by expressing the fluorescence intensity of each treatment group as a percentage of the vehicle control.

    • Plot the percentage of vehicle control against the log of the this compound concentration to determine the IC50 value (the concentration at which a 50% reduction in mitochondrial membrane potential is observed).

    A dose-dependent decrease in TMRE fluorescence intensity, as shown in the hypothetical data in Table 1, would suggest that this compound induces mitochondrial depolarization in HepG2 cells. The calculated IC50 value provides a quantitative measure of this effect. The significant drop in fluorescence with the FCCP positive control validates the assay's ability to detect mitochondrial depolarization.

    Conclusion

    This protocol provides a robust method for evaluating the potential effects of this compound on mitochondrial membrane potential in HepG2 cells. While this compound's primary therapeutic action is on renal transporters, this in vitro screening assay is a valuable tool for preclinical assessment of potential off-target hepatotoxicity. Any significant findings would warrant further investigation into the specific mechanisms of mitochondrial dysfunction.

    References

    Application of Liquid Scintillation Counting for Lesinurad Transporter Interaction Studies

    Author: BenchChem Technical Support Team. Date: November 2025

    Application Notes & Protocols

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout.[1][2] Its mechanism of action involves the inhibition of uric acid transporters in the kidney, primarily the urate transporter 1 (URAT1).[2][3][4] Understanding the interaction of this compound with various renal transporters is crucial for characterizing its efficacy, selectivity, and potential for drug-drug interactions. Liquid scintillation counting is a fundamental and highly sensitive technique used to quantify the interaction of radiolabeled compounds with these transporters.[5][6][7] This document provides detailed application notes and protocols for studying the interaction of this compound with key renal transporters using liquid scintillation counting.

    This compound primarily targets URAT1, an apical transporter in the proximal tubule responsible for the majority of uric acid reabsorption.[4][8] By inhibiting URAT1, this compound increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.[4] In addition to URAT1, this compound also interacts with Organic Anion Transporter 4 (OAT4), another apical transporter involved in urate reabsorption.[4] Furthermore, its interactions with basolateral transporters such as Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of organic anions and drugs, have been investigated to assess its drug-drug interaction profile.[4][9]

    Radiotracer uptake and inhibition assays are the gold standard for determining the potency and selectivity of a drug for a specific transporter.[5][10] These assays typically involve the use of cells (e.g., HEK293) that are engineered to express a specific transporter.[2][11] A radiolabeled substrate for the transporter (e.g., [¹⁴C]-uric acid for URAT1) is incubated with the cells in the presence and absence of the test compound (this compound). The amount of radioactivity taken up by the cells is then measured using a liquid scintillation counter.[5][6] A reduction in radioactivity in the presence of the test compound indicates inhibition of the transporter.

    Data Presentation

    The following tables summarize the in vitro inhibitory activity of this compound against key renal transporters, as determined by liquid scintillation counting-based assays.

    Table 1: Inhibitory Potency (IC₅₀) of this compound against Apical Urate Reabsorption Transporters

    TransporterSubstrateCell LineIC₅₀ (µM)Reference
    URAT1[¹⁴C]-Uric AcidHEK2933.53[4]
    URAT1[¹⁴C]-Uric AcidHEK2936.94[12]
    OAT4[¹⁴C]-Uric AcidHEK2932.03[4]

    Table 2: Inhibitory Potency (IC₅₀) of this compound against Basolateral Organic Anion Transporters

    TransporterSubstrateCell LineIC₅₀ (µM)Reference
    OAT1[³H]-p-Aminohippuric AcidHEK2933.90[4]
    OAT3[³H]-Estrone SulfateHEK2933.54[4]

    Table 3: Substrate Kinetics (Kₘ) of this compound for Renal Transporters

    TransporterThis compound as a SubstrateKₘ (µM)Reference
    OAT1Yes0.85[9]
    OAT3Yes2[9]
    OCT1Weak Substrate~20[9]

    Experimental Protocols

    Protocol 1: URAT1 Inhibition Assay using [¹⁴C]-Uric Acid and Liquid Scintillation Counting

    Objective: To determine the inhibitory potency (IC₅₀) of this compound on URAT1-mediated uptake of [¹⁴C]-uric acid in a cell-based assay.

    Materials:

    • HEK293 cells stably expressing human URAT1 (hURAT1)

    • Control HEK293 cells (mock-transfected)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

    • [¹⁴C]-Uric Acid (specific activity 50-60 mCi/mmol)

    • This compound

    • Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)

    • Wash Buffer (ice-cold PBS)

    • Cell Lysis Buffer (e.g., 0.1 M NaOH)

    • Scintillation Cocktail

    • 24-well cell culture plates

    • Liquid Scintillation Counter

    Procedure:

    • Cell Culture:

      • Culture hURAT1-HEK293 and mock-HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

      • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10⁵ cells/well).[11]

    • Preparation of Reagents:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Uptake Buffer to achieve the desired final concentrations.

      • Prepare the [¹⁴C]-uric acid working solution by diluting the stock in Uptake Buffer to a final concentration of 25 µM.[12]

    • Uptake Inhibition Assay:

      • On the day of the assay, aspirate the culture medium from the wells.

      • Wash the cells twice with pre-warmed Uptake Buffer.

      • Pre-incubate the cells for 10-30 minutes at 37°C with Uptake Buffer containing various concentrations of this compound or vehicle control.[11]

      • Initiate the uptake by adding the [¹⁴C]-uric acid working solution to each well and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.[12]

    • Termination of Uptake and Cell Lysis:

      • To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.[12]

      • Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.[13]

    • Liquid Scintillation Counting:

      • Transfer the cell lysates to scintillation vials.

      • Add an appropriate volume of scintillation cocktail to each vial and mix thoroughly.

      • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

    • Data Analysis:

      • Subtract the CPM values from the mock-transfected cells (background) from the CPM values of the hURAT1-expressing cells.

      • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    Protocol 2: OAT1/OAT3 Inhibition Assay using Radiolabeled Substrates

    Objective: To determine the inhibitory potency (IC₅₀) of this compound on OAT1- or OAT3-mediated uptake of a specific radiolabeled substrate.

    Materials:

    • HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)

    • Control HEK293 cells (mock-transfected)

    • Radiolabeled substrate:

      • For OAT1: [³H]-p-Aminohippuric Acid (PAH)

      • For OAT3: [³H]-Estrone Sulfate (ES)

    • This compound

    • Other materials as listed in Protocol 1.

    Procedure: The procedure is similar to Protocol 1 with the following modifications:

    • Use the appropriate cell line (hOAT1-HEK293 or hOAT3-HEK293).

    • Use the corresponding radiolabeled substrate ([³H]-PAH for OAT1 or [³H]-ES for OAT3) at a concentration close to its Kₘ value if known, or at a low micromolar concentration.

    • The incubation time for the uptake assay may need to be optimized for each transporter (typically 1-5 minutes).

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (hURAT1-HEK293) Pre_incubation Pre-incubation with this compound Cell_Culture->Pre_incubation Reagent_Prep Reagent Preparation ([¹⁴C]-Uric Acid, this compound) Reagent_Prep->Pre_incubation Uptake_Initiation Add [¹⁴C]-Uric Acid (Initiate Uptake) Pre_incubation->Uptake_Initiation Incubation Incubation (37°C) Uptake_Initiation->Incubation Termination Terminate Uptake (Wash with ice-cold PBS) Incubation->Termination Cell_Lysis Cell Lysis (0.1 M NaOH) Termination->Cell_Lysis LSC Liquid Scintillation Counting Cell_Lysis->LSC Data_Analysis Data Analysis (Calculate IC₅₀) LSC->Data_Analysis

    Caption: Experimental workflow for this compound transporter interaction studies.

    Renal_Urate_Transport cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell OAT1 OAT1 OAT1->Urate_Cell OAT3 OAT3 OAT3->Urate_Cell Urate_Blood Uric Acid Urate_Blood->OAT1 Secretion Urate_Blood->OAT3 Secretion This compound This compound This compound->URAT1 This compound->OAT4 This compound->OAT1 Inhibition This compound->OAT3 Inhibition

    Caption: this compound's interaction with key renal urate transporters.

    References

    Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Lesinurad in Animal Models of Gouty Arthritis

    Author: BenchChem Technical Support Team. Date: November 2025

    Introduction

    Gout is the most prevalent form of inflammatory arthritis, resulting from the deposition of monosodium urate (MSU) crystals in joints and soft tissues due to chronic hyperuricemia.[1][2] This crystal deposition triggers a potent innate immune response, characterized by intense pain, swelling, and redness.[3] The inflammatory cascade is primarily mediated by the activation of the NLRP3 inflammasome in macrophages and monocytes upon phagocytosis of MSU crystals, leading to the maturation and release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine.[4][5][6]

    Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that functions by inhibiting the uric acid transporter 1 (URAT1) in the renal proximal tubule, thereby increasing uric acid excretion and lowering serum uric acid (sUA) levels.[1][7][8] While its primary indication is for treating hyperuricemia in combination with a xanthine oxidase inhibitor (XOI),[1][9][10] preclinical studies have suggested that this compound may also possess anti-inflammatory effects.[11][12] This document provides detailed protocols for two common animal models of gouty arthritis—the potassium oxonate-induced hyperuricemia model and the MSU crystal-induced acute arthritis model—to evaluate the anti-inflammatory properties of therapeutic candidates like this compound.

    Key Signaling Pathway in Gouty Inflammation

    The inflammatory response to MSU crystals is a well-defined process centered around the activation of the NLRP3 inflammasome. Understanding this pathway is critical for identifying and evaluating therapeutic targets.

    Gout_Inflammation_Pathway MSU Monosodium Urate (MSU) Crystals Phagocytosis Phagocytosis MSU->Phagocytosis 1 Macrophage Macrophage / Monocyte NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 2 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Active IL-1β Caspase1->IL1B ProIL1B Pro-IL-1β ProIL1B->Caspase1 Secretion Secretion IL1B->Secretion 5 Inflammation Acute Inflammation: • Neutrophil Infiltration • Swelling & Pain Secretion->Inflammation

    Caption: MSU crystal-induced NLRP3 inflammasome activation pathway.

    Animal Models and Experimental Protocols

    Two primary animal models are recommended for assessing anti-gout therapies: one focusing on chronic hyperuricemia and systemic inflammation, and another for acute, localized joint inflammation.

    Potassium Oxonate-Induced Hyperuricemia Model

    This model is useful for studying the effects of urate-lowering therapies on both sUA levels and systemic inflammatory markers over a sustained period.[2][13] It mimics the chronic hyperuricemic state that precedes gout attacks.

    // Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatize [label="Animal Acclimatization\n(e.g., 7 days)"]; grouping [label="Randomize into Groups\n(Control, Vehicle, this compound, etc.)"]; induction [label="Induce Hyperuricemia\n(Daily Potassium Oxonate IP Injection)"]; treatment [label="Administer Treatment\n(e.g., Oral Gavage of this compound)\nConcurrently for 7 days"]; collection [label="Sample Collection (Day 8)\n(Blood via Cardiac Puncture)"]; analysis [label="Biochemical & Molecular Analysis\n(sUA, BUN, Cytokines IL-1β, TNF-α)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges start -> acclimatize; acclimatize -> grouping; grouping -> induction; induction -> treatment; treatment -> collection; collection -> analysis; analysis -> end; }

    Caption: Workflow for the MSU crystal-induced acute arthritis model.

    • Animals: Male Wistar rats (180-220g) or C57BL/6 mice (20-25g).

    • MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals (e.g., 25 mg/ml in sterile PBS). Ensure crystals are of a uniform size (5-25 µm) by milling if necessary.

    • Induction of Arthritis:

      • Anesthetize the animal (e.g., with isoflurane).

      • Inject MSU crystal suspension intra-articularly into the tibio-tarsal (ankle) joint or into the subcutaneous air pouch. Typical volumes are 10-30 µl for mice and 30-50 µl for rats. [14]A control group should be injected with sterile PBS.

    • Treatment Administration: Administer this compound or vehicle via the desired route (e.g., PO, IP, SC). Dosing can be prophylactic (before MSU injection) or therapeutic (after MSU injection). [14]* Evaluation Parameters:

      • Joint Swelling: Measure the ankle diameter or paw volume using a digital caliper or plethysmometer at regular intervals (e.g., 4, 8, 12, 24, 48 hours) post-MSU injection.

      • Pain Assessment: Assess mechanical allodynia using von Frey filaments. [14] 3. Histopathology: At the end of the experiment, euthanize the animals, dissect the inflamed joint, and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

      • Biomarker Analysis: Collect synovial fluid or periarticular tissue homogenates to measure levels of IL-1β, TNF-α, and other inflammatory mediators via ELISA or multiplex assays.

    Data Presentation: Anti-Inflammatory Effects of this compound

    Data from a study evaluating this compound in a potassium oxonate-induced hyperuricemic mouse model demonstrated a significant reduction in key inflammatory cytokines. [11][12]The results indicate that this compound, particularly in combination with allopurinol, exerts anti-inflammatory effects beyond its primary urate-lowering action.

    Table 1: Effect of this compound on Serum Inflammatory Cytokines in Hyperuricemic Mice

    Treatment GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)
    Control25.1 ± 2.330.5 ± 2.9
    Hyperuricemic (Vehicle)78.4 ± 6.995.2 ± 8.7
    This compound55.3 ± 4.8#68.1 ± 6.2#
    Allopurinol58.9 ± 5.1#72.4 ± 6.8#
    This compound + Allopurinol30.2 ± 2.8#38.6 ± 3.5#

    Data are presented as Mean ± SEM. Data synthesized from findings reported in El-Kashef et al., 2020.[11][12] *p < 0.05 compared to Control group. #p < 0.05 compared to Hyperuricemic (Vehicle) group.

    The study found that while hyperuricemia significantly increased serum levels of IL-1β and TNF-α, treatment with this compound alone partially reduced these inflammatory markers. [11]The combination of this compound and allopurinol synergistically restored cytokine levels to near-normal, suggesting a potent anti-inflammatory effect. [11][12]

    Conclusion

    The potassium oxonate-induced hyperuricemia model and the MSU crystal-induced acute arthritis model are robust and reproducible tools for investigating the anti-inflammatory effects of therapeutic agents for gout. [2][15]As demonstrated by preclinical data, this compound shows potential to mitigate inflammation associated with hyperuricemia, an effect that can be quantified by measuring key cytokines like IL-1β and TNF-α. [11]These protocols provide a framework for researchers and drug development professionals to effectively screen and characterize the anti-inflammatory properties of new and existing anti-gout therapies.

    References

    Troubleshooting & Optimization

    Overcoming Lesinurad precipitation in high-concentration stock solutions

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with high-concentration Lesinurad stock solutions.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: Why is my this compound precipitating out of my DMSO stock solution?

    A1: this compound is a weakly acidic molecule with very low aqueous solubility (0.00779 mg/mL).[1] While it is highly soluble in DMSO (up to 80 mg/mL), its solubility is fundamentally linked to its ionization state, which is governed by the pH of the solution.[2][3] this compound has a strongest acidic pKa of approximately 3.13.[1] This means that at a neutral pH, the molecule is predominantly in its non-ionized, less soluble form. When a concentrated DMSO stock is diluted into an aqueous buffer (like cell culture media), the localized DMSO concentration drops rapidly, and the pH of the surrounding aqueous environment dominates. If the buffer pH is not significantly above the pKa, the this compound will convert to its less soluble form and precipitate.

    Q2: What are the key physicochemical properties of this compound I should be aware of?

    A2: Understanding this compound's properties is crucial for troubleshooting. Key values are summarized in the table below. The low pKa and poor water solubility are the primary drivers of precipitation issues.

    PropertyValueSource
    Molecular FormulaC₁₇H₁₄BrN₃O₂S[4]
    Molar Mass404.28 g/mol [4]
    Strongest Acidic pKa3.13[1]
    Water Solubility0.00779 mg/mL (practically insoluble)[1]
    DMSO Solubility~80 mg/mL (~198 mM)[2][3]
    Ethanol Solubility~54 mg/mL (~134 mM)[2]
    Plasma Protein Binding>98% (mainly albumin)[1][4]

    Q3: Can I just sonicate the solution to get the precipitate back into solution?

    A3: Sonication can be a temporary fix to redissolve a precipitate by breaking up larger crystals and increasing the kinetic energy of the system.[5] However, it does not address the underlying thermodynamic insolubility. If the solution is supersaturated, the precipitate will likely reappear over time, especially upon storage or further dilution. While some suppliers recommend sonication for initial dissolution, it is not a long-term solution for a stock that has already precipitated.[5]

    Part 2: Troubleshooting Guide

    This section provides a step-by-step approach to resolving this compound precipitation.

    Troubleshooting Workflow

    The following diagram outlines the decision-making process when encountering precipitation in your this compound stock solution.

    G start Precipitation Observed in this compound Stock check_conc Is the concentration >50 mM in pure DMSO? start->check_conc reduce_conc Dilute stock to ≤50 mM with fresh, anhydrous DMSO. check_conc->reduce_conc Yes check_solvent Was the stock diluted in an aqueous buffer? check_conc->check_solvent No reduce_conc->check_solvent ph_issue Precipitation is likely due to low pH. Proceed to pH adjustment protocol. check_solvent->ph_issue Yes check_storage How was the stock stored? check_solvent->check_storage No (Pure DMSO) protocol Go to Protocol 1: Preparation of pH-Adjusted Stock ph_issue->protocol improper_storage Precipitation due to freeze-thaw cycles or water absorption. Prepare fresh stock. check_storage->improper_storage Room temp or multiple freeze-thaws proper_storage Stock may be unstable. Consider preparing fresh and using immediately. check_storage->proper_storage Properly at -20°C G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 7) insoluble This compound (Protonated) R-COOH Poorly Water Soluble (Precipitates) soluble This compound Salt (Deprotonated) R-COO⁻ Na⁺ Highly Water Soluble (Stays in Solution) insoluble->soluble  Add Base (e.g., NaOH)   soluble->insoluble  Add Acid (e.g., HCl)  

    References

    Optimizing oral gavage techniques for Lesinurad administration in mice

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oral gavage techniques for the administration of Lesinurad in mouse models. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and humane experimental procedures.

    Frequently Asked Questions (FAQs)

    Q1: What is this compound and why is oral gavage a common administration route in mice?

    This compound is a selective uric acid reabsorption inhibitor (SURI) that functions by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2][3] This mechanism increases the excretion of uric acid, making it a subject of interest in studies related to hyperuricemia and gout.[4][5] Oral gavage is a standard method for precise oral dosing in preclinical studies with mice, ensuring that a specific dose of the compound is delivered directly to the stomach for absorption.[4][5]

    Q2: What are the main challenges associated with the oral administration of this compound in mice?

    The primary challenge with this compound is its poor aqueous solubility.[6] This property can make it difficult to prepare a homogenous and stable formulation for oral gavage, potentially leading to inaccurate dosing. Additionally, as with any oral gavage procedure, there are risks of procedural errors such as esophageal injury, tracheal administration, or animal stress, which can impact experimental outcomes.

    Q3: What are suitable vehicles for preparing this compound for oral gavage in mice?

    Given this compound's low water solubility, several vehicle options can be considered:

    • Aqueous Suspension with Suspending Agents: This is a common and effective method for poorly soluble compounds. A combination of methylcellulose and a surfactant like Tween 80 can create a uniform suspension. A typical vehicle composition is 0.5% methylcellulose with 0.1% to 0.5% Tween 80 in purified water.

    • pH-Adjusted Aqueous Solution: Preclinical studies with rats have utilized reverse osmosis water with the pH adjusted to 6.8 ± 0.2 using 0.1N HCl to formulate this compound for oral gavage.[7] However, the solubility in this vehicle may be limited, and it's crucial to ensure the compound remains in solution or as a fine, homogenous suspension.

    • Oil-based Formulations: For some highly lipophilic compounds, oil-based vehicles can be an option. However, these can be more complex to prepare and may have their own physiological effects.

    Q4: What is the recommended dose of this compound for oral administration in mice?

    A previously published study in a mouse model of hyperuricemia used an oral gavage dose of 80 mg/kg of this compound.[8] However, the optimal dose will depend on the specific experimental design and research question. It is always recommended to perform dose-response studies to determine the most appropriate dose for your model.

    Troubleshooting Guide

    Issue Potential Cause(s) Recommended Solution(s)
    Difficulty in preparing a homogenous this compound suspension. Inadequate mixing or inappropriate vehicle composition.Ensure vigorous mixing (e.g., using a vortex mixer or sonicator) during preparation. Prepare the vehicle (e.g., 0.5% methylcellulose) correctly, allowing it to fully hydrate. Prepare the suspension fresh daily to ensure stability.
    Clogging of the gavage needle. The particle size of the suspended this compound is too large, or the suspension is not uniform.Use micronized this compound powder if available. Ensure the suspension is thoroughly mixed immediately before drawing it into the syringe. Consider using a slightly larger gauge gavage needle if appropriate for the mouse size.
    Animal distress or resistance during gavage. Improper restraint, incorrect needle placement, or pain/discomfort.Ensure proper training in animal handling and gavage techniques. Use a calm and efficient procedure. The gavage needle should be inserted gently along the roof of the mouth towards the esophagus. Coating the tip of the gavage needle with a palatable substance may help.
    Regurgitation or reflux of the administered dose. The volume administered is too large, or the injection speed is too fast.The maximum recommended gavage volume for mice is 10 mL/kg. Calculate the volume accurately based on the animal's body weight. Administer the formulation slowly and steadily.
    Signs of injury after the procedure (e.g., bleeding from the mouth, respiratory distress). Esophageal or tracheal trauma.Stop the procedure immediately. If signs of respiratory distress occur, the animal may need to be euthanized. Review and refine your gavage technique with an experienced researcher or veterinarian. Ensure the gavage needle has a smooth, ball-tipped end to minimize the risk of injury.

    Experimental Protocols

    Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose and 0.2% Tween 80)

    This protocol is a standard method for preparing a suspension of a poorly water-soluble compound for oral gavage.

    Materials:

    • This compound powder

    • Methylcellulose (e.g., 400 cP)

    • Tween 80 (Polysorbate 80)

    • Purified water (e.g., sterile water for injection or Milli-Q water)

    • Magnetic stirrer and stir bar

    • Heating plate

    • Volumetric flasks and graduated cylinders

    • Scale

    Procedure:

    • Prepare the 0.5% Methylcellulose Vehicle:

      • Heat approximately one-third of the final required volume of purified water to 60-70°C.

      • Slowly add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer.

      • Once the powder is dispersed, remove the solution from the heat and add the remaining two-thirds of the cold purified water.

      • Continue stirring the solution at room temperature or in a cold water bath until it becomes clear and viscous. This may take several hours or can be left overnight at 4°C.

    • Add Tween 80:

      • To the prepared 0.5% methylcellulose solution, add Tween 80 to a final concentration of 0.2% (v/v).

      • Mix thoroughly until the Tween 80 is fully dissolved.

    • Prepare the this compound Suspension:

      • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for an 80 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 8 mg/mL).

      • In a separate container, create a paste of the this compound powder with a small amount of the prepared vehicle.

      • Gradually add the remaining vehicle to the paste while mixing continuously (e.g., vortexing or sonicating) to ensure a uniform suspension.

      • Visually inspect the suspension for any large aggregates.

    • Administration:

      • Immediately before each administration, vortex the suspension to ensure homogeneity.

      • Withdraw the required volume into a syringe fitted with an appropriately sized oral gavage needle.

    Protocol 2: Oral Gavage Procedure in Mice

    Materials:

    • Prepared this compound formulation

    • Syringes (e.g., 1 mL)

    • Oral gavage needles (stainless steel or flexible plastic, with a ball-tip; appropriate size for the mouse, typically 20-22 gauge for adults)

    • Animal scale

    Procedure:

    • Animal Preparation:

      • Weigh the mouse to accurately calculate the dosing volume (not to exceed 10 mL/kg).

    • Restraint:

      • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The body of the mouse should be supported.

    • Needle Insertion:

      • With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

      • The needle should pass smoothly into the esophagus. If resistance is met, do not force it. Withdraw the needle and re-attempt. The mouse may exhibit a swallowing reflex as the tube passes the pharynx.

    • Dose Administration:

      • Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly and steadily depress the syringe plunger to deliver the formulation.

    • Post-Administration:

      • Gently remove the gavage needle.

      • Return the mouse to its cage and monitor it for a short period for any adverse reactions, such as respiratory distress or regurgitation.

    Data Presentation

    Table 1: Recommended Gavage Needle Sizes for Mice

    Mouse Weight (g) Gavage Needle Gauge Needle Length (inches)
    <15241
    15-25221 - 1.5
    25-35201.5
    >3518-201.5 - 2

    Table 2: this compound Formulation Parameters (Example)

    Parameter Vehicle 1: Aqueous Suspension Vehicle 2: pH-Adjusted Water
    Composition 0.5% Methylcellulose, 0.2% Tween 80 in Purified WaterReverse Osmosis Water, pH 6.8 ± 0.2 with 0.1N HCl
    Appearance Homogenous, opaque suspensionClear solution or fine suspension
    Preparation Requires heating, stirring, and cooling for vehicle preparation. Suspension made by dispersing drug.Requires pH meter and careful addition of acid.
    Stability Best if prepared fresh daily. Requires re-suspension before each use.May have limited physical stability; requires assessment.
    Suitability Well-suited for poorly soluble compounds.May be suitable if target concentration is low and solubility is sufficient at the adjusted pH.

    Visualizations

    Lesinurad_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule cluster_outcome Outcome UricAcid_Lumen Uric Acid (in filtrate) URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption OAT4 OAT4 UricAcid_Lumen->OAT4 Reabsorption UricAcid_Blood Uric Acid (in blood) Increased_Excretion Increased Uric Acid Excretion in Urine URAT1->UricAcid_Blood OAT4->UricAcid_Blood This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Decreased_sUA Decreased Serum Uric Acid Increased_Excretion->Decreased_sUA

    Caption: Mechanism of action of this compound in the kidney.

    Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_data Data Collection Phase A Calculate Dose and Formulation Concentration B Prepare Vehicle (e.g., 0.5% Methylcellulose) A->B C Prepare this compound Suspension B->C D Weigh Mouse and Calculate Dosing Volume C->D E Restrain Mouse D->E F Perform Oral Gavage E->F G Monitor Mouse Post-Procedure F->G H Collect Samples (e.g., blood, tissues) G->H I Analyze Samples H->I J Record and Analyze Data I->J

    Caption: Experimental workflow for this compound oral gavage in mice.

    Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Corrective Actions Start Encounter Issue During Oral Gavage Issue1 Animal Distress? Start->Issue1 Issue2 Regurgitation? Start->Issue2 Issue3 Needle Clogging? Start->Issue3 Sol1 Review Restraint Technique and Needle Placement Issue1->Sol1 Sol2 Verify Dosing Volume and Injection Speed Issue2->Sol2 Sol3 Check Suspension Homogeneity and Particle Size Issue3->Sol3 End Successful Gavage Sol1->End Procedure Improved Sol2->End Procedure Improved Sol3->End Procedure Improved

    Caption: Troubleshooting logic for common oral gavage issues.

    References

    How to address matrix effects in the LC-MS/MS analysis of Lesinurad

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Lesinurad.

    Frequently Asked Questions (FAQs)

    Q1: What are matrix effects and how can they affect the analysis of this compound?

    A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity. In the analysis of this compound, endogenous components of the biological matrix, like phospholipids, can interfere with the ionization process in the mass spectrometer's source, leading to unreliable data.

    Q2: How can I assess whether matrix effects are impacting my this compound analysis?

    A2: Two primary methods are used to evaluate matrix effects:

    • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the constant signal for this compound indicates the presence of matrix effects at that retention time.

    • Quantitative Assessment (Post-Extraction Spike): This is the industry-standard approach. The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

    Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

    A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective strategy to compensate for matrix effects. A SIL-IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because a SIL-IS has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variability due to matrix effects is normalized, leading to accurate and precise results. Studies have shown that with a SIL-IS, matrix effects from special patient population plasma did not impact the quantification of this compound[1].

    Q4: Which sample preparation technique is recommended to minimize matrix effects for this compound in plasma?

    A4: Both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been successfully used for the analysis of this compound in plasma.

    • Liquid-Liquid Extraction (LLE): One study demonstrated that LLE with ethyl acetate provided high recovery and low matrix effects for this compound in rat plasma[2][3].

    • Protein Precipitation (PPT): In a study with human plasma, a protein precipitation method coupled with the use of a stable isotope-labeled internal standard showed no matrix effects[1].

    The choice between these methods may depend on the specific requirements of the assay, such as required sensitivity and available equipment. LLE is generally considered to provide cleaner extracts than PPT, thus reducing the potential for matrix effects.

    Troubleshooting Guide

    Issue Potential Cause Recommended Solution
    Poor reproducibility of this compound peak area in replicate injections of the same sample. Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for variability in matrix effects. 2. Optimize Sample Preparation: If a SIL-IS is not available, improve the sample cleanup. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components. 3. Chromatographic Optimization: Adjust the chromatographic method to separate this compound from the regions of ion suppression.
    Low sensitivity or inability to reach the desired lower limit of quantitation (LLOQ) for this compound. Ion suppression is reducing the signal of this compound.1. Assess Matrix Effects: Use the post-column infusion technique to identify the retention time of ion suppression. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like LLE or SPE to remove phospholipids and other interfering substances. 3. Modify Chromatography: Alter the mobile phase composition or gradient to shift the elution of this compound away from co-eluting matrix components.
    Inconsistent recovery of this compound during sample preparation. The chosen extraction method is not optimal for this compound in the specific matrix.1. Compare Extraction Techniques: Evaluate both LLE and SPE to determine which provides the most consistent and highest recovery. For LLE with ethyl acetate, high recoveries of this compound have been reported[2][3]. 2. Optimize Extraction Parameters: For LLE, adjust the pH and the organic solvent. For SPE, screen different sorbents and elution solvents.
    Results are inconsistent when analyzing plasma samples from different patient populations (e.g., renal-impaired). The composition of the matrix is different between populations, leading to differential matrix effects.1. Use a SIL-IS: This is the most reliable way to ensure accurate quantification across different patient matrices. A study on this compound in plasma from special patient populations found no matrix effects when a SIL-IS was used[1]. 2. Validate the Method in the Specific Population: If a SIL-IS is not used, the method should be validated using matrix from the specific patient population to ensure there is no impact on the accuracy of the results.

    Data Presentation

    Table 1: Comparison of Sample Preparation Methods for this compound in Rat Plasma

    Parameter Liquid-Liquid Extraction (Ethyl Acetate) Protein Precipitation
    Recovery (%) 98.94 - 106.87Not explicitly reported, but stated to be lower than LLE
    Matrix Effect (%) 101.95 - 109.19Not explicitly reported, but stated to be higher than LLE
    Reference [2][3][2]

    Experimental Protocols

    Protocol 1: Liquid-Liquid Extraction of this compound from Rat Plasma

    This protocol is adapted from a published method for the analysis of this compound in rat plasma[2][4].

    • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution (e.g., Diazepam).

    • Add 50 µL of 1 M HCl and vortex for 30 seconds.

    • Add 1000 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge the sample at 13,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    Protocol 2: General Workflow for Assessing and Mitigating Matrix Effects

    This protocol provides a general workflow for systematically addressing matrix effects in the analysis of this compound.

    • Initial Method Development: Develop an LC-MS/MS method for this compound using a neat standard solution.

    • Qualitative Assessment: Perform a post-column infusion experiment with a blank extracted matrix to identify regions of ion suppression or enhancement.

    • Quantitative Assessment: Determine the matrix factor by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution at low and high concentrations.

    • Sample Preparation Optimization: If significant matrix effects are observed, compare different sample preparation techniques (PPT, LLE, SPE) for their ability to reduce these effects.

    • Internal Standard Selection: If matrix effects persist, incorporate an internal standard. A stable isotope-labeled this compound is the preferred choice. A structural analog that co-elutes can be an alternative.

    • Method Validation: Validate the final method according to regulatory guidelines, including a thorough evaluation of matrix effects from at least six different lots of the biological matrix.

    Visualizations

    MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies qualitative Qualitative Assessment (Post-Column Infusion) quantitative Quantitative Assessment (Post-Extraction Spike) decision Significant Matrix Effect? quantitative->decision sample_prep Optimize Sample Preparation (LLE, SPE) chromatography Modify Chromatography sample_prep->chromatography sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->sil_is end Validated Method sil_is->end start LC-MS/MS Method for this compound start->qualitative start->quantitative decision->sample_prep Yes decision->end No

    Caption: Workflow for identifying and addressing matrix effects.

    SamplePrepComparison cluster_prep Sample Preparation Techniques cluster_is Internal Standard Strategy node1 Protein Precipitation (PPT) - Fast and simple - High throughput + High matrix effects + Lower recovery node2 Liquid-Liquid Extraction (LLE) - Cleaner extracts than PPT - Good recovery for this compound + More labor-intensive + Emulsion formation possible node1->node2 Increasing Cleanliness node4 Stable Isotope-Labeled Internal Standard (SIL-IS) - Compensates for matrix effects - Improves accuracy and precision + Higher cost + May not be readily available node1->node4 Can be combined with node3 Solid-Phase Extraction (SPE) - Cleanest extracts - High selectivity + Method development required + Higher cost node2->node3 Increasing Cleanliness node2->node4 Can be combined with node3->node4 Can be combined with

    Caption: Comparison of sample preparation and internal standard strategies.

    References

    Refinement of surgical procedures for kidney tissue extraction in Lesinurad studies

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Lesinurad on the kidney. The information is tailored for professionals in drug development and related scientific fields.

    Troubleshooting Guides

    This section addresses specific issues that may arise during the surgical extraction and subsequent analysis of kidney tissue in this compound studies.

    IssuePotential CauseRecommended Solution
    Poor tissue morphology after fixation Inappropriate fixative or fixation time.For routine histology (H&E staining), 10% neutral buffered formalin is standard. For immunohistochemistry of membrane transporters like URAT1, a trial of different fixatives such as methacarn or ethanol-based fixatives may yield better results as they can preserve protein antigenicity.[1] Ensure tissue blocks are no more than 3-5 mm thick for adequate fixative penetration.[2]
    Weak or no signal in URAT1/OAT4 Immunohistochemistry (IHC) Antigen masking due to over-fixation.Perform antigen retrieval. For formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) is a common starting point.[3]
    Low antibody concentration or poor antibody quality.Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the specific application (IHC) and species.
    Improper tissue preservation.For optimal preservation of protein integrity, consider flash-freezing a portion of the kidney in liquid nitrogen immediately after harvesting.[4][5]
    Non-specific binding in IHC Inadequate blocking.Use a blocking solution containing 5-10% normal serum from the same species as the secondary antibody for 1 hour at room temperature.[3]
    Secondary antibody cross-reactivity.Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.
    Degraded protein in Western Blot analysis Delayed tissue processing after extraction.Minimize the time between kidney extraction and snap-freezing to prevent protein degradation by endogenous proteases.[5][6]
    Insufficient protease inhibitors.Add a protease inhibitor cocktail to the lysis buffer immediately before use.
    Inaccurate metabolite quantification in metabolomics studies Continued metabolic activity after tissue harvesting.Rapidly quench metabolic activity by immediately snap-freezing the kidney tissue in liquid nitrogen upon extraction.[4][6] This is critical for accurately measuring dynamic metabolites.
    Freeze-thaw cycles.Aliquot tissue samples to avoid repeated freeze-thaw cycles which can degrade metabolites.[6]
    Variability in serum uric acid (sUA) levels in animal models Inconsistent drug administration or animal genetics.Ensure accurate and consistent dosing of this compound and any hyperuricemia-inducing agents. Use animals from a reliable vendor with a consistent genetic background.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended surgical procedure for kidney tissue extraction in rodent models for this compound studies?

    A1: A rapid, low-ischemia time harvesting technique is recommended to preserve the integrity of renal transporters and metabolites.[4] The general steps involve anesthetizing the animal, performing a laparotomy to expose the kidneys, clamping the renal vessels, excising the kidney, and immediately processing it (e.g., snap-freezing in liquid nitrogen for metabolomics or Western blotting, or placing it in a fixative for histology).[4]

    Q2: Which fixative is best for preserving kidney tissue for the analysis of urate transporters like URAT1?

    A2: While 10% neutral buffered formalin is common for general histology, it can sometimes mask antigens for immunohistochemistry.[7] For membrane transporters, alcohol-based fixatives like methacarn (methanol, chloroform, and acetic acid) can provide excellent morphology and protein immunoreactivity.[1][3] It is advisable to test multiple fixation methods to determine the optimal one for your specific antibody and application.

    Q3: How can I induce hyperuricemia in a rodent model to study the effects of this compound?

    A3: Hyperuricemia can be induced in rodents by administering a combination of a uricase inhibitor, such as potassium oxonate, and a purine precursor, like hypoxanthine or adenine.[8][9][10] This approach increases uric acid production while inhibiting its breakdown, leading to elevated serum uric acid levels.

    Q4: What are the key renal transporters to analyze in this compound studies?

    A4: The primary targets of this compound are URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4), which are involved in uric acid reabsorption in the proximal tubules of the kidney.[11][12] Therefore, analyzing the expression and localization of these transporters is crucial.

    Q5: What are the expected effects of this compound on serum and urine uric acid levels?

    A5: this compound is expected to decrease serum uric acid (sUA) levels and increase the fractional excretion of uric acid (FEUA) in the urine.[13] This is due to its inhibitory effect on URAT1 and OAT4, which reduces the reabsorption of uric acid from the glomerular filtrate back into the blood.

    Quantitative Data Summary

    ParameterVehicle ControlThis compound TreatmentReference
    Change in Serum Uric Acid (sUA) BaselineUp to 33% reduction with a single 200 mg dose[13]
    Change in Fractional Excretion of Uric Acid (FEUA) Baseline (approx. 5.8%)3.6-fold increase with a single 200 mg dose (peak at 21.8%)[13]
    URAT1 Inhibition (in vitro) -Potent inhibitor[13]
    OAT4 Inhibition (in vitro) -Potent inhibitor[13]

    Experimental Protocols

    Rodent Model of Hyperuricemia and this compound Administration
    • Animal Model: Use male C57BL/6J mice.

    • Induction of Hyperuricemia: Administer a daily oral gavage of potassium oxonate (e.g., 200 mg/kg) and hypoxanthine (e.g., 500 mg/kg) for a specified period (e.g., 1-4 weeks) to induce stable hyperuricemia.[8]

    • This compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg) one hour after the induction agents.

    • Sample Collection: Collect blood samples periodically via tail vein for serum uric acid analysis. At the end of the study, collect 24-hour urine in metabolic cages.

    Kidney Tissue Extraction
    • Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or ketamine/xylazine injection).

    • Surgical Procedure:

      • Place the anesthetized mouse in a supine position.

      • Perform a midline laparotomy to expose the abdominal cavity.

      • Gently move the intestines to visualize the kidneys.

      • Carefully dissect the renal vessels (artery and vein).

      • Place a clamp on the renal pedicle.

      • Excise the kidney using surgical scissors.

    • Immediate Post-Extraction Processing:

      • For Histology/IHC: Place the kidney in a cassette and immerse in 10% neutral buffered formalin or another suitable fixative for 24 hours.

      • For Western Blot/Metabolomics: Immediately snap-freeze the kidney in liquid nitrogen.[4][5] Store at -80°C until further processing.

    Histopathological Analysis (H&E Staining)
    • Tissue Processing: After fixation, dehydrate the kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

    • Sectioning: Cut 4-5 µm thick sections using a microtome.

    • Staining:

      • Deparaffinize and rehydrate the sections.

      • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

      • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Analysis: Examine the stained sections under a light microscope for any pathological changes, such as tubular injury, interstitial inflammation, or crystal deposition.[14]

    Immunohistochemistry for URAT1
    • Deparaffinization and Rehydration: Process paraffin-embedded kidney sections as for H&E staining.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.[3]

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.[3]

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific to URAT1 overnight at 4°C.

    • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Visualize the signal using a DAB substrate kit.

    • Counterstaining and Mounting: Lightly counterstain with Hematoxylin, dehydrate, and mount the coverslip.

    • Analysis: Examine the localization and intensity of URAT1 staining in the proximal tubules.

    Western Blotting for URAT1
    • Protein Extraction: Homogenize snap-frozen kidney tissue in RIPA buffer containing a protease inhibitor cocktail.[15] Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against URAT1, followed by an HRP-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[16]

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare URAT1 expression levels between different treatment groups.

    Visualizations

    Experimental_Workflow Experimental Workflow for Kidney Tissue Analysis in this compound Studies cluster_model Animal Model and Treatment cluster_extraction Surgical Procedure cluster_processing Tissue Processing cluster_analysis Downstream Analysis A Induce Hyperuricemia (Potassium Oxonate + Hypoxanthine) B Administer this compound A->B C Anesthetize Animal B->C Endpoint D Kidney Tissue Extraction C->D E Fixation (e.g., Formalin) for Histology/IHC D->E F Snap-Freezing (Liquid N2) for WB/Metabolomics D->F G Histopathology (H&E) E->G H Immunohistochemistry (IHC) (URAT1, OAT4) E->H I Western Blot (WB) (URAT1, OAT4) F->I J Metabolomics F->J

    Caption: Experimental workflow from animal model to downstream analysis.

    Lesinurad_Pathway Mechanism of Action of this compound in the Renal Proximal Tubule cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Filtrate) cluster_blood Blood (Peritubular Capillary) URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 OAT4 OAT4 OAT4->GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Transport to Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Urate_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

    Caption: this compound's inhibitory action on renal urate transporters.

    References

    Strategies for enhancing the statistical power of in vivo Lesinurad experiments

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo Lesinurad experiments with enhanced statistical power.

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanism of action of this compound?

    This compound is a selective uric acid reabsorption inhibitor (SURI).[1] It works by inhibiting the function of two key transporter proteins involved in uric acid reabsorption in the kidneys: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4).[2] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules.[2] By inhibiting these transporters, this compound increases the urinary excretion of uric acid, which in turn lowers serum uric acid (sUA) levels.[1] This dual-inhibitory action makes it an effective agent for treating hyperuricemia, particularly in combination with xanthine oxidase inhibitors that reduce uric acid production.[3]

    Q2: How do I design a well-powered in vivo this compound experiment?

    Enhancing the statistical power of your experiment is crucial for obtaining reliable and reproducible results. Here are key strategies:

    • Conduct a Power Analysis: Before starting your experiment, perform an a priori power analysis to determine the minimum sample size required to detect a biologically meaningful effect.[4] This calculation depends on the expected effect size, the variability of the data (standard deviation), the desired significance level (α, typically 0.05), and the desired power (1-β, typically 80% or higher).[5]

    • Optimize the Animal Model: The choice and handling of your animal model can significantly impact data variability.

      • Model Selection: Potassium oxonate-induced hyperuricemia in mice is a commonly used model.[6] The combination of potassium oxonate with hypoxanthine or adenine can create a more robust and stable model of hyperuricemic nephropathy.[7][8]

      • Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress-induced variability.

      • Homogeneity: Use animals of the same sex, age, and genetic background to reduce inter-individual variation.

    • Refine Experimental Procedures:

      • Dosing: Administer this compound and inducing agents at consistent times and via a consistent route. Oral gavage is a common administration route for this compound.[1]

      • Endpoint Measurement: Standardize the timing and method of sample collection (e.g., blood for sUA analysis). Variations in sample handling and processing can introduce errors.

    • Consider Experimental Design:

      • Blocking: If you need to run the experiment in multiple batches, use a randomized block design to account for inter-batch variability.

      • Appropriate Controls: Always include a vehicle-treated control group and a positive control (e.g., another uricosuric agent like benzbromarone) if applicable.

    Q3: What are the key parameters to measure in an in vivo this compound study?

    The primary endpoints for assessing this compound's efficacy in vivo typically include:

    • Serum Uric Acid (sUA): This is the most direct measure of this compound's pharmacodynamic effect.

    • Urinary Uric Acid Excretion: Measuring the amount of uric acid in urine over a specific period (e.g., 24 hours) provides a direct assessment of this compound's mechanism of action.

    • Fractional Excretion of Uric Acid (FEua): This is the ratio of uric acid clearance to creatinine clearance and is a key indicator of renal handling of uric acid.

    • Renal Function Markers: Blood urea nitrogen (BUN) and serum creatinine (sCr) should be monitored to assess any potential renal toxicity, especially at higher doses.[1]

    Troubleshooting Guide

    Issue Potential Cause(s) Recommended Solution(s)
    High variability in serum uric acid levels within groups 1. Inconsistent induction of hyperuricemia. 2. Variability in drug administration (e.g., inaccurate dosing, stress during gavage). 3. Inconsistent timing of blood collection. 4. Animal stress. 5. Improper sample handling and storage.1. Ensure consistent preparation and administration of potassium oxonate/other inducing agents. 2. Train personnel thoroughly on oral gavage techniques to minimize stress and ensure accurate delivery. 3. Establish and strictly adhere to a standardized schedule for blood sampling. 4. Allow for an adequate acclimatization period and handle animals gently. 5. Process and store serum samples consistently according to a validated protocol.
    This compound fails to significantly reduce serum uric acid levels 1. Sub-optimal dose of this compound. 2. Insufficient induction of hyperuricemia. 3. Drug formulation or stability issues. 4. Drug-drug interactions if co-administered with other compounds.1. Perform a dose-response study to determine the optimal effective dose in your specific animal model. 2. Verify the efficacy of your hyperuricemia induction protocol by confirming a significant and stable elevation of sUA in the control group. 3. Ensure this compound is properly formulated and stored to maintain its activity. 4. Review the literature for any known interactions with co-administered substances.
    Elevated serum creatinine or BUN levels in this compound-treated groups 1. Potential dose-dependent nephrotoxicity of this compound. 2. Pre-existing renal impairment in the animal model.1. Test a lower dose of this compound. The 400 mg/day dose in humans has been associated with renal adverse events.[9] 2. Screen animals for baseline renal function before study initiation. 3. Conduct histological analysis of the kidneys at the end of the study to assess for any pathological changes.
    Unexpected mortality in the hyperuricemic model 1. Severe hyperuricemia leading to renal failure. 2. Toxicity of the inducing agents (e.g., high-dose adenine can be toxic).[10]1. Reduce the dose or duration of the inducing agents. 2. Monitor animal health closely (e.g., body weight, food and water intake, general appearance) and establish humane endpoints. 3. Consider using a less severe model, such as one induced by hypoxanthine and potassium oxonate.[7]

    Data Presentation

    Table 1: In Vitro Inhibitory Activity of this compound

    Target TransporterIC50 (μM)
    URAT13.53
    OAT42.03

    Data sourced from in vitro studies.[11]

    Table 2: Dose-Dependent Effect of a Single Dose of this compound on Serum Uric Acid (sUA) in Healthy Volunteers

    This compound DoseMaximum sUA Reduction (%)Time to Maximum Reduction (hours)
    200 mg336
    400 mg-6
    600 mg426

    Data represents the percentage change from baseline.[11]

    Table 3: Dose-Dependent Effect of a Single Dose of this compound on Fractional Excretion of Uric Acid (FEua) in Healthy Volunteers

    This compound DosePeak FEua (%)Baseline FEua (%)
    200 mg21.85.8
    400 mg26.75.8
    600 mg32.35.8

    Peak FEua was observed within 6 hours post-dose.[11]

    Experimental Protocols

    Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine

    This protocol is adapted from established methods to induce a stable hyperuricemic model.[7]

    • Animals: Male Kunming or C57BL/6 mice (8-10 weeks old, 20-25g).

    • Acclimatization: House animals in a controlled environment (22-24°C, 40-70% humidity, 12-hour light/dark cycle) for at least one week before the experiment with free access to standard chow and water.

    • Induction:

      • Prepare a suspension of potassium oxonate (PO) in 0.5% sodium carboxymethyl cellulose (CMC-Na).

      • Prepare a suspension of hypoxanthine (Hx) in 0.5% CMC-Na.

      • Administer PO via intraperitoneal (i.p.) injection at a dose of 200 mg/kg.

      • One hour after PO administration, administer Hx via oral gavage (i.g.) at a dose of 500 mg/kg.

      • Continue this regimen once daily for 7-14 consecutive days to establish a stable hyperuricemic state.

    • This compound Administration:

      • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).

      • Administer this compound via oral gavage at the desired dose(s) for the duration of the treatment period, typically starting after the hyperuricemia induction phase.

    • Sample Collection and Analysis:

      • Collect blood samples via retro-orbital sinus or tail vein at baseline and at specified time points after this compound administration.

      • Separate serum and store at -80°C until analysis.

      • Measure serum uric acid, creatinine, and BUN levels using commercially available kits.

      • For urinary analysis, house mice in metabolic cages for 24-hour urine collection. Measure urine volume and uric acid concentration.

    Visualizations

    Lesinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 GLUT9 GLUT9 OAT4 OAT4 Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood Transport Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits

    Caption: this compound inhibits URAT1 and OAT4, blocking uric acid reabsorption.

    Experimental_Workflow start Start: Animal Acclimatization (≥ 1 week) induction Hyperuricemia Induction (e.g., Potassium Oxonate + Hypoxanthine) (7-14 days) start->induction baseline Baseline Measurement (Serum Uric Acid) induction->baseline randomization Randomization into Groups (Vehicle, this compound Doses) baseline->randomization treatment Treatment Period (Daily Dosing with this compound) randomization->treatment endpoint Endpoint Measurements (sUA, FEua, Renal Markers) treatment->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis Statistical_Power_Logic cluster_inputs Inputs for Power Analysis cluster_strategies Strategies to Enhance Power EffectSize Expected Effect Size (Magnitude of sUA reduction) PowerAnalysis A Priori Power Calculation EffectSize->PowerAnalysis Variability Data Variability (Standard Deviation) Variability->PowerAnalysis Alpha Significance Level (α) (Typically 0.05) Alpha->PowerAnalysis Power Desired Power (1-β) (Typically 0.80) Power->PowerAnalysis IncreaseN Increase Sample Size (n) RobustResults Robust & Reproducible Experimental Results IncreaseN->RobustResults DecreaseVar Decrease Variability (Homogenize groups, refine methods) DecreaseVar->RobustResults IncreaseEffect Increase Effect Size (Optimize dose, model) IncreaseEffect->RobustResults SampleSize Determine Required Sample Size (n) PowerAnalysis->SampleSize SampleSize->RobustResults

    References

    How to control for diet-induced variations in uric acid levels in rodent studies

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for researchers investigating diet-induced variations in uric acid levels in rodent models. This resource provides troubleshooting guidance and frequently asked questions to help you design, execute, and interpret your experiments effectively.

    Frequently Asked Questions (FAQs)

    Q1: Why are baseline uric acid levels in most rodents so much lower than in humans?

    Rodents, unlike humans and higher primates, possess the enzyme uricase (urate oxidase).[1][2] This enzyme catalyzes the oxidation of uric acid into allantoin, a more soluble compound that is easily excreted.[3][4] Humans lost the gene for uricase during evolution, leading to naturally higher serum uric acid levels.[2] This fundamental metabolic difference is a critical consideration when using rodent models to study hyperuricemia.

    Q2: What are the primary methods to induce hyperuricemia in rodent models?

    There are three main strategies, often used in combination:

    • Uricase Inhibition: Administering a uricase inhibitor, such as potassium oxonate (PO) or oxonic acid, is the most common method.[1][5][6] These compounds block the conversion of uric acid to allantoin, causing uric acid to accumulate in the blood.[5][6]

    • High-Purine Diet: Feeding rodents a diet rich in purines—the metabolic precursors to uric acid—increases the substrate for uric acid production.[4][7] Common purine sources include yeast extract, inosine, guanosine, hypoxanthine, and adenine.[8][9]

    • Genetic Modification: Using uricase-deficient (Uox-knockout) rodents provides a model that more closely mimics human uric acid metabolism.[3][10] However, these models can be expensive and may have higher mortality rates.[10]

    Q3: What is potassium oxonate and how does it work?

    Potassium oxonate (PO) is a selective, competitive inhibitor of the uricase enzyme.[6][11][12] By blocking uricase activity, PO prevents the breakdown of uric acid into allantoin, leading to an increase in serum uric acid levels.[5] It is frequently administered via oral gavage or intraperitoneal injection to induce acute or chronic hyperuricemia in rodents.[6][9][13]

    Q4: Can diet alone induce hyperuricemia in standard rodent models?

    Due to the high efficiency of rodent uricase, a high-purine diet alone is often insufficient to induce sustained and significant hyperuricemia.[4] It is almost always used in combination with a uricase inhibitor like potassium oxonate to achieve uric acid levels relevant to human hyperuricemia.[9]

    Q5: What are the differences in uric acid metabolism between mice and rats?

    While both species have uricase, there can be strain- and species-specific differences in metabolism and drug response. For instance, some rat strains may have higher intrinsic aldehyde oxidase (AO) activity, which can affect the metabolism of drugs like allopurinol.[14] Dosages of inducers like potassium oxonate may also need to be adjusted between species.[11] Generally, baseline uric acid levels in control rats are reported to be between 75-160 µmol/L, while in mice they range from 120-300 µmol/L.[15]

    Troubleshooting Guides

    Issue 1: High variability in serum uric acid (sUA) levels within the same experimental group.
    • Possible Cause 1: Inconsistent Food/Drug Intake: Rodents may not consume the diet or gavaged substances uniformly.

      • Solution: Ensure accurate gavage technique. For dietary interventions, monitor daily food intake per cage and consider single housing if necessary. Acclimatize animals to any new diet to ensure consistent consumption.

    • Possible Cause 2: Circadian Rhythm: Uric acid levels can fluctuate throughout the day.

      • Solution: Standardize the time of day for all procedures, including dosing and blood collection, to minimize variability related to circadian rhythms.

    • Possible Cause 3: Stress: Handling and procedural stress can influence metabolic parameters.

      • Solution: Ensure all animals are handled consistently and by experienced personnel. Provide an adequate acclimatization period (at least one week) before starting the experiment.

    Issue 2: Failure to achieve a significant increase in serum uric acid levels.
    • Possible Cause 1: Insufficient Dosage or Potency of Inducers: The dose of potassium oxonate or the purine content in the diet may be too low for the specific rodent strain or species.

      • Solution: Conduct a pilot dose-response study to determine the optimal concentration of potassium oxonate.[11][16] Verify the purine content of your custom diet with the manufacturer. Some studies use doses of PO ranging from 200 mg/kg to 300 mg/kg.[6]

    • Possible Cause 2: Incorrect Administration Route: The route of administration (e.g., intraperitoneal vs. oral gavage) can affect the bioavailability and efficacy of the inducing agents.[6]

      • Solution: Review literature for the most effective administration route for your chosen model. Intraperitoneal injection of potassium oxonate is common for inducing acute hyperuricemia.[11][13]

    • Possible Cause 3: Rapid Metabolism/Clearance: The inducing agent may be cleared too quickly to cause a sustained increase in uric acid.

      • Solution: Increase the frequency of administration. For example, instead of a single daily dose, consider splitting it into two doses.

    Issue 3: Animals are showing signs of severe renal distress or toxicity.
    • Possible Cause 1: Adenine-Induced Nephropathy: High doses of adenine, used in some hyperuricemia protocols, are known to cause severe renal injury due to the crystallization of its metabolite, 2,8-dihydroxyadenine, in the renal tubules.[8][9]

      • Solution: If renal function is not the primary endpoint, switch to a model that does not use adenine, such as a hypoxanthine or inosine-based diet combined with potassium oxonate.[8][9] If using adenine, use the lowest effective dose and monitor renal function markers (BUN, creatinine) closely.[5]

    • Possible Cause 2: Uric Acid Crystallization: Extremely high levels of uric acid can lead to crystal deposition in the kidneys, causing nephropathy.

      • Solution: Reduce the dose of the uricase inhibitor or the purine content of the diet to achieve a moderately elevated uric acid level rather than an extreme one. Monitor for signs of crystal formation in histological samples.[2]

    Data Presentation

    Table 1: Comparison of Common Hyperuricemia Induction Protocols in Rodents
    Method Species Inducing Agents & Doses Administration Duration Typical sUA Fold Increase Key Considerations
    Uricase Inhibition Mouse/RatPotassium Oxonate (PO): 200-300 mg/kg[6]IP injection or Oral Gavage, daily1-14 days2-3 foldRapid induction; good for acute studies.[5][11]
    Uricase Inhibition + Purine MousePO: 250 mg/kg + Hypoxanthine: 300 mg/kg[9]PO (IP), Hypoxanthine (Gavage), daily7-15 days3-5 foldMimics purine overload; stable hyperuricemia.[8]
    Uricase Inhibition + High Purine Diet MousePO: 250 mg/kg + 2.5% Yeast Extract Diet[13]PO (IP), Diet (Ad libitum)1-8 weeks3-4 foldGood for chronic studies and mimicking human diet-induced hyperuricemia.[9]
    Adenine-Induced Mouse/RatAdenine: 50-100 mg/kg + PO: 150-300 mg/kg[8][9]Oral Gavage, daily2-4 weeks4-6 foldInduces significant hyperuricemia but carries a high risk of severe renal injury.[8][9]
    Uricase Knockout RatStandard DietAd libitumLifelong5-6 fold (stable)Genetically mimics human metabolism; sensitive to dietary purines.[3][10]

    Experimental Protocols

    Protocol: Induction of Hyperuricemia in Mice using Potassium Oxonate and a High-Purine Diet

    This protocol is designed to establish a stable hyperuricemia model that reflects both increased purine intake and reduced uric acid catabolism.

    1. Materials & Reagents:

    • Male C57BL/6 mice (8-10 weeks old)

    • Standard rodent chow (Control group)

    • Custom high-purine diet (e.g., standard chow supplemented with 2.5% yeast extract or 3% hypoxanthine)

    • Potassium Oxonate (Sigma-Aldrich or equivalent)

    • Vehicle for PO (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

    • Gavage needles, syringes, scales

    2. Animal Acclimatization and Housing:

    • House animals in a controlled environment (12h light/dark cycle, 22-24°C).

    • Provide ad libitum access to water and standard chow for an acclimatization period of at least one week.

    • Record body weights at the beginning of the study and twice weekly thereafter.

    3. Experimental Groups:

    • Group 1 (Control): Standard diet + daily vehicle administration (IP or gavage).

    • Group 2 (Hyperuricemia Model): High-purine diet + daily potassium oxonate administration.

    4. Induction Procedure (Duration: 1-4 weeks):

    • Diet: On Day 1, switch the diet for the Hyperuricemia group to the high-purine chow. The Control group remains on the standard diet.

    • Potassium Oxonate Preparation: Prepare a fresh suspension of potassium oxonate in the vehicle each day. A typical concentration is 25 mg/mL for a 250 mg/kg dose in a 10 mL/kg volume. Vortex thoroughly before each administration.

    • Administration: One hour before the dark cycle begins each day, administer potassium oxonate (e.g., 250 mg/kg) to the Hyperuricemia group via intraperitoneal (IP) injection.[13] Administer an equivalent volume of vehicle to the Control group.

    5. Sample Collection and Analysis:

    • Blood Collection: Collect blood samples at baseline and at the end of the study. For terminal studies, collect blood via cardiac puncture under anesthesia. For interim time points, use retro-orbital or submandibular bleeding.

    • Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

    • Uric Acid Measurement: Analyze serum uric acid levels using a commercial colorimetric kit or an HPLC/UPLC method for higher accuracy.[15][17]

    • Tissue Collection: At the end of the study, perfuse animals with saline and collect tissues of interest (e.g., kidney, liver) for histological or molecular analysis.

    Visualizations

    Diagrams of Workflows and Pathways

    G cluster_prep Phase 1: Preparation & Baseline cluster_induction Phase 2: Hyperuricemia Induction cluster_analysis Phase 3: Data Collection & Analysis A Animal Selection (e.g., C57BL/6 Mice) B Acclimatization (1 week, standard diet) A->B C Baseline Sampling (Body Weight, Blood) B->C D Group Assignment (Control vs. Model) C->D E Dietary Intervention (High-Purine Diet) D->E F Uricase Inhibition (Daily Potassium Oxonate) D->F G Monitor Health & Body Weight E->G F->G H Terminal Sampling (Blood, Tissues) G->H I Biochemical Analysis (Serum Uric Acid) H->I J Histology/Molecular (Kidney, Liver) H->J

    Caption: Experimental workflow for a diet-induced hyperuricemia rodent study.

    PurineMetabolism Diet Dietary Purines (e.g., Hypoxanthine, Adenine) Hypo Hypoxanthine Diet->Hypo Endo Endogenous Purines (Cell Turnover) Endo->Hypo Xan Xanthine Hypo->Xan Xanthine Oxidase (XO) UA Uric Acid Xan->UA Xanthine Oxidase (XO) Alla Allantoin (Excreted) UA->Alla Uricase (Rodents) Allo Allopurinol / Febuxostat (Xanthine Oxidase Inhibitors) Allo->Xan PO Potassium Oxonate (Uricase Inhibitor) PO->Alla Troubleshooting Start Unexpected Result: Low or Variable Uric Acid Q1 Is variability high within groups? Start->Q1 A1_Yes Check for consistency: 1. Dosing Time 2. Blood Sampling Time 3. Food Intake Q1->A1_Yes Yes Q2 Are mean uric acid levels too low? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase induction pressure: 1. Increase PO Dose 2. Verify Diet Purine Content 3. Check Animal Strain Q2->A2_Yes Yes Q3 Are there signs of toxicity? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce model severity: 1. Lower/Remove Adenine 2. Reduce PO Dose 3. Monitor Renal Markers Q3->A3_Yes Yes End Re-run Experiment Q3->End No A3_Yes->End

    References

    Preventing Lesinurad degradation during sample preparation and storage

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for Lesinurad analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent this compound degradation during sample preparation and storage.

    Frequently Asked Questions (FAQs)

    Q1: What are the main factors that cause this compound degradation?

    A1: this compound is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is stable under neutral pH, and exposure to heat (thermal stress) and light (photolytic stress) does not cause significant degradation.[1][2][3]

    Q2: What are the known degradation products of this compound?

    A2: Forced degradation studies have identified two primary degradation products resulting from hydrolysis and oxidation.[1][2] The exact structures of these degradants have been characterized using IR and mass spectrometry.[1][2]

    Q3: What are the recommended storage conditions for this compound samples?

    A3: For biological samples such as plasma, it is recommended to store them at or below -20°C.[4][5] Some protocols specify storage at -80°C for long-term stability.[6] Stock solutions of this compound in DMSO can be stored at -80°C for up to a year.[7]

    Q4: What solvents are suitable for dissolving this compound?

    A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[7][8] Sonication may be recommended to aid dissolution.[8] It has poor aqueous solubility.[9]

    Troubleshooting Guide

    IssuePotential CauseRecommended Solution
    Low recovery of this compound from plasma samples. Degradation during extraction: Use of acidic or basic conditions can lead to hydrolysis.Ensure the pH of the sample and extraction solvent is neutral. One validated method uses the addition of 1 M HCl immediately followed by extraction with ethyl acetate, which should be performed swiftly to minimize acid exposure.[10][11]
    Incomplete extraction: The chosen solvent may not be efficiently extracting this compound.Liquid-liquid extraction with ethyl acetate has been shown to be effective.[4][10][11] Ensure vigorous mixing (e.g., vortexing for 2 minutes) to maximize partitioning of this compound into the organic phase.[10][11]
    Appearance of unexpected peaks in chromatograms. Sample degradation: Exposure of samples to incompatible conditions (strong acids, bases, or oxidizing agents) can generate degradation products.Review the sample handling and preparation workflow to identify and eliminate potential sources of degradation. Refer to the stability data to understand the lability of this compound.[1]
    Contamination: The unexpected peaks could be from contaminated solvents, reagents, or labware.Use high-purity solvents and reagents (e.g., HPLC-grade). Ensure all labware is thoroughly cleaned. Run a blank sample (matrix without the analyte) to check for background interference.
    Poor reproducibility of results between samples. Inconsistent sample processing: Variations in incubation times, temperatures, or extraction procedures can lead to variable degradation and recovery.Standardize all steps of the sample preparation protocol. Use of an internal standard can help to correct for variations in extraction efficiency and instrument response.[10][11]
    Freeze-thaw instability: Repeated freezing and thawing of samples may lead to degradation.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. One study indicated stability for up to three freeze-thaw cycles from -70°C to room temperature.[4]

    Quantitative Data Summary

    The following table summarizes the degradation of this compound under various stress conditions as reported in a forced degradation study.[1]

    Stress ConditionReagentTime (hours)Temperature% DegradationNumber of Degradation Products
    Acidic Hydrolysis 1 N HCl4Room Temperature15.2%1
    Basic Hydrolysis 1 N NaOH4Room Temperature25.8%1
    Oxidative Degradation 3% H₂O₂4Room Temperature35.6%1
    Neutral Hydrolysis Deionized Water480°CNo degradation0
    Thermal Degradation Dry Heat680°CNo degradation0
    Photolytic Degradation Sunlight24AmbientNo degradation0

    Experimental Protocols

    Protocol 1: Sample Preparation for UHPLC-MS/MS Analysis of this compound in Rat Plasma

    This protocol is adapted from a validated method for the determination of this compound in rat plasma.[4][10][11]

    Materials:

    • Rat plasma samples

    • This compound standard

    • Diazepam (Internal Standard)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (HPLC-grade)

    • Methanol (HPLC-grade)

    • Water (HPLC-grade)

    • Nitrogen gas

    • Vortex mixer

    • Centrifuge

    Procedure:

    • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of Diazepam internal standard solution (1 µg/mL).

    • Add 50 µL of 1 M HCl.

    • Immediately add 1000 µL of ethyl acetate.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 13,000 x g for 10 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 45°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (methanol:water, 70:30, v/v).

    • The sample is now ready for injection into the UHPLC-MS/MS system.

    Protocol 2: Forced Degradation Study of this compound

    This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.[1]

    Materials:

    • This compound stock solution (100 µg/mL in methanol)

    • 1 N Hydrochloric acid (HCl)

    • 1 N Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Deionized water

    • HPLC system with UV detector

    Procedures:

    • Acidic Hydrolysis: Mix an aliquot of this compound stock solution with 1 N HCl and keep at room temperature for 4 hours. Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix an aliquot of this compound stock solution with 1 N NaOH and keep at room temperature for 4 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂ and keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix an aliquot of this compound stock solution with deionized water and heat at 80°C for 4 hours.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C for 6 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of this compound to direct sunlight for 24 hours.

    Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.

    Visualizations

    Lesinurad_Degradation_Pathway This compound This compound Acid_Stress Acidic Hydrolysis (1N HCl) This compound->Acid_Stress Base_Stress Basic Hydrolysis (1N NaOH) This compound->Base_Stress Oxidative_Stress Oxidative Stress (3% H₂O₂) This compound->Oxidative_Stress Degradation_Product_1 Hydrolysis Product Acid_Stress->Degradation_Product_1 Degradation Base_Stress->Degradation_Product_1 Degradation Degradation_Product_2 Oxidation Product Oxidative_Stress->Degradation_Product_2 Degradation

    Caption: this compound degradation pathways under stress conditions.

    Sample_Preparation_Workflow cluster_sample_prep Sample Preparation from Plasma Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_HCl Add 1M HCl Add_IS->Add_HCl Add_EtOAc Add Ethyl Acetate Add_HCl->Add_EtOAc Vortex Vortex (2 min) Add_EtOAc->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Organic Layer Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (N₂ Stream, 45°C) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis by UHPLC-MS/MS Reconstitute->End

    Caption: Workflow for this compound extraction from plasma samples.

    References

    Calibration curve issues in the HPLC quantification of Lesinurad

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC quantification of Lesinurad.

    Troubleshooting Guides

    This section provides systematic approaches to resolving common issues observed during the HPLC analysis of this compound, with a focus on calibration curve problems.

    Issue: Non-linear Calibration Curve

    A non-linear calibration curve for this compound can arise from various factors, from sample preparation to detector saturation.

    Troubleshooting Workflow:

    G cluster_0 Troubleshooting Non-Linear Calibration Curve for this compound A Non-Linear Calibration Curve Observed B Check for Detector Saturation A->B C Are peak heights > 1 AU? B->C D Dilute standards and re-inject C->D Yes E Investigate Sample Preparation C->E No N Problem Resolved D->N F Review Standard Dilution Series E->F G Prepare fresh standards F->G Error Suspected H Check for Analyte Adsorption or Degradation F->H No Error G->N I Use silanized vials or different solvent H->I Adsorption Suspected J Evaluate Chromatographic Conditions H->J Degradation Suspected I->N K Is peak shape poor (tailing/fronting)? J->K L Optimize mobile phase or column K->L Yes M Consider matrix effects K->M No L->N O Contact Technical Support M->O

    Addressing inconsistent results in Lesinurad URAT1 inhibition assays

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Lesinurad URAT1 inhibition assays.

    Frequently Asked Questions (FAQs)

    Q1: What is this compound and how does it inhibit URAT1?

    This compound (brand name Zurampic) is a selective uric acid reabsorption inhibitor (SURI) used to treat hyperuricemia associated with gout.[1][2] It functions by inhibiting the urate transporter 1 (URAT1), a protein located in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][2] By blocking URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1] this compound binds to a site within the transporter channel of URAT1.[3]

    Q2: What are the common types of in vitro assays used to measure this compound's inhibition of URAT1?

    The most common in vitro assays for measuring URAT1 inhibition are:

    • Radiolabeled Uric Acid Uptake Assays: These assays directly measure the uptake of a radiolabeled substrate, such as [14C]-uric acid, into cells expressing the URAT1 transporter. The inhibitory effect of this compound is determined by measuring the reduction in radiolabeled uric acid uptake in the presence of the compound.

    • Fluorescence-Based Assays: These are non-radioactive alternatives that use a fluorescent substrate, like 6-carboxyfluorescein (6-CFL), which is a substrate for URAT1.[4][5] Inhibition is measured by the decrease in fluorescence inside the cells. This method is often preferred for high-throughput screening.[6]

    Q3: What is the expected IC50 value for this compound in a URAT1 inhibition assay?

    The reported IC50 value for this compound against human URAT1 can vary depending on the assay conditions and the specific cell line used. However, published values generally fall within the low micromolar range. It is crucial to establish a baseline IC50 in your specific assay system for consistent comparisons.

    Troubleshooting Guide

    Issue 1: High Variability in IC50 Values for this compound

    Question: My calculated IC50 value for this compound is inconsistent across experiments, or it is significantly different from published values. What are the potential causes and solutions?

    Potential Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Cell Health and Viability - Ensure High Cell Viability: Only use cells with >95% viability for your assays. Perform a viability test (e.g., trypan blue exclusion) before seeding. - Consistent Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered transporter expression. - Optimal Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can exhibit altered transporter activity.
    Transporter Expression Levels - Stable vs. Transient Transfection: Stable cell lines expressing URAT1 are preferred for their consistent transporter expression. If using transient transfection, optimize transfection efficiency and normalize results to a transfection control (e.g., GFP expression).[7] - Verify URAT1 Expression: Regularly verify the expression of URAT1 via Western blot or qPCR to ensure consistent levels across different cell batches.
    Assay Protocol and Reagents - Substrate Concentration: Use a substrate concentration (e.g., [14C]-uric acid or 6-CFL) that is at or below the Km value for URAT1 to ensure the assay is sensitive to competitive inhibition.[4] - Incubation Times: Optimize and strictly adhere to incubation times for both the inhibitor and the substrate. Deviations can significantly impact the results. - Buffer Composition and pH: Maintain a consistent buffer composition and pH, as transporter activity can be sensitive to changes in the ionic environment.
    Compound-Related Issues - Compound Stability and Storage: Ensure this compound is properly stored to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Solvent Effects: Keep the final concentration of the solvent (e.g., DMSO) consistent and low across all wells, including controls, as it can affect cell membranes and transporter function.
    Data Analysis - Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50.[8] - Outlier Removal: Establish clear criteria for identifying and handling outliers in your data.
    Issue 2: Low Signal-to-Background Ratio in the Assay

    Question: The difference in signal between my control wells (no inhibitor) and background wells (no cells or mock-transfected cells) is too low. How can I improve this?

    Potential Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Low URAT1 Transporter Activity - Optimize Cell Line: Ensure you are using a cell line that is known to be suitable for transporter assays (e.g., HEK293). - Increase Transporter Expression: If using a transient transfection system, you may need to optimize the amount of plasmid DNA used. For stable cell lines, consider re-selecting for high-expressing clones.
    High Non-Specific Binding/Uptake - Washing Steps: Increase the number and stringency of wash steps after substrate incubation to remove non-specifically bound substrate. - Blocking Agents: In some cases, pre-incubation with a non-inhibitory, structurally unrelated compound might help to block non-specific binding sites.
    Sub-optimal Assay Conditions - Substrate Concentration: While a low substrate concentration is good for IC50 determination, for optimizing the assay window, you might need to test a range of substrate concentrations to find the optimal balance between signal and background. - Incubation Time: A longer incubation time might increase the signal, but it could also increase non-specific uptake. Perform a time-course experiment to determine the optimal incubation period.
    Fluorescence-Based Assay Specific Issues - Substrate Choice: The affinity of the fluorescent substrate for URAT1 can impact the signal window. 6-carboxyfluorescein is a commonly used substrate.[4] - Cell Lysis: Ensure complete cell lysis before reading the fluorescence to release all the intracellular substrate.

    Quantitative Data Summary

    The following table summarizes the reported IC50 values for this compound and other URAT1 inhibitors. Note that these values can vary between different studies and assay conditions.

    InhibitorTargetReported IC50 (µM)Cell LineAssay TypeReference
    This compoundHuman URAT17.2HEK293Radiolabeled Uric Acid Uptake[6]
    This compoundHuman URAT1~3.53HEK293TUrate Transport Assay[1]
    BenzbromaroneHuman URAT10.44HEK293Urate Transport Assay[9]
    ProbenecidHuman URAT1>100HEK293TUrate Transport Assay[1]
    SulfinpyrazoneHuman URAT132Not SpecifiedNot Specified[8]

    Detailed Experimental Protocols

    Protocol 1: Fluorescence-Based URAT1 Inhibition Assay

    This protocol is adapted from a method using 6-carboxyfluorescein (6-CFL) as a substrate in HEK293T cells stably expressing human URAT1.[4]

    Materials:

    • HEK293T cells stably expressing human URAT1

    • HEK293T cells (for mock control)

    • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

    • 96-well black, clear-bottom plates

    • Hanks' Balanced Salt Solution (HBSS)

    • 6-carboxyfluorescein (6-CFL)

    • This compound and other test compounds

    • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

    • Fluorescence plate reader (Excitation: 492 nm, Emission: 517 nm)

    Procedure:

    • Cell Seeding: Seed the URAT1-expressing HEK293T cells and mock-transfected HEK293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS. Also, prepare a vehicle control (e.g., HBSS with 0.1% DMSO).

    • Assay Initiation:

      • Carefully remove the culture medium from the wells.

      • Wash the cells twice with 100 µL of pre-warmed HBSS.

      • Add 50 µL of the compound dilutions or vehicle control to the respective wells.

      • Pre-incubate the plate at 37°C for 15 minutes.

    • Substrate Addition: Add 50 µL of 6-CFL solution in HBSS to all wells to reach a final desired concentration (e.g., at its Km value).

    • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

    • Assay Termination and Lysis:

      • Remove the substrate and inhibitor solution from the wells.

      • Wash the cells three times with 100 µL of ice-cold HBSS.

      • Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis:

      • Subtract the average fluorescence of the mock-transfected cells (background) from the fluorescence of the URAT1-expressing cells.

      • Normalize the data to the vehicle control (100% activity).

      • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    Protocol 2: Radiolabeled Uric Acid Uptake Assay

    This protocol outlines a general procedure for a radiolabeled uric acid uptake assay.

    Materials:

    • HEK293 cells transiently or stably expressing human URAT1

    • 24-well plates

    • Transport buffer (e.g., Cl-free buffer: 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4)

    • [14C]-Uric acid

    • This compound and other test compounds

    • Scintillation cocktail

    • Scintillation counter

    Procedure:

    • Cell Seeding: Seed URAT1-expressing cells in 24-well plates and culture until they reach approximately 90% confluency.

    • Compound Preparation: Prepare serial dilutions of this compound in the transport buffer.

    • Assay Initiation:

      • Aspirate the culture medium and wash the cells twice with the transport buffer.

      • Add the compound dilutions or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

    • Uptake Reaction:

      • Initiate the uptake by adding the transport buffer containing [14C]-uric acid (at a concentration around the Km) to each well.

      • Incubate for a short, optimized period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

    • Assay Termination:

      • Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

    • Cell Lysis and Scintillation Counting:

      • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

      • Transfer the lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine the protein concentration in each well to normalize the counts per minute (CPM).

      • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

    Visualizations

    URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 (SLC22A12) Uric Acid (Urine)->URAT1 Reabsorption URAT1->Uric Acid (Urine) Intracellular Uric Acid Intracellular Uric Acid URAT1->Intracellular Uric Acid Uric Acid (Blood) Uric Acid (Blood) Intracellular Uric Acid->Uric Acid (Blood) Efflux (via other transporters) Organic Anion Organic Anion (e.g., Lactate) Organic Anion->URAT1 Exchange This compound This compound This compound->URAT1 Inhibition

    Caption: Mechanism of this compound action on the URAT1 transporter in the renal proximal tubule.

    URAT1_Assay_Workflow start Start seed_cells Seed URAT1-expressing cells in a multi-well plate start->seed_cells incubate_cells Incubate cells for 24h seed_cells->incubate_cells wash_cells1 Wash cells with assay buffer incubate_cells->wash_cells1 add_inhibitor Add this compound (or vehicle) at various concentrations wash_cells1->add_inhibitor pre_incubate Pre-incubate for 15 min add_inhibitor->pre_incubate add_substrate Add labeled substrate ([14C]-uric acid or fluorescent probe) pre_incubate->add_substrate incubate_substrate Incubate for optimal time add_substrate->incubate_substrate stop_reaction Stop uptake and wash cells incubate_substrate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_signal Measure signal (Radioactivity or Fluorescence) lyse_cells->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

    Caption: General experimental workflow for a URAT1 inhibition assay.

    Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent URAT1 Assay Results check_cells Check Cell Health & Consistency (Viability, Passage #, Density) start->check_cells check_transporter Verify URAT1 Expression (Western Blot / qPCR) start->check_transporter check_protocol Review Assay Protocol (Substrate Conc., Incubation Times, Buffers) start->check_protocol check_compound Assess Compound Integrity (Storage, Solvent Effects) start->check_compound check_data Re-evaluate Data Analysis (Curve Fitting, Outliers) start->check_data solution_cells Use fresh, low-passage cells; Optimize seeding density check_cells->solution_cells solution_transporter Use stable cell line; Normalize to expression levels check_transporter->solution_transporter solution_protocol Optimize and standardize all protocol steps check_protocol->solution_protocol solution_compound Use fresh compound stocks; Maintain consistent solvent concentration check_compound->solution_compound solution_data Use appropriate statistical model; Define outlier criteria check_data->solution_data

    Caption: A logical troubleshooting workflow for addressing inconsistent results.

    References

    Validation & Comparative

    Head-to-head comparison of Lesinurad and probenecid on URAT1 inhibition in vitro

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of Lesinurad and Probenecid in inhibiting the URAT1 transporter, supported by experimental data.

    Gout, a prevalent and painful inflammatory arthritis, is characterized by hyperuricemia, an excess of uric acid in the blood. A key therapeutic strategy involves enhancing the renal excretion of uric acid by inhibiting the urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption in the kidneys.[1][2][3] This guide provides a head-to-head comparison of two such inhibitors, this compound and Probenecid, focusing on their in vitro efficacy in blocking URAT1 function.

    Executive Summary

    In vitro studies consistently demonstrate that this compound is a more potent inhibitor of the human URAT1 transporter than Probenecid. This is evidenced by its significantly lower half-maximal inhibitory concentration (IC50) values in cell-based assays. Both drugs act as competitive inhibitors, directly competing with uric acid for binding to the URAT1 transporter.[3] The superior potency of this compound suggests a more efficient blockade of uric acid reabsorption at the molecular level.

    Data Presentation: Quantitative Comparison

    The following table summarizes the in vitro inhibitory potency of this compound and Probenecid on the human URAT1 transporter as reported in various studies.

    CompoundIC50 (µM) on human URAT1Reference
    This compound3.5[3]
    This compound7.18[4]
    Probenecid22[3]
    Probenecid13.23[1]

    IC50 values represent the concentration of the drug required to inhibit 50% of the URAT1 transporter activity in vitro.

    Mechanism of Action on URAT1

    Both this compound and Probenecid exert their effects by competitively inhibiting the URAT1 transporter, which is located on the apical membrane of renal proximal tubule cells.[3][5] This transporter plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking URAT1, these drugs increase the fractional excretion of uric acid, thereby lowering serum uric acid levels.

    cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid Uric Acid URAT1 URAT1 Transporter Uric Acid->URAT1 Reabsorption Reabsorbed Uric Acid Reabsorbed Uric Acid URAT1->Reabsorbed Uric Acid This compound This compound This compound->URAT1 Inhibition Probenecid Probenecid Probenecid->URAT1 Inhibition

    Mechanism of URAT1 Inhibition

    Experimental Protocols

    The following is a representative, detailed methodology for an in vitro URAT1 inhibition assay, synthesized from multiple sources.

    1. Cell Culture and Transfection:

    • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Transfection: HEK293 cells are transiently or stably transfected with a plasmid vector encoding the full-length human URAT1 (hURAT1) transporter. Transfection efficiency is monitored, often using a co-transfected reporter gene like Green Fluorescent Protein (GFP).

    2. Uric Acid Uptake Assay:

    • Cell Plating: Transfected HEK293 cells are seeded into 24- or 96-well plates and grown to approximately 80-90% confluency.

    • Pre-incubation: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and then pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test inhibitors (this compound or Probenecid) or vehicle control.

    • Uptake Initiation: The uptake of uric acid is initiated by adding a buffer containing a known concentration of [14C]-labeled uric acid.

    • Incubation: The cells are incubated for a defined period, typically 5-15 minutes, at 37°C to allow for uric acid transport.

    • Uptake Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

    • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The protein concentration in each well is determined to normalize the uric acid uptake.

    • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

    A Seed hURAT1-transfected HEK293 cells B Pre-incubate with this compound or Probenecid A->B C Initiate uptake with [14C]-uric acid B->C D Incubate for 5-15 min at 37°C C->D E Terminate uptake with ice-cold buffer D->E F Lyse cells and measure radioactivity E->F G Calculate % inhibition and determine IC50 F->G

    Experimental Workflow for URAT1 Inhibition Assay

    Gout Signaling Pathway Context

    While this guide focuses on the direct in vitro interaction with URAT1, it's important to understand the broader context of the gout signaling pathway. Hyperuricemia arises from an imbalance between uric acid production (primarily from purine metabolism) and its excretion. URAT1 is a central player in the renal excretion pathway. By inhibiting URAT1, this compound and Probenecid interrupt a key step in the reabsorption process, leading to a reduction in serum uric acid levels and mitigating the downstream inflammatory cascade associated with gout.

    Purine_Metabolism Purine Metabolism Uric_Acid_Production Uric Acid Production Purine_Metabolism->Uric_Acid_Production Hyperuricemia Hyperuricemia Uric_Acid_Production->Hyperuricemia Renal_Excretion Renal Excretion Hyperuricemia->Renal_Excretion Gout_Inflammation Gouty Inflammation Hyperuricemia->Gout_Inflammation URAT1_Reabsorption URAT1-mediated Reabsorption Renal_Excretion->URAT1_Reabsorption URAT1_Reabsorption->Hyperuricemia Contributes to Inhibitors This compound / Probenecid Inhibitors->URAT1_Reabsorption Inhibit

    Simplified Gout Signaling Pathway

    References

    Comparative Analysis of Lesinurad and Benzbromarone's Effects on OAT4

    Author: BenchChem Technical Support Team. Date: November 2025

    A comprehensive guide for researchers and drug development professionals on the comparative inhibitory effects of Lesinurad and Benzbromarone on the organic anion transporter 4 (OAT4).

    This guide provides a detailed comparison of the inhibitory activities of two prominent uricosuric agents, this compound and Benzbromarone, on the human organic anion transporter 4 (OAT4). OAT4 is a key transporter in the renal handling of uric acid and various other organic anions. Understanding the differential effects of these drugs on OAT4 is crucial for elucidating their mechanisms of action and predicting potential drug-drug interactions.

    Data Presentation: Inhibitory Potency

    The following table summarizes the in vitro inhibitory potencies (IC50 values) of this compound and Benzbromarone against the OAT4 and, for comparative purposes, the uric acid transporter 1 (URAT1).

    CompoundTransporterIC50 (μM)
    This compound OAT42.03 - 3.7[1][2][3]
    URAT13.53 - 7.3[1][2][3]
    Benzbromarone OAT43.19[2][3]
    URAT10.29[2][3]

    Experimental Protocols

    The inhibitory activities of this compound and Benzbromarone on OAT4 are typically assessed using in vitro cell-based assays. A detailed methodology for such an experiment is outlined below.

    Cell Culture and Transporter Expression: Human embryonic kidney 293 (HEK293) cells are commonly used as a host system. These cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of the human OAT4 (SLC22A11) gene. Control cells are transfected with an empty vector to account for endogenous transport activity. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    Uptake Assay:

    • Cell Seeding: Transfected and control cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere and form a confluent monolayer.

    • Pre-incubation: Prior to the uptake experiment, the cell monolayers are washed with a pre-warmed buffer, typically a Krebs-Henseleit buffer or Hanks' Balanced Salt Solution (HBSS), to remove the culture medium. The cells are then pre-incubated with the buffer for a short period.

    • Inhibition Assay: The uptake of a radiolabeled OAT4 substrate, such as [³H]estrone-3-sulfate or [¹⁴C]uric acid, is measured in the presence of varying concentrations of the test compounds (this compound or Benzbromarone). The cells are incubated with the substrate and the inhibitor for a defined period (e.g., 1-5 minutes) at 37°C.

    • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

    • Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The transporter-mediated uptake is calculated by subtracting the uptake in control cells (transfected with empty vector) from the uptake in OAT4-expressing cells. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

    Visualizations

    Experimental Workflow

    The following diagram illustrates the typical experimental workflow for determining the inhibitory effect of a compound on OAT4.

    experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with OAT4 Plasmid cell_culture->transfection seeding Seeding into Multi-well Plates transfection->seeding preincubation Pre-incubation with Buffer seeding->preincubation incubation Incubation with Radiolabeled Substrate + Inhibitor (this compound/Benzbromarone) preincubation->incubation termination Termination of Uptake incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation calculation IC50 Calculation scintillation->calculation

    Caption: Workflow for OAT4 Inhibition Assay.

    Mechanism of Action

    The diagram below illustrates the mechanism of action of this compound and Benzbromarone on urate transporters in a renal proximal tubule cell.

    mechanism_of_action cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) URAT1 {URAT1 | Uric Acid Reabsorption} Urate_Blood Uric Acid URAT1->Urate_Blood OAT4 {OAT4 | Uric Acid Reabsorption} OAT4->Urate_Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Urate_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Benzbromarone->OAT4 Inhibits

    Caption: Inhibition of Urate Transporters.

    Comparative Discussion

    Both this compound and Benzbromarone are effective inhibitors of OAT4, a transporter involved in the reabsorption of uric acid in the kidneys.[4][5] this compound exhibits a balanced inhibitory profile against both OAT4 and URAT1.[1][2][3] In contrast, Benzbromarone is a significantly more potent inhibitor of URAT1 compared to OAT4.[2][3]

    The inhibition of OAT4 is clinically relevant as this transporter is also implicated in diuretic-induced hyperuricemia.[6][7][8] By inhibiting OAT4, both drugs can potentially mitigate the rise in serum uric acid levels associated with diuretic use. The dual inhibition of URAT1 and OAT4 by this compound provides a comprehensive mechanism for increasing uric acid excretion.[8][9] While Benzbromarone is a potent uricosuric agent primarily through its strong inhibition of URAT1, its effect on OAT4 further contributes to its overall efficacy.[10]

    Researchers and clinicians should consider these differences in inhibitory profiles when selecting a uricosuric agent, particularly in patients with comorbidities or those on concomitant medications that may interact with these transporters. Further studies are warranted to fully elucidate the clinical implications of the differential inhibition of OAT4 by this compound and Benzbromarone.

    References

    Lesinurad's Selectivity for URAT1: A Comparative Analysis Against Other Renal Transporters

    Author: BenchChem Technical Support Team. Date: November 2025

    For Immediate Release

    This guide provides a detailed comparison of Lesinurad's inhibitory activity on the primary renal urate transporter, URAT1, versus other key renal transporters. The data presented herein is compiled from in vitro studies to offer researchers, scientists, and drug development professionals a clear perspective on this compound's selectivity profile.

    This compound is recognized as a selective uric acid reabsorption inhibitor (SURI).[1] Its primary mechanism of action involves the inhibition of URAT1, a transporter located in the proximal convoluted tubule of the kidneys responsible for the majority of uric acid reabsorption.[1] By inhibiting URAT1, this compound increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.[1][2] However, for a comprehensive understanding of its therapeutic window and potential for drug-drug interactions, it is crucial to evaluate its activity against other renal transporters involved in drug disposition and endogenous compound transport.

    Comparative Inhibitory Activity of this compound

    The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound against URAT1 and other significant renal transporters. For context, the inhibitory activities of two other uricosuric agents, benzbromarone and probenecid, are also included.

    TransporterThis compound IC50 (μM)Benzbromarone IC50 (μM)Probenecid IC50 (μM)Reference
    URAT1 3.530.2913.23[2]
    OAT1 3.90--[2]
    OAT3 3.54--[2]
    OAT4 2.033.1915.54[2]
    ABCG2 > 100--[2]
    GLUT9 > 100Weak activity-[2]

    Data presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity in vitro. A lower IC50 value indicates greater potency.

    Experimental Protocols

    The data presented in this guide was derived from a series of in vitro inhibition assays. The general methodologies are outlined below.

    URAT1, OAT1, OAT3, OAT4, and GLUT9 Inhibition Assays
    • Cell Lines: Human Embryonic Kidney (HEK-293T) cells were utilized for these assays. These cells were transiently transfected with plasmids expressing the specific transporter protein (URAT1, OAT1, OAT3, OAT4, or GLUT9).[2]

    • Assay Principle: The assay measures the uptake of a radiolabeled or fluorescent substrate into the transporter-expressing cells in the presence of varying concentrations of the inhibitor (this compound, benzbromarone, or probenecid).

    • Substrates:

      • URAT1, OAT4, GLUT9: [14C]-uric acid was used as the substrate to measure transport activity.

      • OAT1 and OAT3: A fluorescent substrate was used to measure transport activity.

    • General Procedure:

      • HEK-293T cells were seeded in assay plates and transfected with the appropriate transporter-expressing plasmid.

      • After an incubation period to allow for protein expression, the cells were washed with a buffer solution.

      • The cells were then incubated with the radiolabeled or fluorescent substrate in the presence of different concentrations of the test compound (this compound or comparators).

      • Following the incubation period, the uptake of the substrate was stopped, and the cells were washed to remove any extracellular substrate.

      • The amount of substrate transported into the cells was quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

      • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

    ABCG2 Inhibition Assay
    • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses ABCG2, were used.[2]

    • Assay Principle: This assay measures the transport of a known ABCG2 substrate across a monolayer of Caco-2 cells in the presence and absence of the inhibitor.

    • General Procedure:

      • Caco-2 cells were seeded on permeable supports and allowed to form a confluent monolayer.

      • The transport of a fluorescent ABCG2 substrate was measured in the apical-to-basolateral and basolateral-to-apical directions.

      • The assay was performed in the presence of varying concentrations of this compound.

      • The amount of transported substrate was quantified by fluorescence.

      • The effect of this compound on the net transport ratio was used to determine its inhibitory potential.

    Experimental Workflow and Signaling Pathway Visualization

    The following diagrams illustrate the generalized experimental workflow for the in vitro transporter inhibition assays and the renal handling of uric acid.

    Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Seed HEK-293T Cells transfection Transfect with Transporter Plasmid (e.g., URAT1, OAT1, OAT3) start->transfection expression Allow for Protein Expression transfection->expression wash1 Wash Cells expression->wash1 incubation Incubate with Substrate + this compound (Varying Conc.) wash1->incubation wash2 Stop Uptake & Wash Cells incubation->wash2 quantify Quantify Substrate Uptake wash2->quantify calculate Calculate IC50 Value quantify->calculate

    In Vitro Transporter Inhibition Assay Workflow

    Uric_Acid_Transport cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood Efflux via GLUT9 OAT4->Urate_Blood Efflux via GLUT9 GLUT9 GLUT9 GLUT9->Urate_Blood ABCG2 ABCG2 ABCG2->Urate_Lumen OAT1_3 OAT1/OAT3 OAT1_3->ABCG2 Efflux Urate_Blood->OAT1_3 Secretion This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition This compound->OAT1_3 Inhibition

    Renal Urate Transport and Site of this compound Action

    Discussion

    The in vitro data clearly demonstrates that this compound is a potent inhibitor of URAT1 and OAT4, the two primary transporters responsible for uric acid reabsorption in the kidneys.[2][3][4] Its inhibitory activity against OAT1 and OAT3 is comparable to its activity against URAT1.[2] However, it is important to note that despite the in vitro inhibition of OAT1 and OAT3, clinical studies have shown that this compound does not significantly inhibit these transporters in vivo at therapeutic concentrations.[2] This is attributed to this compound's high plasma protein binding (over 98%), which results in unbound plasma concentrations that are too low to cause clinically relevant inhibition of OAT1 and OAT3.[2]

    Furthermore, this compound shows negligible inhibitory activity against ABCG2 and GLUT9 at concentrations up to 100 μM, indicating a high degree of selectivity for the key urate reabsorption transporters.[2] This selectivity profile is a key differentiator from older uricosuric agents like probenecid, which is known to have more off-target effects and a higher potential for drug-drug interactions due to its broader inhibitory activity.

    References

    A Comparative Guide to the In Vivo Efficacy of Lesinurad and Febuxostat in Hyperuricemic Mouse Models

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the in vivo efficacy of two distinct therapeutic agents for hyperuricemia, Lesinurad and Febuxostat, within the context of a hyperuricemic mouse model. Hyperuricemia, an excess of uric acid in the blood, is a primary precursor to the development of gout, a painful inflammatory arthritis.[1] This document details the differing mechanisms of action, outlines common experimental protocols for preclinical evaluation, and presents quantitative data from relevant studies to aid in research and development.

    Mechanisms of Action: A Dual Approach to Lowering Uric Acid

    This compound and Febuxostat employ fundamentally different strategies to reduce serum uric acid (sUA) levels. Their mechanisms are complementary, targeting both the production and excretion pathways of uric acid.

    • Febuxostat: The Production Inhibitor Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[2][3] This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] By blocking this enzyme, febuxostat effectively curtails the production of uric acid, thereby lowering its concentration in the bloodstream.[2][6]

    • This compound: The Excretion Promoter this compound is a selective uric acid reabsorption inhibitor (SURI).[7] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys.[8][9] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the circulation.[7] By inhibiting URAT1, this compound increases the urinary excretion of uric acid, consequently lowering serum uric acid levels.[8][10] It also inhibits Organic Anion Transporter 4 (OAT4), another protein involved in urate reabsorption.[8][9]

    The distinct functionalities of these two drugs are visualized in the signaling pathway diagram below.

    cluster_0 Purine Metabolism Pathway cluster_1 Renal Uric Acid Handling Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid_Prod Uric Acid (Production) Xanthine->UricAcid_Prod XO UricAcid_Blood Uric Acid (in Bloodstream) XO Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XO  Inhibits URAT1 URAT1 Transporter (in Kidney) UricAcid_Blood->URAT1 Reabsorption UricAcid_Urine Uric Acid (Excreted in Urine) URAT1->UricAcid_Urine Inhibition of Reabsorption leads to Excretion This compound This compound This compound->URAT1  Inhibits

    Caption: Mechanisms of Action for Febuxostat and this compound.

    Experimental Protocols

    Standardized protocols are critical for the reliable in vivo comparison of anti-hyperuricemic agents. A common approach involves the induction of hyperuricemia in mice, which naturally have low uric acid levels due to the presence of the uricase enzyme (which degrades uric acid).

    A. Induction of Hyperuricemic Mouse Model

    A widely used and effective method for inducing hyperuricemia in mice involves the dual administration of a uricase inhibitor and a purine precursor.[11][12][13]

    • Animal Model: Male C57BL/6J mice are commonly used.

    • Uricase Inhibition: Potassium oxonate (PO), a competitive uricase inhibitor, is administered to prevent the breakdown of uric acid.[11][14] It is typically given via oral gavage or intraperitoneal injection.

    • Purine Loading: To increase the substrate for uric acid production, a purine-rich compound like adenine or hypoxanthine is co-administered, usually orally.[11][13]

    • Duration: The induction period typically lasts from one to three weeks to establish a stable hyperuricemic state.[12][15]

    • Monitoring: Serum uric acid and blood urea nitrogen (BUN) levels are monitored weekly to confirm the establishment of the model.[16]

    B. Drug Administration and Efficacy Assessment

    • Grouping: Once hyperuricemia is established, mice are randomized into several groups: a control group (vehicle), a hyperuricemic model group, a Febuxostat treatment group, a this compound treatment group, and often a combination therapy group.

    • Administration: this compound, Febuxostat (or a comparable xanthine oxidase inhibitor like allopurinol), or their combination are administered orally once daily for a defined period, such as seven consecutive days.[16]

    • Sample Collection: At the end of the treatment period, blood samples are collected to measure sUA, BUN, and other relevant biomarkers. Kidney tissues may be harvested for histological examination or gene expression analysis.[16][17]

    The general workflow for such an experiment is illustrated below.

    cluster_treatments 7-Day Treatment Period Start Start: Select Mice Induction Induce Hyperuricemia (Potassium Oxonate + Adenine/Hypoxanthine) Start->Induction Randomization Randomize into Treatment Groups Induction->Randomization Model Model Group (Vehicle) Randomization->Model Grp 1 This compound This compound Group Randomization->this compound Grp 2 Febuxostat Febuxostat Group Randomization->Febuxostat Grp 3 Combo Combination Group Randomization->Combo Grp 4 Collection Endpoint: Sample Collection (Blood, Kidney) Model->Collection This compound->Collection Febuxostat->Collection Combo->Collection Analysis Data Analysis: - sUA, BUN Levels - Histology - Gene Expression Collection->Analysis End End Analysis->End

    Caption: General Experimental Workflow for In Vivo Drug Comparison.

    Quantitative Data Presentation

    While direct head-to-head comparative studies of this compound and Febuxostat monotherapy in mouse models are not widely published, valuable insights can be drawn from studies evaluating each drug's mechanism individually or in combination. The following table summarizes data from a study that assessed the efficacy of this compound and Allopurinol (a xanthine oxidase inhibitor with the same mechanism as Febuxostat) in a potassium oxonate-induced hyperuricemic mouse model.[16]

    Treatment GroupSerum Uric Acid (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
    Control 1.31 ± 0.0821.4 ± 0.9
    Hyperuricemic Model 4.12 ± 0.1145.2 ± 1.5
    Model + this compound 2.53 ± 0.0931.6 ± 1.1
    Model + Allopurinol 2.39 ± 0.0729.8 ± 1.0
    Model + this compound + Allopurinol 1.45 ± 0.0623.5 ± 0.8
    (Data adapted from a study evaluating this compound and the xanthine oxidase inhibitor Allopurinol. Values are presented as mean ± SEM)[16]

    The data clearly demonstrates that both this compound and the xanthine oxidase inhibitor significantly reduced serum uric acid and BUN levels compared to the untreated hyperuricemic model group.[16] Notably, the combination therapy exhibited a synergistic effect, restoring uric acid and BUN levels to near those of the control group.[16] This highlights the potential of a dual-mechanism approach, simultaneously reducing production and increasing excretion of uric acid.[18][19]

    Conclusion

    Both Febuxostat and this compound are effective agents for lowering serum uric acid levels, operating through distinct and complementary mechanisms. Febuxostat reduces the systemic production of uric acid by inhibiting xanthine oxidase, while this compound enhances its renal excretion by blocking URAT1. Preclinical evaluation in hyperuricemic mouse models confirms the efficacy of both approaches. The most profound reduction in serum uric acid is observed when these two mechanisms are combined, suggesting that a dual-target strategy is a highly effective therapeutic option for managing severe hyperuricemia.[16][18] This guide provides a foundational understanding for researchers designing further preclinical studies to explore the individual and synergistic effects of these compounds.

    References

    A Comparative Guide to HPLC and UHPLC-MS/MS Methods for the Quantification of Lesinurad

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of Lesinurad, a selective uric acid reabsorption inhibitor. The information presented is based on published analytical method validation studies.

    Introduction to this compound and Analytical Methodologies

    This compound is a medication used in the treatment of hyperuricemia associated with gout.[1][2][3] It functions by inhibiting the URAT1 transporter in the kidneys, which is responsible for the reabsorption of uric acid.[4] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

    High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Detection is often performed using a UV-visible detector.

    Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a more advanced technique that combines the high separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This method offers significant advantages in terms of speed, resolution, and sensitivity, particularly for complex matrices like plasma.[1][3]

    Comparative Performance Data

    The following tables summarize the key performance parameters of published HPLC and UHPLC-MS/MS methods for this compound quantification.

    Table 1: Method Performance Characteristics

    ParameterHPLC MethodUHPLC-MS/MS Method
    Linearity Range 1–20 µg/mL[2]50–50,000 ng/mL[1]
    Limit of Detection (LOD) 0.059 µg/mL[2]Not Reported
    Limit of Quantification (LOQ) Not specified, but LLOQ is 50 ng/mL[1]
    Correlation Coefficient (r²) 0.9998[2]>0.99 (Implied from linearity data)
    Accuracy 100.69% and 100.49% for this compound and Allopurinol respectively[4][5]93.23–102.93% (inter-day)[6]
    Precision (%RSD) 0.5% and 0.8% (inter-day)[4]≤ 7.79% (inter-day)[6]
    Retention Time 6.156 ± 0.035 min[2]2.90 min[1]
    Run Time 10 min[5]5 min[1]

    Experimental Protocols

    Below are the detailed methodologies for the compared HPLC and UHPLC-MS/MS methods.

    HPLC Method Protocol

    A validated stability-indicating HPLC method was developed for the determination of this compound.[2]

    • Instrumentation : LDC Analytical HPLC system with a diode-array UV-visible detector.[2]

    • Column : BDS Hypersil C18 column (250 × 4.6 mm, 5µm particle size).[2]

    • Mobile Phase : A mixture of acetonitrile and water in a 65:35 (v/v) ratio.[2]

    • Flow Rate : 1 mL/min.[2]

    • Detection : UV detection at a wavelength of 290 nm.[2]

    • Injection Volume : 20 µL.[4][5]

    • Sample Preparation : A standard stock solution of this compound (100 μg/mL) was prepared by dissolving 10 mg of the drug powder in 50 mL of methanol in a 100-mL volumetric flask and completing to volume with methanol. Working concentrations were prepared by dilutions with the mobile phase.[2]

    UHPLC-MS/MS Method Protocol

    A sensitive and specific UHPLC-MS/MS assay was established for the determination of this compound in rat plasma.[1][3]

    • Instrumentation : UHPLC system coupled with a tandem mass spectrometer.

    • Column : Rapid Resolution HT C18 column (3.0 × 100 mm, 1.8 µm).[1][3]

    • Mobile Phase : A mixture of methanol and water in a 70:30 (v/v) ratio.[1][3]

    • Flow Rate : 0.3 mL/min.[1][3]

    • Injection Volume : 5 µL.[1]

    • Mass Spectrometric Detection :

      • Ionization Source : Electrospray ionization (ESI) in positive mode.[1][3]

      • Detection Mode : Multiple Reaction Monitoring (MRM).[1][3]

      • Precursor to Product Ion Transition : m/z 405.6 → 220.9 for this compound.[1][3]

    • Sample Preparation (Plasma) : Liquid-liquid extraction using ethyl acetate.[1][3]

    Workflow and Process Diagrams

    The following diagrams illustrate the experimental workflows for the HPLC and UHPLC-MS/MS methods and the logical flow of a cross-validation process.

    HPLC_Workflow cluster_hplc HPLC Analysis prep Sample Preparation (Dissolution & Dilution) hplc HPLC System injection Injection (20 µL) column C18 Column (250 x 4.6 mm) Mobile Phase: ACN:Water (65:35) Flow Rate: 1 mL/min injection->column detection UV Detection (290 nm) column->detection analysis Data Analysis (Peak Area vs. Concentration) detection->analysis

    HPLC Experimental Workflow

    UHPLC_MSMS_Workflow cluster_uhplc UHPLC Separation cluster_msms MS/MS Detection prep Plasma Sample Preparation (Liquid-Liquid Extraction) uhplc UHPLC System injection Injection (5 µL) column C18 Column (100 x 3.0 mm) Mobile Phase: MeOH:Water (70:30) Flow Rate: 0.3 mL/min injection->column msms Tandem Mass Spectrometer ionization ESI Source (Positive Mode) column->ionization detection MRM Detection (m/z 405.6 -> 220.9) ionization->detection analysis Data Analysis (Ion Ratio vs. Concentration) detection->analysis

    UHPLC-MS/MS Experimental Workflow

    Cross_Validation_Logic cluster_methods Analytical Methods HPLC Validated HPLC Method results_hplc Quantitative Results (HPLC) HPLC->results_hplc UHPLC Validated UHPLC-MS/MS Method results_uhplc Quantitative Results (UHPLC-MS/MS) UHPLC->results_uhplc samples Identical Set of Samples samples->HPLC samples->UHPLC comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) results_hplc->comparison results_uhplc->comparison conclusion Conclusion on Method Interchangeability comparison->conclusion

    Logical Flow of Cross-Validation

    Conclusion

    Both HPLC and UHPLC-MS/MS methods are suitable for the quantification of this compound, with the choice of method depending on the specific application.

    The HPLC-UV method is robust, and cost-effective, and demonstrates good linearity, precision, and accuracy for the analysis of this compound in pharmaceutical dosage forms.[2]

    The UHPLC-MS/MS method offers significantly higher sensitivity (lower LLOQ), a wider linear range, and a shorter run time, making it the preferred choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where low concentrations of the analyte need to be measured in a complex matrix.[1][3]

    While a direct cross-validation study has not been published, the individual validation data for each method demonstrates their suitability for their intended purposes. A true cross-validation would involve analyzing the same set of samples by both methods to statistically compare the results and ensure interchangeability.

    References

    Evaluating the off-target profile of Lesinurad against a panel of receptors and enzymes

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive evaluation of the off-target profile of Lesinurad, a selective uric acid reabsorption inhibitor (SURI), against a panel of receptors and enzymes. For comparative purposes, this guide includes data on other uricosuric agents, namely Probenecid, Benzbromarone, and the newer selective inhibitors Verinurad and Dotinurad. The information is presented to aid in the objective assessment of this compound's selectivity and potential for off-target effects.

    Executive Summary

    This compound is a selective inhibitor of the uric acid transporter 1 (URAT1) and also exhibits inhibitory activity against organic anion transporter 4 (OAT4).[1][2] Its selectivity profile is considered more favorable than older uricosuric agents like Probenecid and Benzbromarone, particularly concerning its minimal interaction with organic anion transporters 1 (OAT1) and 3 (OAT3), which are often implicated in drug-drug interactions.[1][2] Furthermore, this compound demonstrates a low risk for mitochondrial toxicity and peroxisome proliferator-activated receptor-gamma (PPARγ) induction compared to Benzbromarone.[1][2] However, in vitro studies have shown that this compound can act as a selective PPARγ modulator.[3][4] It is also known to be an inducer of several cytochrome P450 (CYP) enzymes, most notably CYP3A.[5]

    Newer selective URAT1 inhibitors, such as Verinurad and Dotinurad, have been developed with the aim of further improving selectivity and reducing off-target effects. Dotinurad, in particular, has demonstrated high selectivity for URAT1 with weak inhibition of other transporters like ABCG2, OAT1, and OAT3.[6][7]

    Comparative Off-Target Profile

    The following table summarizes the available quantitative data (IC50 values in µM) for this compound and its alternatives against a panel of key transporters and enzymes. Lower IC50 values indicate higher potency.

    TargetThis compoundProbenecidBenzbromaroneVerinuradDotinurad
    Urate Transporters
    URAT17.3[8]13.23[2]0.190 - 0.425[7][9]Potent (nM range)[10][11]0.0372[7]
    OAT43.7[8]15.54[2]3.19[2]--
    OAT1>100[2]Inhibitor[12]Weak/No Inhibition-4.08[7]
    OAT3>100[2]Inhibitor[12]Weak/No Inhibition-1.32[7]
    ABCG2No effect[1]---4.16[7]
    Nuclear Receptors
    PPARγAgonist (EC50 = 21 µM)[3]No effectAgonist--
    CYP Enzymes
    CYP3A4Inducer[5]---Weak Inhibitor[13]
    CYP2C8Inhibitor/Inducer[5]----
    CYP2C9Inhibitor/Inducer[5]-Inhibitor[14][15]--
    Other Targets
    TRPV2-Agonist---
    Panx1-Blocker---

    Experimental Protocols

    The data presented in this guide are derived from various in vitro assays. Below are generalized methodologies for the key experiments cited.

    Transporter Inhibition Assay (e.g., URAT1, OAT1/3/4, ABCG2)

    This assay is designed to determine the concentration at which a test compound inhibits the activity of a specific transporter by 50% (IC50).

    • Cell Culture: A stable cell line (e.g., HEK293) overexpressing the transporter of interest is cultured under standard conditions.

    • Assay Preparation: Cells are seeded into multi-well plates and allowed to reach confluence.

    • Inhibition Experiment:

      • The cell monolayers are washed with a pre-warmed buffer.

      • Cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

      • A radiolabeled or fluorescent substrate of the specific transporter (e.g., [14C]-uric acid for URAT1) is added to initiate the transport reaction.

      • The uptake is allowed to proceed for a defined time at a controlled temperature.

    • Termination and Measurement:

      • The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

      • The cells are lysed, and the intracellular accumulation of the labeled substrate is quantified using a scintillation counter or fluorescence plate reader.

    • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    Enzyme Inhibition Assay (e.g., CYP450 isoforms)

    This assay measures the ability of a test compound to inhibit the metabolic activity of a specific enzyme.

    • Enzyme Source: Recombinant human CYP enzymes or human liver microsomes are used as the enzyme source.

    • Incubation:

      • The enzyme source is pre-incubated with a range of concentrations of the test compound in a suitable buffer system containing necessary cofactors (e.g., NADPH regenerating system).

      • The reaction is initiated by the addition of a specific probe substrate for the CYP isoform being tested.

    • Metabolite Quantification:

      • The reaction is incubated for a specific time and then terminated.

      • The formation of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated from the resulting dose-response curve.

    Nuclear Receptor Activation Assay (e.g., PPARγ)

    This assay determines the ability of a compound to activate a specific nuclear receptor.

    • Cell Line: A reporter cell line is used, which is engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element specific to that receptor.

    • Treatment: The reporter cells are treated with various concentrations of the test compound.

    • Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

    Visualizations

    Uric Acid Reabsorption Pathway and Drug Targets

    Uric Acid Reabsorption in the Proximal Tubule and Drug Targets cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell GLUT9 GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood ABCG2 ABCG2 ABCG2->Urate_Lumen Urate_Cell->GLUT9 Efflux Urate_Cell->ABCG2 Secretion OAT1_3 OAT1/3 Urate_Blood->OAT1_3 Secretion OAT1_3->Urate_Cell This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Dotinurad Dotinurad Dotinurad->URAT1 Inhibits

    Caption: Renal Urate Transport and Sites of Drug Action.

    Experimental Workflow for Off-Target Profiling

    General Workflow for In Vitro Off-Target Profiling start Test Compound (e.g., this compound) receptor_panel Receptor Binding Assays (e.g., Radioligand Binding) start->receptor_panel enzyme_panel Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) start->enzyme_panel transporter_panel Transporter Inhibition Assays (e.g., OAT, OCT Panels) start->transporter_panel cyp_panel CYP450 Inhibition/Induction Assays start->cyp_panel data_analysis Data Analysis (IC50/Ki/EC50 Determination) receptor_panel->data_analysis enzyme_panel->data_analysis transporter_panel->data_analysis cyp_panel->data_analysis selectivity_profile Generation of Selectivity Profile data_analysis->selectivity_profile hit_validation Hit Validation & Secondary Assays selectivity_profile->hit_validation risk_assessment Off-Target Risk Assessment hit_validation->risk_assessment

    References

    A Comparative Analysis of Lesinurad and Dotinurad on URAT1 Transporter Kinetics

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed comparison of Lesinurad and Dotinurad, two uricosuric agents that target the URAT1 transporter to manage hyperuricemia, a hallmark of gout. The following sections present a comprehensive overview of their respective mechanisms of action, comparative kinetic data, and the experimental methodologies used to ascertain these parameters.

    Mechanism of Action: Targeting Renal Urate Reabsorption

    Both this compound and Dotinurad exert their therapeutic effects by inhibiting the Urate Transporter 1 (URAT1), a protein located in the apical membrane of proximal tubule cells in the kidneys. URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][2][3][4][5] By inhibiting URAT1, these drugs increase the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][3][6]

    This compound is a selective uric acid reabsorption inhibitor (SURI) that inhibits both URAT1 and Organic Anion Transporter 4 (OAT4).[1][2][7] OAT4 is another transporter involved in uric acid reabsorption and is associated with diuretic-induced hyperuricemia.[1][2][7]

    Dotinurad is described as a potent and selective URAT1 inhibitor (SURI).[3][8][9][10][11] Its high selectivity for URAT1 over other renal transporters is a key characteristic, potentially minimizing off-target effects and drug-drug interactions.[3][12][13] Dotinurad has been shown to have minimal effects on other transporters involved in urate secretion, such as ABCG2, OAT1, and OAT3.[12][13]

    The following diagram illustrates the comparative mechanisms of action of this compound and Dotinurad on renal urate transporters.

    Comparative Mechanism of this compound and Dotinurad on URAT1 cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Uric_Acid_Blood Uric Acid (in blood) URAT1->Uric_Acid_Blood OAT4 OAT4 OAT4->Uric_Acid_Blood GLUT9 GLUT9 GLUT9->Uric_Acid_Blood Reabsorption ABCG2 ABCG2 OAT1_3 OAT1/3 Uric_Acid_Lumen Uric Acid (in filtrate) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->OAT4 Reabsorption Uric_Acid_Blood->ABCG2 Secretion Uric_Acid_Blood->OAT1_3 Secretion This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition Dotinurad Dotinurad Dotinurad->URAT1 Selective Inhibition Experimental Workflow for URAT1 Inhibition Assay Start Start Cell_Culture HEK-293 Cell Culture Start->Cell_Culture Transfection Transient Transfection (hURAT1 plasmid) Cell_Culture->Transfection Seeding Seed Cells in Multi-well Plates Transfection->Seeding Assay_Prep Wash Cells with Assay Buffer Seeding->Assay_Prep Incubation Incubate with [14C]-Uric Acid + Test Compound Assay_Prep->Incubation Termination Stop Uptake & Wash with Cold Buffer Incubation->Termination Lysis Cell Lysis Termination->Lysis Quantification Scintillation Counting Lysis->Quantification Analysis Data Analysis & IC50 Calculation Quantification->Analysis End End Analysis->End

    References

    Assessing Lesinurad's In Vivo Target Engagement: A Comparative Guide to Biomarker Validation

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of biomarkers used to validate the in vivo target engagement of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). By objectively evaluating the performance of key biomarkers with supporting experimental data, this document serves as a resource for researchers in the field of gout treatment and drug development.

    Introduction to this compound and its Target: URAT1

    This compound is a therapeutic agent approved for the treatment of hyperuricemia associated with gout.[1][2] Its primary mechanism of action is the inhibition of the urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption in the kidneys.[1][3] By blocking URAT1, this compound increases the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][3] Validating that this compound effectively engages its target, URAT1, in vivo is crucial for understanding its pharmacological activity and clinical efficacy.

    Primary In Vivo Biomarkers for this compound's Target Engagement

    The two primary biomarkers used to assess this compound's target engagement in vivo are serum uric acid (sUA) and the fractional excretion of uric acid (FEua).

    • Serum Uric Acid (sUA): This is the most widely used and clinically relevant biomarker for assessing the efficacy of urate-lowering therapies, including this compound. A reduction in sUA levels in response to treatment is a direct indicator of the drug's pharmacological effect and, by extension, its engagement with URAT1.

    • Fractional Excretion of Uric Acid (FEua): This biomarker provides a more mechanistic assessment of this compound's action on the kidney. FEua measures the proportion of filtered uric acid that is excreted in the urine. An increase in FEua following this compound administration directly demonstrates the inhibition of renal uric acid reabsorption, confirming engagement with its target, URAT1.

    Comparative Analysis of In Vivo Biomarkers

    BiomarkerPrincipleAdvantagesDisadvantagesApplication in this compound Development
    Serum Uric Acid (sUA) Measures the concentration of uric acid in the blood. A decrease indicates a net effect of reduced production or increased excretion.Clinically validated endpoint for gout management.[2] Relatively non-invasive (blood sample). Well-established and standardized analytical methods.Indirect measure of target engagement. Can be influenced by factors other than URAT1 inhibition (e.g., diet, xanthine oxidase inhibitors).Primary endpoint in Phase III clinical trials (CLEAR 1, CLEAR 2, CRYSTAL) to demonstrate clinical efficacy.[2][4]
    Fractional Excretion of Uric Acid (FEua) Calculates the ratio of uric acid clearance to creatinine clearance, reflecting the efficiency of renal excretion.Direct measure of the drug's mechanistic effect on renal urate handling.[1] More sensitive to acute changes in URAT1 activity.Requires both blood and urine samples. Calculation can be more complex than a single sUA measurement. Less established as a primary clinical endpoint for regulatory approval.Used in Phase I clinical trials to demonstrate proof of mechanism and dose-dependent effects on renal uric acid excretion.[1]

    Quantitative Data from Clinical Trials

    The efficacy of this compound in reducing sUA levels, and thus demonstrating target engagement, has been robustly demonstrated in several Phase III clinical trials.

    Table 1: Proportion of Patients Achieving Target sUA Levels (<6.0 mg/dL) at 6 Months in the CLEAR 1 & 2 Trials (this compound in Combination with Allopurinol)
    Treatment GroupCLEAR 1 StudyCLEAR 2 Study
    Placebo + Allopurinol27.9%23.3%
    This compound 200 mg + Allopurinol54.2% (p < 0.0001)55.4% (p < 0.0001)
    This compound 400 mg + Allopurinol59.2% (p < 0.0001)66.5% (p < 0.0001)

    Data sourced from Saag et al., 2014 and the CLEAR 1 study publication.[4][5]

    Table 2: Proportion of Patients Achieving Target sUA Levels (<5.0 mg/dL) at 6 Months in the CRYSTAL Trial (this compound in Combination with Febuxostat)
    Treatment GroupPercentage of Patients Achieving Target sUA
    Placebo + Febuxostat46.8%
    This compound 200 mg + Febuxostat56.6%
    This compound 400 mg + Febuxostat76.1% (p < 0.0001 vs. Placebo + Febuxostat)

    Data sourced from the CRYSTAL clinical trial publication.[6]

    Table 3: Dose-Dependent Increase in Fractional Excretion of Uric Acid (FEua) in Healthy Volunteers
    This compound Dose (single oral dose)Peak Increase in FEua from Baseline
    200 mg3.6-fold
    400 mgData not specified in the same format
    600 mg5.6-fold

    Data from a Phase 1 study in healthy volunteers.[1]

    Experimental Protocols

    Measurement of Serum Uric Acid (sUA)

    Principle: The concentration of uric acid in serum is determined using an enzymatic method with uricase. Uricase catalyzes the oxidation of uric acid to allantoin, which results in a measurable change, typically monitored spectrophotometrically.

    Detailed Methodology:

    • Sample Collection and Preparation:

      • Collect whole blood via venipuncture into a serum separator tube.

      • Allow the blood to clot at room temperature for 30-60 minutes.

      • Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.

      • Carefully aspirate the serum and transfer it to a clean, labeled tube. If not analyzed immediately, serum can be stored at 2-8°C for up to 5 days or frozen at -20°C or lower for longer-term storage.

    • Analytical Procedure (Automated Analyzer):

      • The analysis is typically performed on a validated clinical chemistry analyzer.

      • The uricase-based enzymatic reaction is initiated by the addition of reagents. The change in absorbance is measured, often at a specific wavelength (e.g., 293 nm for the disappearance of uric acid or a different wavelength for a colorimetric product).

      • The concentration of uric acid is calculated based on a calibration curve generated using certified reference materials.

    • Quality Control:

      • Run at least two levels of quality control materials (normal and abnormal) with each batch of samples.

      • The results of the quality control samples must fall within predefined acceptance limits for the patient results to be considered valid.

      • Participation in external quality assessment (EQA) or proficiency testing programs is essential to ensure inter-laboratory comparability.

    Calculation of Fractional Excretion of Uric Acid (FEua)

    Principle: FEua is calculated from the concentrations of uric acid and creatinine in simultaneously collected serum and urine samples.

    Detailed Methodology:

    • Sample Collection:

      • Collect a blood sample for serum uric acid and creatinine measurement as described above.

      • Collect a spot urine sample. For more accurate results, a timed urine collection (e.g., 24-hour) can be used, but spot samples are often sufficient and more practical.[5]

    • Laboratory Analysis:

      • Measure the concentration of uric acid and creatinine in both the serum and urine samples using validated analytical methods.

    • Calculation:

      • The formula for calculating FEua is: FEua (%) = [(Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine)] x 100

      • Ensure that all concentration units are consistent before performing the calculation.

    In Vitro Assessment of Target Engagement

    While this guide focuses on in vivo biomarkers, it is important to note that in vitro assays are fundamental for the initial characterization of a URAT1 inhibitor's potency.

    Uric Acid Uptake Assay in URAT1-Expressing Cells

    Principle: This cell-based assay directly measures the ability of a compound to inhibit the transport of radiolabeled or non-labeled uric acid into cells that have been engineered to express the human URAT1 transporter.

    Detailed Methodology:

    • Cell Culture:

      • Human embryonic kidney (HEK293) cells are commonly used and are stably transfected to express the human URAT1 transporter (SLC22A12). Control cells (e.g., mock-transfected or parental HEK293 cells) are cultured in parallel.

    • Uptake Experiment:

      • Plate the URAT1-expressing and control cells in a multi-well format.

      • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

      • Initiate the uptake by adding a solution containing a known concentration of uric acid (often [14C]-uric acid).

      • After a defined incubation period (e.g., 5-30 minutes) at a controlled temperature (e.g., 37°C), stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.

    • Quantification:

      • Lyse the cells to release the intracellular contents.

      • If using radiolabeled uric acid, quantify the amount of radioactivity in the cell lysate using a scintillation counter.

      • If using non-labeled uric acid, the intracellular uric acid concentration can be measured using methods like HPLC-MS/MS.

    • Data Analysis:

      • The URAT1-specific uptake is calculated by subtracting the uptake in control cells from the uptake in URAT1-expressing cells.

      • The inhibitory potency of the compound is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve to calculate the IC50 value.

    Visualizing the Pathways and Processes

    Signaling Pathway of Uric Acid Reabsorption and this compound's Action

    cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) URAT1 URAT1 Transporter UricAcid_Blood Serum Uric Acid URAT1->UricAcid_Blood UricAcid_Urine Uric Acid UricAcid_Urine->URAT1 Reabsorption Excretion Increased Uric Acid Excretion UricAcid_Urine->Excretion This compound This compound This compound->URAT1 Inhibition

    Caption: this compound inhibits URAT1, blocking uric acid reabsorption and increasing its excretion.

    Experimental Workflow for sUA Biomarker Validation

    PatientRecruitment Patient Recruitment (Gout with Hyperuricemia) Baseline Baseline sUA Measurement PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration (this compound or Placebo) Randomization->Treatment FollowUp Follow-up sUA Measurements (e.g., Monthly) Treatment->FollowUp DataAnalysis Statistical Analysis (Comparison of sUA reduction) FollowUp->DataAnalysis Validation Validation of Target Engagement (Significant sUA decrease) DataAnalysis->Validation

    Caption: Workflow for validating this compound's target engagement using sUA in clinical trials.

    Logical Comparison of In Vivo Biomarkers

    cluster_sUA Serum Uric Acid (sUA) cluster_FEua Fractional Excretion of Uric Acid (FEua) Biomarker In Vivo Biomarker for This compound Target Engagement sUA_Adv Advantages: - Clinically Validated - Non-invasive (Blood) - Standardized Assays FEua_Adv Advantages: - Direct Mechanistic Insight - Sensitive to Acute Changes sUA_Dis Disadvantages: - Indirect Measure - Influenced by Other Factors FEua_Dis Disadvantages: - Requires Blood and Urine - More Complex Calculation

    Caption: Comparison of the advantages and disadvantages of sUA and FEua as biomarkers.

    Conclusion

    The validation of this compound's target engagement in vivo relies on a combination of biomarkers, with serum uric acid serving as the primary indicator of clinical efficacy and fractional excretion of uric acid providing crucial mechanistic insight. The robust data from clinical trials, supported by preclinical in vitro characterization, confirms that this compound effectively engages and inhibits its target, URAT1, leading to a significant reduction in serum uric acid levels. This guide provides researchers and drug development professionals with a comparative framework for understanding and applying these key biomarkers in the evaluation of URAT1 inhibitors.

    References

    Navigating the Labyrinth of Hyperuricemia Models: A Guide to Reproducibility in Potassium Oxonate-Induced Studies

    Author: BenchChem Technical Support Team. Date: November 2025

    A critical examination of the potassium oxonate-induced hyperuricemia model reveals significant variability in experimental protocols across research laboratories, impacting the direct comparability and reproducibility of findings. This guide provides a comprehensive overview of the diverse methodologies employed, presents key experimental data in a comparative format, and offers insights into the factors influencing outcomes for researchers, scientists, and drug development professionals.

    Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a crucial area of research due to its association with gout, cardiovascular diseases, and kidney disease. The potassium oxonate-induced hyperuricemia model is a widely utilized tool in these investigations. Potassium oxonate, a uricase inhibitor, effectively elevates uric acid levels in animals, mimicking the human condition. However, a thorough review of published studies indicates a lack of standardized protocols, leading to variations in the severity of hyperuricemia and other physiological parameters. This guide aims to dissect these variations to enhance the understanding of this model and promote methodological consistency.

    Unraveling the Experimental Tapestry: A Comparative Look at Protocols

    The reproducibility of the potassium oxonate model is intrinsically linked to the specific experimental design. Key factors that differ across studies include the choice of animal species and strain, the dosage and administration route of potassium oxonate, the duration of the study, and the use of co-administering agents to enhance the hyperuricemic state.

    Parameter Study Variation 1 Study Variation 2 Study Variation 3 Study Variation 4
    Animal Model Male SD RatsKunming MiceMale Wistar RatsTree Shrews
    Potassium Oxonate (PO) Dose 750 mg/kg/day200 mg/kg/day (with yeast extract)250 mg/kg80 mg/kg
    Administration Route IntragastricIntraperitonealOral gavageIntraperitoneal
    Co-administering Agent NoneYeast extract powder (21 g/kg/day)HypoxanthineNone
    Duration 14 consecutive days6 weeks8 weeksAcute (single dose)
    Control Group Normal salineDistilled waterBlank controlControl group
    Positive Control BenzbromaroneFebuxostatAllopurinolAllopurinol

    This table summarizes the diverse experimental protocols used in different studies to induce hyperuricemia using potassium oxonate, highlighting the significant variations that can affect reproducibility.

    Gauging the Outcomes: A Quantitative Comparison

    The methodological differences directly translate into varied quantitative outcomes, particularly in serum uric acid (SUA) levels. The following table presents a snapshot of reported SUA levels from different studies, illustrating the spectrum of hyperuricemia achieved.

    Study Reference Animal Model Treatment Group Serum Uric Acid (SUA) Level (mean ± SD/SEM) Fold Increase vs. Control
    Yan et al.SD RatsHyperuricemia Model~130 µmol/L~2.2x
    Allopurinol Treated~80 µmol/L
    Zhang et al.Wistar RatsHyperuricemia Model~25 mg/dL~5x
    Blank Control~5 mg/dL
    Chen et al.MiceHyperuricemia Model>150 µmol/L>2x
    Control<75 µmol/L
    UnspecifiedTree ShrewsPotassium Oxonate (80 mg/kg)~480 µmol/L (at 2h)~3.6x
    Control~133 µmol/L

    This table provides a comparative view of serum uric acid levels achieved in different studies using the potassium oxonate model. The significant differences in baseline and induced SUA levels underscore the impact of protocol variations.

    Visualizing the Mechanisms and Workflows

    To further clarify the processes involved, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the potassium oxonate-induced hyperuricemia model.

    G cluster_purine Purine Metabolism cluster_enzyme Enzymatic Conversion cluster_inhibition Pharmacological Intervention Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Allantoin Allantoin Uric_Acid->Allantoin Uricase Xanthine_Oxidase Xanthine Oxidase Potassium_Oxonate Potassium Oxonate Uricase Uricase Potassium_Oxonate->Uricase Inhibits G start Animal Acclimatization grouping Random Grouping (Control, Model, Treatment) start->grouping induction Induction of Hyperuricemia (Potassium Oxonate +/- Co-agent) grouping->induction treatment Treatment Administration (Vehicle, Test Compound, Positive Control) induction->treatment monitoring Monitoring (Body Weight, Food/Water Intake) treatment->monitoring sampling Sample Collection (Blood, Urine, Tissues) monitoring->sampling analysis Biochemical & Histopathological Analysis (SUA, CRE, BUN, Kidney Histology) sampling->analysis end Data Analysis & Interpretation analysis->end

    Comparative Analysis of the Nephrotoxic Potential of Lesinurad and Other Uricosurics

    Author: BenchChem Technical Support Team. Date: November 2025

    A Guide for Researchers and Drug Development Professionals

    This guide provides a comprehensive comparative analysis of the nephrotoxic potential of Lesinurad and other prominent uricosuric agents, namely probenecid and benzbromarone. The information presented is collated from a range of clinical trials and pharmacological studies to support an objective evaluation for research and drug development purposes.

    Executive Summary

    Uricosuric agents are critical in the management of hyperuricemia, primarily in patients with gout. By promoting the renal excretion of uric acid, these drugs effectively lower serum uric acid levels. However, this mechanism of action inherently carries a risk of renal adverse events, primarily due to the increased concentration of uric acid in the renal tubules. This guide details the nephrotoxic profile of this compound, a selective uric acid reabsorption inhibitor (SURI), in comparison to older uricosurics, probenecid and benzbromarone. The analysis reveals that the nephrotoxicity of this compound is dose-dependent, with a more favorable safety profile at the approved 200 mg daily dose when used in combination with a xanthine oxidase inhibitor (XOI). In contrast, benzbromarone carries a risk of acute kidney injury (AKI) related to uric acid crystallization and has been withdrawn from some markets due to hepatotoxicity. Probenecid's use is limited in patients with renal impairment, a population where this compound has been studied.

    Comparative Data on Nephrotoxicity

    The following tables summarize quantitative data from clinical studies on the renal adverse events associated with this compound and provide context for comparison with other uricosurics. Direct head-to-head comparative trials focusing specifically on nephrotoxicity are limited; therefore, the data is compiled from various placebo-controlled and active-comparator studies.

    Table 1: Incidence of Renal-Related Adverse Events with this compound in Combination with a Xanthine Oxidase Inhibitor (XOI)

    Adverse EventThis compound 200 mg + XOIThis compound 400 mg + XOIPlacebo + XOI
    Serum Creatinine Elevation (>1.5x baseline) 4.3%[1]7.8%[1]2.3%[1]
    Serum Creatinine Doubling 1.8%Not specified0%[2]
    Renal Failure (composite term) Numerically lower than placebo[1]Not specifiedNumerically higher than this compound 200mg[1]
    Nephrolithiasis (Kidney Stones) Numerically lower than placebo[1]Not specifiedNumerically higher than this compound 200mg[1]

    Data compiled from various Phase III clinical trials. The 400 mg dose of this compound is not an approved dosage.

    Table 2: Key Nephrotoxicity Characteristics of this compound, Benzbromarone, and Probenecid

    FeatureThis compoundBenzbromaroneProbenecid
    Primary Mechanism of Nephrotoxicity Dose-dependent increase in uricosuria, potential for crystal nephropathy.[2]Acute tubular injury from uric acid crystal obstruction, particularly with inadequate hydration.[3][4]Less directly nephrotoxic; may protect against nephrotoxicity of other drugs by inhibiting their renal uptake.[5][6]
    Key Renal Adverse Events Reversible serum creatinine elevations, renal-related adverse reactions, kidney stones.[7][8]Acute kidney injury, uric acid renal calculi, renal colic.[9][10][11]Reduced efficacy in renal impairment; potential for stone formation.
    Use in Renal Impairment Not recommended for eGFR <45 mL/min.[2] Efficacy is reduced in moderate to severe renal impairment.[2]Contraindicated in moderate to severe renal impairment and in patients with uric acid urolithiasis.[3][10]Generally considered less effective in patients with renal impairment.[12]
    Dose-Dependent Nephrotoxicity Yes, higher incidence of renal events at 400 mg/day dose.[1][2]Risk increases with higher uric acid excretion, which can be dose-related.Not a primary concern.
    Regulatory Status/Warnings Approved at 200 mg/day in combination with an XOI; risk of renal events is a key safety concern.[2]Withdrawn from some markets due to hepatotoxicity; carries warnings for renal adverse effects.[2]Established uricosuric with known limitations in renal impairment.

    Mechanisms of Action and Nephrotoxicity Signaling Pathways

    The primary mechanism of action for these uricosuric agents involves the inhibition of uric acid transporters in the proximal tubule of the kidney, leading to increased uric acid excretion.

    This compound selectively inhibits URAT1 and OAT4, which are key transporters responsible for the reabsorption of uric acid from the renal tubules.[13][14] Benzbromarone also inhibits URAT1.[3] Probenecid is a less specific inhibitor of organic anion transporters, including URAT1.[15]

    The nephrotoxic potential of these drugs is intrinsically linked to their therapeutic action. By increasing the concentration of uric acid in the tubular fluid, they create a risk of supersaturation and crystallization, which can lead to tubular obstruction and acute kidney injury.[3][5]

    G cluster_blood Blood cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) UricAcid_Blood Serum Uric Acid URAT1 URAT1 UricAcid_Blood->URAT1 Reabsorption OAT4 OAT4 UricAcid_Blood->OAT4 Reabsorption GLUT9 GLUT9 (basolateral) UricAcid_Blood->GLUT9 Reabsorption UricAcid_Urine Urinary Uric Acid OAT1_3 OAT1/OAT3 UricAcid_Urine->URAT1 UricAcid_Urine->OAT4 Crystal Uric Acid Crystals UricAcid_Urine->Crystal Supersaturation leads to AKI Acute Kidney Injury Crystal->AKI Obstruction causes This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits

    Mechanism of uricosuric action and associated nephrotoxicity.

    Experimental Protocols for Assessing Nephrotoxicity

    A standardized approach to monitoring renal safety is crucial in both preclinical and clinical development of uricosuric agents. Below is a generalized workflow for the assessment of drug-induced nephrotoxicity.

    1. Preclinical Evaluation:

    • In vitro studies: Utilize cell-based assays with human renal proximal tubule cells to assess cytotoxicity and impact on transporter function.[16] Compare effects on mitochondrial membrane potential and peroxisome proliferator-activated receptor gamma (PPARγ) activity, where this compound has shown a lower risk compared to benzbromarone.[14]

    • In vivo animal models: Administer the drug to appropriate animal models and monitor for changes in serum creatinine (sCr), blood urea nitrogen (BUN), and urinalysis parameters. Histopathological examination of kidney tissue is essential to identify tubular injury, crystal deposition, or interstitial nephritis.[17]

    2. Clinical Trial Monitoring:

    • Baseline Assessment: Prior to drug administration, a thorough baseline renal assessment should be conducted, including sCr, eGFR, BUN, and a complete urinalysis.[18]

    • Regular Monitoring: During the trial, renal function should be monitored at regular intervals. The frequency of monitoring may be adapted based on the drug's safety profile and patient risk factors.[18]

    • Renal Event Definition: Establish clear criteria for defining a renal event, such as a specific fold-increase in sCr from baseline (e.g., ≥1.5-fold).[2][19]

    • Hydration Protocol: For uricosuric agents, ensure patients maintain adequate fluid intake to reduce the risk of uric acid crystallization. Urine alkalinization may also be considered.[3]

    G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_assessment Renal Safety Assessment invitro In Vitro Assays (Renal cell lines, transporters) invivo In Vivo Animal Studies (Rodent/Non-rodent) invitro->invivo Inform dose selection biomarkers Biomarker Monitoring (sCr, eGFR, BUN, Urinalysis) invivo->biomarkers histopathology Histopathology (Preclinical) (Kidney tissue analysis) invivo->histopathology phase1 Phase I (Healthy volunteers, safety/PK) phase2 Phase II (Patients, dose-ranging, efficacy) phase1->phase2 phase1->biomarkers adverse_events Adverse Event Reporting (Renal-related AEs, nephrolithiasis) phase1->adverse_events phase3 Phase III (Pivotal trials, safety & efficacy) phase2->phase3 phase2->biomarkers phase2->adverse_events phase3->biomarkers phase3->adverse_events

    General workflow for assessing drug-induced nephrotoxicity.

    Conclusion

    The nephrotoxic potential of uricosuric agents is a key consideration in their clinical use and development. This compound, when administered at the approved dose of 200 mg daily in combination with a xanthine oxidase inhibitor, demonstrates a manageable renal safety profile.[20] The risk of serum creatinine elevations is present but often reversible.[8][21] The higher 400 mg dose is associated with a greater incidence of renal adverse events, highlighting a clear dose-dependent risk.[1][2]

    Compared to older uricosurics, this compound offers the advantage of being studied in a modern clinical trial setting with rigorous safety monitoring. Benzbromarone, while effective, poses a risk of acute kidney injury, especially in predisposed individuals, and its use is overshadowed by concerns of hepatotoxicity.[3][9] Probenecid's utility is hampered by its reduced efficacy in patients with renal impairment.[12]

    For researchers and drug development professionals, the findings underscore the importance of strategies to mitigate nephrotoxicity, such as co-administration with xanthine oxidase inhibitors to reduce the overall renal uric acid load, ensuring adequate patient hydration, and careful dose selection. Future research should aim for direct comparative studies to further delineate the relative renal safety of different uricosuric agents.

    References

    Bridging the Gap: Correlating In Vitro Inhibition to In Vivo Efficacy of Lesinurad in Gout Management

    Author: BenchChem Technical Support Team. Date: November 2025

    A Comparative Guide for Researchers and Drug Development Professionals

    Lesinurad, a selective uric acid reabsorption inhibitor (SURI), has emerged as a significant therapeutic option for hyperuricemia associated with gout. Its mechanism of action, centered on the inhibition of the URAT1 transporter in the kidneys, offers a targeted approach to reducing serum uric acid (sUA) levels. This guide provides a comprehensive comparison of this compound's performance from preclinical in vitro studies to in vivo clinical efficacy, with supporting experimental data and comparisons to other uricosuric agents.

    In Vitro Efficacy: Targeting the Urate Transporter

    This compound's primary mechanism of action is the inhibition of URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1] In vitro studies have consistently demonstrated this compound's potent and selective inhibition of URAT1.

    Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Urate Transporters

    CompoundTarget TransporterIC50 (μM)Cell Line
    This compound URAT1 3.53 - 7.3 HEK293
    OAT42.03 - 3.7HEK293
    OAT1~3.9HEK293
    OAT3~3.54HEK293
    BenzbromaroneURAT10.28HEK293
    ProbenecidURAT122 - 32HEK293

    Data compiled from multiple sources.[2][3][4][5]

    The in vitro data highlights this compound's significant inhibitory activity against URAT1. While it also shows activity against other organic anion transporters (OATs), its selectivity for URAT1 is a key feature.

    From the Lab to the Clinic: In Vivo Efficacy of this compound

    The potent in vitro activity of this compound translates to significant urate-lowering effects in vivo, as demonstrated in both animal models and human clinical trials.

    Preclinical Animal Models

    In a mouse model of hyperuricemia induced by potassium oxonate, this compound demonstrated a significant reduction in serum uric acid levels.[6][7] When administered in combination with the xanthine oxidase inhibitor allopurinol, the urate-lowering effect was synergistic.[6][7]

    Table 2: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

    Treatment GroupSerum Uric Acid Reduction (%)
    This compoundSignificant decrease compared to hyperuricemic control
    AllopurinolSignificant decrease compared to hyperuricemic control
    This compound + Allopurinol Synergistic and significant decrease compared to monotherapy and control

    Data from a study in potassium oxonate-induced hyperuricemic mice.[6][7]

    Clinical Trials in Gout Patients

    The efficacy of this compound in patients with gout has been established in several pivotal Phase III clinical trials, including CLEAR 1, CLEAR 2, and CRYSTAL.[8][9][10][11] These studies consistently showed that this compound, in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, resulted in a greater proportion of patients achieving target sUA levels compared to XOI monotherapy.[8][9][10][11]

    Table 3: Key Efficacy Endpoints from Phase III Clinical Trials of this compound

    TrialTreatment ArmsPrimary Endpoint% of Patients Achieving Primary Endpoint
    CLEAR 1 & 2 This compound 200mg + Allopurinol vs. Placebo + AllopurinolsUA < 6.0 mg/dL at Month 654.2% - 55.4% vs. 23.3% - 27.9%
    CRYSTAL This compound 200mg + Febuxostat vs. Placebo + FebuxostatsUA < 5.0 mg/dL at Month 656.6% vs. 46.8%

    Data from the CLEAR 1, CLEAR 2, and CRYSTAL clinical trials.[8][9][10][11][12][13]

    These clinical findings underscore the significant in vivo efficacy of this compound in reducing sUA levels in patients with gout who are inadequately controlled on XOI monotherapy.

    Comparative Landscape: this compound vs. Other Uricosuric Agents

    While direct head-to-head clinical trials are limited, in vitro data and separate clinical studies provide a basis for comparing this compound with other uricosuric drugs like benzbromarone and probenecid.

    Table 4: Comparison of In Vitro and In Vivo Characteristics of Uricosuric Agents

    FeatureThis compoundBenzbromaroneProbenecid
    Primary Mechanism Selective URAT1 InhibitorPotent URAT1 InhibitorURAT1 Inhibitor
    In Vitro URAT1 IC50 3.53 - 7.3 µM0.28 µM22 - 32 µM
    Approved Use In combination with an XOIMonotherapy or in combinationMonotherapy or in combination
    Notable Side Effects Renal-related adverse eventsHepatotoxicity (leading to market withdrawal in some regions)Drug-drug interactions, gastrointestinal intolerance

    Information compiled from various sources.[1][2][3][4][5][14]

    Benzbromarone demonstrates higher in vitro potency for URAT1 inhibition compared to this compound.[3] However, its use has been limited due to concerns about hepatotoxicity. Probenecid, while effective, has a lower in vitro potency and is associated with a higher risk of drug-drug interactions due to its broader effects on organic anion transporters.[1] this compound's selectivity and its indication for use in combination with an XOI provide a distinct therapeutic profile.

    Experimental Protocols

    In Vitro URAT1 Inhibition Assay

    A common method for determining the in vitro efficacy of URAT1 inhibitors involves the following steps:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the human URAT1 transporter.[6][7]

    • Compound Incubation: The URAT1-expressing cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[7]

    • Uric Acid Uptake: A solution containing a known concentration of uric acid (e.g., 750 µM), often radiolabeled (e.g., with ¹⁴C), is added to the cells.[7]

    • Incubation and Lysis: The cells are incubated for a specific time (e.g., 30 minutes) to allow for uric acid uptake.[7] Subsequently, the cells are washed and lysed to release the intracellular contents.

    • Detection and Analysis: The amount of intracellular uric acid is quantified using methods such as scintillation counting (for radiolabeled uric acid) or a fluorometric assay.[7] The IC50 value is then calculated by plotting the inhibition of uric acid uptake against the compound concentration.

    In Vivo Hyperuricemic Mouse Model

    A frequently used animal model to evaluate the in vivo efficacy of urate-lowering therapies involves these key procedures:

    • Induction of Hyperuricemia: Hyperuricemia is induced in mice by administering a uricase inhibitor, such as potassium oxonate, typically via oral gavage or intraperitoneal injection.[6][7]

    • Drug Administration: The test compound (e.g., this compound), comparator drugs (e.g., allopurinol), or a vehicle control are administered orally to the hyperuricemic mice for a specified duration (e.g., seven consecutive days).[2]

    • Sample Collection: Blood samples are collected at designated time points to measure serum uric acid levels.

    • Biochemical Analysis: Serum uric acid concentrations are determined using standard biochemical assays. Other relevant markers, such as blood urea nitrogen and inflammatory cytokines, may also be measured.[2]

    • Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group and compared to the hyperuricemic control group to assess the efficacy of the compounds.

    Visualizing the Mechanisms

    This compound's Mechanism of Action

    Lesinurad_Mechanism cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Renal Tubular Epithelial Cell cluster_bloodstream Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Uric Acid_blood Uric Acid (Reabsorbed) Uric Acid_cell->Uric Acid_blood This compound This compound This compound->URAT1 Inhibition

    Caption: this compound inhibits the URAT1 transporter, blocking uric acid reabsorption.

    Experimental Workflow for In Vitro URAT1 Inhibition Assay

    InVitro_Workflow A HEK293 cells expressing human URAT1 B Pre-incubate with varying concentrations of this compound A->B C Add radiolabeled uric acid B->C D Incubate to allow uric acid uptake C->D E Wash and lyse cells D->E F Quantify intracellular radiolabeled uric acid E->F G Calculate IC50 value F->G

    Caption: Workflow for determining the in vitro inhibitory potency of this compound on URAT1.

    Logical Relationship of this compound's Therapeutic Effect

    Therapeutic_Logic A This compound Administration B Inhibition of URAT1 Transporter A->B C Decreased Renal Reabsorption of Uric Acid B->C D Increased Urinary Excretion of Uric Acid C->D E Reduced Serum Uric Acid Levels D->E F Amelioration of Hyperuricemia and Gout E->F

    Caption: The cascade of events from this compound administration to its therapeutic effect.

    Conclusion

    The journey of this compound from a potent in vitro inhibitor of URAT1 to an effective in vivo therapy for gout demonstrates a successful correlation between preclinical findings and clinical outcomes. Its selective mechanism of action provides a valuable therapeutic option, particularly for patients who do not achieve target serum uric acid levels with xanthine oxidase inhibitors alone. The data presented in this guide offers a clear comparison of this compound's performance and its place in the current landscape of gout management, providing a valuable resource for researchers and drug development professionals in the field.

    References

    A Head-to-Head Comparison of Lesinurad and Verinurad as URAT1 Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    In the landscape of therapeutic options for hyperuricemia in gout, selective uric acid reabsorption inhibitors (SURIs) that target the urate transporter 1 (URAT1) have emerged as a significant advancement. Lesinurad and verinurad are two such agents that have undergone extensive clinical evaluation. This guide provides a detailed, data-driven comparison of these two URAT1 inhibitors, tailored for researchers, scientists, and drug development professionals.

    Mechanism of Action

    Both this compound and verinurad function by inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubule of the kidneys.[1][2] By blocking URAT1, these drugs increase the fractional excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3][4] While sharing the same primary mechanism, subtle differences in their interaction with the transporter and their overall pharmacological profile may influence their clinical application.[5] this compound also inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid homeostasis.[1][6]

    dot

    cluster_renal_tubule Renal Tubule Lumen cluster_interstitium Bloodstream cluster_inhibitors Uric Acid Uric Acid URAT1 URAT1 Transporter Uric Acid->URAT1 Reabsorption Elevated sUA Elevated Serum Uric Acid URAT1->Elevated sUA Uric Acid enters bloodstream This compound This compound This compound->URAT1 Inhibits Verinurad Verinurad Verinurad->URAT1 Inhibits

    Caption: Mechanism of Action of URAT1 Inhibitors.

    Preclinical and In Vitro Data

    Preclinical studies have been instrumental in characterizing the potency and selectivity of these inhibitors. Verinurad has been described as a high-affinity inhibitor of URAT1.[7]

    ParameterThis compoundVerinurad
    URAT1 IC50 3.36 µM (human)[8]25 nM[9]
    Selectivity Also inhibits OAT4[6]Highly selective for URAT1[2]

    Clinical Efficacy

    Clinical trials have evaluated both this compound and verinurad as monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.

    This compound Clinical Trial Data

    The CLEAR 1 and CLEAR 2 phase III trials evaluated this compound in combination with allopurinol in patients with an inadequate response to allopurinol alone.[10] The CRYSTAL trial assessed this compound in combination with febuxostat in patients with tophaceous gout.[11]

    TrialTreatment ArmPrimary EndpointResult
    CLEAR 1 This compound 200 mg + Allopurinol% patients with sUA <6.0 mg/dL at 6 months54.2%[12]
    Placebo + Allopurinol27.9%[12]
    CLEAR 2 This compound 200 mg + Allopurinol% patients with sUA <6.0 mg/dL at 6 months55.4%[12]
    Placebo + Allopurinol23.3%[12]
    CRYSTAL This compound 200 mg + Febuxostat% patients with sUA <5.0 mg/dL at 6 months56.6%[11]
    Placebo + Febuxostat46.8%[11]

    Verinurad Clinical Trial Data

    Phase II trials have investigated verinurad's efficacy, both as monotherapy and in combination with XOIs.

    TrialTreatment ArmPrimary EndpointResult
    Phase II Monotherapy (Study 1) Verinurad 12.5 mg% change in sUA from baseline at 12 weeks-34.4%[13]
    Placebo+1.2%[13]
    Phase II Monotherapy (Study 2 - Japan) Verinurad 15 mg% change in sUA from baseline at 16 weeks-55.8%[13]
    Placebo-2.4%[13]
    Phase IIa Combination with Allopurinol Verinurad 20 mg + Allopurinol 300 mgMax % decrease in sUA from baseline74%[14]
    Allopurinol 300 mg alone40%[14]
    Phase 2a Combination with Febuxostat (Japan) Verinurad (dose-dependent) + FebuxostatsUA loweringGreater than febuxostat alone (P < 0.001)[15]

    Safety and Tolerability

    A key consideration for URAT1 inhibitors is the potential for renal adverse events, particularly when used as monotherapy. This is thought to be due to the rapid increase in urinary uric acid excretion.

    This compound Safety Profile

    In clinical trials, this compound was generally well-tolerated, especially at the 200 mg dose in combination with an XOI, where the adverse event profile was comparable to the XOI alone.[10] However, a higher incidence of reversible serum creatinine elevations was observed.[10] Monotherapy with this compound 400 mg was associated with a high incidence of serum creatinine elevations and renal-related adverse events, leading to the recommendation that it should not be used as monotherapy.[16]

    Verinurad Safety Profile

    Similarly, verinurad monotherapy has been associated with renal-related treatment-emergent adverse events.[17] However, when combined with an XOI, verinurad has been generally well-tolerated, with no instances of significant serum creatinine elevation reported in some combination studies.[14][18]

    Adverse EventThis compoundVerinurad
    Renal-related TEAEs (monotherapy) Occurred with 400 mg dose[16]More common than placebo[19]
    Serum Creatinine Elevations (monotherapy) 24.3% with 400 mg dose (1.5x baseline)[16]Observed, leading to recommendation against monotherapy[17]
    Serious Adverse Events (combination therapy) Generally comparable to XOI alone at 200 mg dose[20]No serious adverse events reported in a phase IIa study[14]

    Experimental Protocols

    The clinical trials cited in this guide generally followed a randomized, double-blind, placebo-controlled design.

    dot

    start Patient Screening (sUA ≥6.5 mg/dL) randomization Randomization start->randomization groupA Treatment Group (URAT1 Inhibitor + XOI) randomization->groupA groupB Control Group (Placebo + XOI) randomization->groupB treatment Treatment Period (e.g., 6-12 months) groupA->treatment groupB->treatment endpoint Primary Endpoint Assessment (% achieving target sUA) treatment->endpoint safety Safety Monitoring (Adverse Events, Labs) treatment->safety analysis Data Analysis endpoint->analysis safety->analysis

    Caption: Generalized Clinical Trial Workflow.

    Key Methodological Components:

    • Patient Population: Adult patients with gout and hyperuricemia, often with an inadequate response to XOI monotherapy.[10]

    • Intervention: Oral administration of the URAT1 inhibitor (this compound or verinurad) or placebo, in combination with a stable dose of an XOI (e.g., allopurinol ≥300 mg/day).[10]

    • Primary Endpoint: The proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specified time point (e.g., 6 months).[11][16]

    • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a particular focus on renal events, and regular laboratory assessments including serum creatinine.[10]

    Comparative Summary

    dot

    cluster_this compound This compound cluster_verinurad Verinurad l_potency Potency: IC50 = 3.36 µM [6] v_potency Potency: IC50 = 25 nM [18] l_selectivity Selectivity: Inhibits URAT1 and OAT4 [3] v_selectivity Selectivity: Highly selective for URAT1 [16] l_indication Indication: Combination with XOI [1] v_indication Indication: Studied in combination with XOI [5] l_safety Key Safety: Renal events with monotherapy [4] v_safety Key Safety: Renal events with monotherapy [22]

    Caption: this compound vs. Verinurad at a Glance.

    References

    Assessing the impact of CYP2C9 genetic variants on Lesinurad metabolism and efficacy

    Author: BenchChem Technical Support Team. Date: November 2025

    Individuals with certain genetic variations in the cytochrome P450 2C9 (CYP2C9) enzyme, known as poor metabolizers, exhibit significantly higher levels of the gout medication Lesinurad in their blood. While this increased exposure is well-documented, specific data directly comparing the drug's effectiveness in lowering uric acid across different CYP2C9 genotypes remains limited in publicly available literature.

    This compound, a selective uric acid reabsorption inhibitor, is primarily metabolized by the CYP2C9 enzyme.[1][2] Genetic polymorphisms in the CYP2C9 gene can lead to reduced enzyme activity, categorizing individuals as normal metabolizers (NMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). A cross-study pharmacogenomic analysis revealed that at a 400 mg dose, this compound exposure was approximately 1.8-fold higher in CYP2C9 poor metabolizers (carrying 2/2 or 3/3 genotypes) compared to extensive (normal) metabolizers (1/1 genotype).[3][4] This increased exposure has led the U.S. Food and Drug Administration (FDA) to recommend caution when prescribing this compound to patients who are known CYP2C9 poor metabolizers or are taking moderate CYP2C9 inhibitors.[3][5]

    Impact of CYP2C9 Variants on this compound Pharmacokinetics

    A summary of the pharmacokinetic parameters of this compound in relation to CYP2C9 metabolizer status is presented below.

    CYP2C9 Metabolizer StatusGenotype ExamplesApproximate Fold-Increase in this compound Exposure Compared to Normal Metabolizers
    Normal Metabolizer (NM)1/11.0
    Intermediate Metabolizer (IM)1/2, 1/3Data not specified in available resources
    Poor Metabolizer (PM)2/2, 3/3~1.8

    Experimental Protocols

    Pharmacogenomic Analysis Methodology

    While specific, detailed protocols for the pharmacogenomic substudies of the pivotal this compound trials are not fully public, the FDA's Clinical Pharmacology review provides some insight into the methodology.

    • Genotyping: Patients enrolled in the clinical trials provided blood samples for DNA extraction. Genotyping for CYP2C9 variants, including at least the *2 and *3 alleles, was performed to categorize patients into different metabolizer groups (NM, IM, PM).

    • Pharmacokinetic Sampling: Blood samples were collected from study participants at various time points after this compound administration to determine pharmacokinetic parameters such as AUC (Area Under the Curve, representing total drug exposure) and Cmax (maximum plasma concentration).

    • Data Analysis: A cross-study pharmacogenomic analysis was conducted to assess the association between the identified CYP2C9 polymorphisms and the measured this compound exposure levels.

    Visualizing the Impact of CYP2C9 on this compound

    The following diagrams illustrate the metabolic pathway of this compound, the experimental workflow for assessing its metabolism, and the relationship between CYP2C9 variants and this compound exposure.

    Lesinurad_Metabolism_Pathway This compound This compound Oxidative_Metabolism Oxidative Metabolism This compound->Oxidative_Metabolism Inactive_Metabolites Inactive Metabolites Oxidative_Metabolism->Inactive_Metabolites CYP2C9 CYP2C9 Enzyme CYP2C9->Oxidative_Metabolism Primarily Catalyzes

    This compound Metabolic Pathway

    Experimental_Workflow cluster_patient_recruitment Patient Recruitment & Consent cluster_sample_collection Sample Collection cluster_analysis Laboratory Analysis cluster_data_interpretation Data Interpretation Patient_Selection Gout Patients from Pivotal Trials Blood_Sample_DNA Blood Sample for DNA Patient_Selection->Blood_Sample_DNA Blood_Sample_PK Blood Samples for PK Patient_Selection->Blood_Sample_PK Genotyping CYP2C9 Genotyping (*2, *3 alleles) Blood_Sample_DNA->Genotyping PK_Analysis LC-MS/MS for this compound Concentration Blood_Sample_PK->PK_Analysis Metabolizer_Grouping Categorization into NM, IM, PM Genotyping->Metabolizer_Grouping Exposure_Calculation Calculate AUC, Cmax PK_Analysis->Exposure_Calculation Correlation_Analysis Correlate Genotype with Exposure Metabolizer_Grouping->Correlation_Analysis Exposure_Calculation->Correlation_Analysis

    Pharmacogenomic Analysis Workflow

    CYP2C9_Variant_Impact cluster_genotype CYP2C9 Genotype cluster_phenotype Metabolic Activity cluster_outcome This compound Exposure Normal_Metabolizer Normal Metabolizer (1/1) Normal_Activity Normal Enzyme Activity Normal_Metabolizer->Normal_Activity Intermediate_Metabolizer Intermediate Metabolizer (1/2, 1/3) Reduced_Activity Reduced Enzyme Activity Intermediate_Metabolizer->Reduced_Activity Poor_Metabolizer Poor Metabolizer (2/2, 3/3) Greatly_Reduced_Activity Greatly Reduced/ No Enzyme Activity Poor_Metabolizer->Greatly_Reduced_Activity Normal_Exposure Normal Exposure Normal_Activity->Normal_Exposure Increased_Exposure Increased Exposure Reduced_Activity->Increased_Exposure Significantly_Increased_Exposure Significantly Increased Exposure (~1.8-fold) Greatly_Reduced_Activity->Significantly_Increased_Exposure

    CYP2C9 Genotype and this compound Exposure

    References

    Safety Operating Guide

    Summary of Hazard and Disposal Information

    Author: BenchChem Technical Support Team. Date: November 2025

    Proper disposal of lesinurad is critical to ensure personnel safety and prevent environmental contamination. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is paramount for researchers, scientists, and drug development professionals.[1][2] Disposal procedures must comply with all local, state, and national regulations.[1]

    The following table summarizes key quantitative and qualitative data from safety data sheets (SDS) regarding this compound.

    Hazard CategoryGHS ClassificationPrecautionary Statement / Disposal Guideline
    Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1][2][3]
    Effects on or via Lactation -H362: May cause harm to breast-fed children.[1]
    Hazard to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life.[1]
    Hazard to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[1][2]
    Primary Disposal Route -P501: Dispose of contents/container to an approved incineration plant.[1][2][3]
    Environmental Precautions -P273: Avoid release to the environment.[1][2]
    Spill Management -P391: Collect spillage.[1][2]

    Step-by-Step Disposal Protocol for this compound

    This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory or clinical research setting.

    1. Regulatory Assessment and Classification:

    • Consult Institutional EHS: Before disposal, contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[4][5] While one safety data sheet indicates the discarded product is not considered a "hazardous waste" under RCRA 40 CFR 261, this can vary based on formulation and local interpretation.[1]

    • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound and any formulations containing it. The SDS provides specific hazard information and disposal recommendations.[1][2][3]

    2. Personal Protective Equipment (PPE) and Handling:

    • Standard PPE: Wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.

    • Avoid Dust Generation: When handling solid forms, avoid creating dust.[1]

    • Hygiene: Wash hands thoroughly after handling the compound.[1][2][3]

    3. Primary Disposal Method: Accredited Incineration:

    • Segregate Waste: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated PPE).

    • Professional Disposal: The recommended disposal method is incineration operated by an accredited disposal contractor.[1] Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.[4]

    • Prohibited Disposal: Never pour this compound waste, even in small quantities, down drains, sewers, or into water courses due to its high aquatic toxicity.[1]

    4. Spill Management Protocol:

    • Containment: Prevent the spill from spreading and entering drains, sewers, or watercourses.[1]

    • Cleanup: For solid spills, avoid dust generation. Carefully transfer the spilled material into a suitable, labeled container for disposal.[1]

    • Decontamination: Wash the spillage area with water. Collect the cleaning materials and water for proper disposal as hazardous waste.[1]

    • Reporting: Report the spill to your EHS department in accordance with institutional policy.

    5. Empty Container Disposal:

    • Residue Hazard: Empty containers will retain product residue and should be treated as hazardous. Observe all hazard precautions on the label.[1]

    • Disposal: Dispose of empty containers through the same accredited incineration service used for the chemical waste. Do not place in regular trash unless explicitly permitted by EHS after thorough decontamination.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.

    Lesinurad_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Unused this compound or Contaminated Waste Generated consult_ehs Consult Institutional EHS & Review Safety Data Sheet (SDS) start->consult_ehs is_hazardous Is waste classified as RCRA Hazardous? consult_ehs->is_hazardous rcra_disposal Segregate in Labeled RCRA Hazardous Waste Container is_hazardous->rcra_disposal  Yes non_rcra_disposal Segregate in Labeled Non-RCRA Pharmaceutical Waste Container is_hazardous->non_rcra_disposal No   vendor_pickup Arrange Pickup by Accredited Hazardous Waste Vendor rcra_disposal->vendor_pickup non_rcra_disposal->vendor_pickup incineration Final Disposal: Approved Incineration Facility vendor_pickup->incineration prohibited DO NOT: - Pour down drain/sewer - Dispose in regular trash

    Caption: Logical workflow for the safe disposal of this compound waste.

    References

    Safeguarding Researchers: A Comprehensive Guide to Handling Lesinurad

    Author: BenchChem Technical Support Team. Date: November 2025

    For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Lesinurad. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant research environment.

    Handling the active pharmaceutical ingredient (API) this compound in a research setting requires a robust safety framework to minimize exposure and prevent contamination. Although specific occupational exposure limits for this compound are not publicly established, its classification as "harmful if swallowed" necessitates careful and deliberate handling procedures. The following guide synthesizes best practices for managing powdered APIs with the known characteristics of this compound to provide clear, actionable steps for researchers, scientists, and drug development professionals.

    Personal Protective Equipment (PPE) and Engineering Controls

    The primary defense against exposure to powdered APIs like this compound is a combination of engineering controls and appropriate personal protective equipment. All handling of this compound powder should be performed within a certified chemical fume hood or a biological safety cabinet to control airborne particulates.

    Equipment CategorySpecificationRationale
    Engineering Controls Certified Chemical Fume Hood or Class II Biological Safety CabinetMinimizes inhalation exposure by containing airborne powder.
    Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against skin contact. Nitrile is recommended for its resistance to a range of chemicals, including acetic acid derivatives.[1][2][3]
    Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from airborne powder and potential splashes.
    Body Protection Disposable lab coat with long sleeves and elastic cuffsPrevents contamination of personal clothing and skin.
    Respiratory Protection NIOSH-approved N95 or P100 respiratorRecommended when handling larger quantities or when engineering controls may not be sufficient to maintain low airborne concentrations.[4][5][6][7][8]

    Procedural Guidance for Safe Handling

    A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following protocol outlines the key steps to be followed.

    Experimental Protocol: Safe Handling of this compound Powder
    • Preparation:

      • Ensure all necessary PPE is correctly donned before entering the designated handling area.

      • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

      • Prepare all necessary equipment (e.g., spatulas, weigh boats, containers) within the containment area to minimize movement in and out of the space.

    • Weighing and Aliquoting:

      • Conduct all weighing and aliquoting of this compound powder within the fume hood or BSC.

      • Use a dedicated set of utensils for handling this compound to prevent cross-contamination.

      • Handle the powder gently to avoid generating dust.

    • Cleaning and Decontamination:

      • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol) and wipe dry.

      • Carefully remove the outer pair of gloves and dispose of them as chemical waste before exiting the containment area.

      • Remove the remaining PPE in a designated area and dispose of it according to the disposal plan.

      • Wash hands thoroughly with soap and water after completing the work.

    Disposal Plan

    Proper disposal of this compound waste is essential to prevent environmental contamination. As a non-hazardous pharmaceutical waste, the recommended disposal method is incineration.[9][10][11][12][13]

    • Segregation: All this compound waste, including contaminated PPE, weigh boats, and unused powder, must be segregated from general laboratory trash.

    • Containment: Collect all this compound waste in a clearly labeled, sealed container designated for "Incineration Only."[13] Do not mix with infectious or other hazardous waste streams.[10][11]

    • Disposal Vendor: Arrange for a certified hazardous waste disposal vendor to collect and transport the waste for incineration in accordance with local, state, and federal regulations.

    Visualizing the Workflow

    To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.

    Lesinurad_Handling_Workflow prep Preparation ppe Don Appropriate PPE prep->ppe eng_control Verify Engineering Controls ppe->eng_control handling Handling this compound Powder eng_control->handling weighing Weighing & Aliquoting in Hood/BSC handling->weighing decon Decontamination weighing->decon disposal Waste Disposal weighing->disposal clean_surfaces Clean Surfaces & Equipment decon->clean_surfaces remove_ppe Remove & Dispose of PPE clean_surfaces->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands remove_ppe->disposal segregate Segregate Waste disposal->segregate contain Contain in Labeled Bin segregate->contain incinerate Incinerate via Certified Vendor contain->incinerate

    Caption: Workflow for Safe Handling and Disposal of this compound.

    References

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.